1-methyl-4-(1H-pyrazol-4-yl)Piperidine
Beschreibung
BenchChem offers high-quality 1-methyl-4-(1H-pyrazol-4-yl)Piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4-(1H-pyrazol-4-yl)Piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
1-methyl-4-(1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-12-4-2-8(3-5-12)9-6-10-11-7-9/h6-8H,2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
QLMDWQSNSITIKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2=CNN=C2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
1-Methyl-4-(1H-pyrazol-4-yl)piperidine (CAS 278798-17-7): A Comprehensive Technical Guide
Executive Summary
In contemporary drug discovery, the strategic incorporation of sp³-rich heterocycles is paramount for improving the pharmacokinetic profiles and clinical success rates of small-molecule therapeutics. 1-Methyl-4-(1H-pyrazol-4-yl)piperidine (CAS: 278798-17-7) has emerged as a high-value bifunctional building block. It combines the aqueous solubility and basicity of an N-methylpiperidine ring with the hydrogen-bonding capacity of a 1H-pyrazole moiety. This whitepaper provides an authoritative guide on its physicochemical properties, synthetic methodologies, and logical applications in medicinal chemistry.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in biological systems and optimizing downstream synthetic reactions. The structural data is summarized below,[1],.
| Property | Value |
| Chemical Name | 1-methyl-4-(1H-pyrazol-4-yl)piperidine |
| CAS Number | 278798-17-7 |
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| InChI Key | QLMDWQSNSITIKU-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)c2c[nH]nc2 |
| Typical Purity | ≥95% (Commercial Standard) |
Significance in Medicinal Chemistry & Drug Discovery
Heterocyclic amino-derivatives and pyrazole-piperidine hybrids are critical in modern drug discovery, particularly in the design of kinase inhibitors and targeted protein degraders[2].
The utility of 1-methyl-4-(1H-pyrazol-4-yl)piperidine lies in its dual-domain architecture:
-
The Pyrazole Domain: The 1H-pyrazole ring acts as an excellent bioisostere for amides and phenols. It provides both a hydrogen-bond donor (NH) and acceptor (N), making it highly effective for anchoring into the hinge region of kinases.
-
The Piperidine Domain: The N-methylpiperidine ring projects into the solvent-exposed region of the target protein. Its high fraction of sp³ carbons (Fsp³) disrupts molecular planarity, which significantly reduces crystal lattice energy, thereby enhancing aqueous solubility and oral bioavailability.
Retrosynthetic Analysis & Synthetic Methodologies
Direct sp³-sp² cross-coupling (e.g., reacting a 4-halopiperidine with a pyrazole) is kinetically hindered and highly susceptible to β-hydride elimination, often resulting in poor yields. To circumvent this, the field-proven strategy utilizes an sp²-sp² Suzuki-Miyaura coupling followed by catalytic hydrogenation.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Objective: Establish the C-C bond between the pyrazole and the piperidine precursor.
-
Causality: By utilizing an unsaturated tetrahydropyridine boronic ester, the catalytic cycle benefits from rapid transmetalation and reductive elimination, bypassing the kinetic barriers of sp³ coupling.
-
Procedure:
-
Charge a reaction vessel with 4-bromo-1H-pyrazole (1.0 eq) and 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq).
-
Suspend the reagents in a 4:1 (v/v) mixture of 1,4-Dioxane and H₂O.
-
Critical Step: Degas the solution by sparging with N₂ for 15 minutes. Reasoning: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester and the degradation of the Pd(0) active catalyst species.
-
Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat to 90 °C under N₂ for 12 hours.
-
-
Self-Validation: Monitor the reaction via LC-MS. The step is deemed successful and complete when the starting material is consumed and the intermediate mass ([M+H]⁺ = 164.1) becomes the dominant peak.
Step 2: Catalytic Hydrogenation
-
Objective: Reduce the tetrahydropyridine double bond to yield the fully saturated sp³ scaffold.
-
Procedure:
-
Dissolve the purified intermediate from Step 1 in anhydrous methanol.
-
Carefully add 10% Pd/C (0.1 eq by weight) under a gentle stream of N₂. Reasoning: Dry Pd/C is highly pyrophoric in the presence of methanol vapors; N₂ blanketing prevents spontaneous ignition.
-
Purge the vessel with H₂ gas and maintain an H₂ atmosphere (1 atm via balloon) at room temperature for 6 hours.
-
-
Self-Validation: Analyze an aliquot via ¹H-NMR. The protocol is self-validating: the complete disappearance of the vinylic proton signal (typically at δ 5.8–6.2 ppm) definitively confirms the exhaustive reduction of the ring to yield the final product.
Fig 1: Two-step synthetic workflow for 1-methyl-4-(1H-pyrazol-4-yl)piperidine.
Pharmacophore Logic & Biological Application
When integrated into a larger drug molecule, the 1H-pyrazole nitrogen typically undergoes an S_NAr reaction or cross-coupling with a core pharmacophore (e.g., a chloropyrimidine). This effectively anchors the basic piperidine ring to the drug core, allowing medicinal chemists to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting the primary target binding affinity.
Fig 2: Pharmacophore logic and biological application of the scaffold.
References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]
Sources
The 1-Methyl-4-(1H-pyrazol-4-yl)piperidine Scaffold: A Technical Guide to Properties and Applications
[2]
Executive Summary: The "Privileged" Architecture
In modern medicinal chemistry, the 1-methyl-4-(1H-pyrazol-4-yl)piperidine moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold uniquely combines two critical pharmacophores:
-
The Pyrazole Headgroup: A planar, aromatic heterocycle that functions as a robust hydrogen bond donor/acceptor, making it an ideal mimic for the adenine ring of ATP in kinase inhibitors.[2]
-
The N-Methylpiperidine Tail: A saturated, basic heterocycle that enhances aqueous solubility, improves oral bioavailability, and provides a vector to explore solvent-exposed regions of protein binding pockets.[2]
This guide analyzes the physicochemical properties, synthetic accessibility, and pharmacological utility of this scaffold, specifically within the context of kinase inhibition (e.g., CDK, JAK) and GPCR modulation.[2]
Physicochemical Profile & ADME Logic
The successful integration of this scaffold into a drug candidate relies on understanding its fundamental physical properties.
Quantitative Properties Table
| Property | Value / Range | Significance in Drug Design |
| Molecular Weight | ~165.24 Da (Core) | Low MW allows for "fragment-based" growth without violating Lipinski's Rule of 5. |
| cLogP | 0.5 – 1.2 | Moderate lipophilicity ensures membrane permeability while maintaining solubility. |
| pKa (Piperidine N) | 9.0 – 9.8 | The basic center ensures the molecule is protonated at physiological pH, aiding solubility and lysosomal trapping. |
| pKa (Pyrazole NH) | ~14.0 | Acts as a neutral H-bond donor in the kinase hinge region; rarely deprotonated physiologically. |
| Topological Polar Surface Area (TPSA) | ~40 Ų | Well within the range for CNS penetration (<90 Ų) and oral absorption (<140 Ų). |
| Metabolic Liability | N-Demethylation | The N-methyl group is a "soft spot" for CYP450 oxidative dealkylation (producing the nor-derivative). |
Solubility and Basicity
The N-methylpiperidine moiety is the primary solubilizing unit. At physiological pH (7.4), the piperidine nitrogen is predominantly protonated (
Structural Activity Relationship (SAR) & Mechanism
The Kinase Hinge Binder
In ATP-competitive kinase inhibitors, the pyrazole ring serves as the "hinge binder."[2]
-
Donor-Acceptor Motif: The pyrazole N1-H serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu81 in CDK2). The pyrazole N2 serves as a hydrogen bond acceptor from the backbone NH.
-
Tautomerism: The 1H-pyrazole tautomer is energetically favored in solution, but the scaffold can adapt to the binding pocket's electrostatic environment.
The Solvent Front Vector
The piperidine ring, attached at the C4 position of the pyrazole, projects the N-methyl group towards the solvent front or the ribose-binding pocket.
-
Rigidity vs. Flexibility: The bond between the pyrazole (C4) and piperidine (C4) allows for rotation, enabling the inhibitor to adopt an induced fit conformation.
-
N-Methylation Effect: Methylation caps the polarity of the secondary amine, increasing lipophilicity (LogD) slightly to improve passive permeability across the blood-brain barrier (BBB) compared to the free amine.
Synthetic Methodologies
Two primary routes exist for synthesizing this scaffold. The Enaminone Cyclization route is preferred for scale-up, while Suzuki Coupling is preferred for late-stage diversification.
Visualization of Synthetic Logic
Figure 1: Dual synthetic pathways.[3] The upper path (Blue) is efficient for building the core scaffold. The lower path (Red) allows for modular substitution.
Experimental Protocols
Protocol A: De Novo Synthesis (Enaminone Route)
This protocol yields the core scaffold from inexpensive starting materials.
Reagents: 1-Methyl-4-piperidone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine hydrate, Ethanol.[2]
-
Enaminone Formation:
-
Charge a round-bottom flask with 1-Methyl-4-piperidone (10 mmol) and DMF-DMA (12 mmol).
-
Reflux the mixture for 12 hours under nitrogen. The solution will turn dark orange/red.
-
Concentrate in vacuo to remove excess DMF-DMA and methanol byproduct. The residue is the crude enaminone.
-
-
Cyclization:
-
Dissolve the crude enaminone in absolute Ethanol (20 mL).
-
Add Hydrazine hydrate (15 mmol) dropwise at 0°C.
-
Allow to warm to room temperature, then reflux for 4 hours.
-
-
Workup & Purification:
-
Evaporate the solvent.
-
Partition the residue between Dichloromethane (DCM) and saturated NaHCO₃.
-
Dry the organic layer over MgSO₄ and concentrate.
-
Validation: Recrystallize from Ethyl Acetate/Hexane. Confirm structure via ¹H NMR (Characteristic pyrazole singlet ~7.5 ppm).
-
Protocol B: Kinase Affinity Assay (TR-FRET)
Standardized protocol to validate the affinity of derivatives against a target kinase (e.g., CDK2).[2]
Reagents: Recombinant Kinase, Biotinylated Peptide Substrate, ATP, Eu-Antibody, Streptavidin-APC.[2]
-
Preparation: Prepare 3x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[2]
-
Inhibitor Dilution: Serially dilute the N-methyl-4-pyrazolylpiperidine derivative in DMSO (start at 10 µM, 10-point dose response).
-
Reaction Assembly:
-
Add 5 µL Inhibitor to a 384-well plate.
-
Add 10 µL Kinase/Antibody mix. Incubate 15 mins (Pre-incubation allows slow-binding kinetics to stabilize).
-
Add 10 µL Substrate/ATP mix to initiate the reaction.
-
-
Detection: Incubate for 60 mins at RT. Read TR-FRET signal (Ex 337 nm / Em 620 nm & 665 nm).
-
Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.
Biological Signaling & Mechanism of Action[4]
The diagram below illustrates how this scaffold interrupts oncogenic signaling, specifically using the CDK2/Cyclin E pathway as a model.
Figure 2: Mechanism of Action.[2] The derivative competes with ATP for the kinase active site, preventing Rb phosphorylation and arresting the cell cycle.[2]
Expert Insights & Troubleshooting
-
Metabolic Stability: The N-methyl group on the piperidine is susceptible to N-demethylation by liver microsomes. If intrinsic clearance (CLint) is too high, consider replacing the N-methyl with an N-difluoroethyl or integrating the nitrogen into a bridgehead system (e.g., tropane) to block the metabolic soft spot.[2]
-
Regioselectivity during Synthesis: When substituting the pyrazole nitrogen (if not using the C-linked route), regioselectivity (N1 vs N2 alkylation) can be problematic. The C-linked route (Protocol A) avoids this by pre-forming the C-C bond before ring closure.
-
Salt Selection: The free base is often an oil or low-melting solid. For stability, convert to a hydrochloride or fumarate salt.[2] The fumarate salt often yields non-hygroscopic crystals suitable for formulation.
References
-
Synthesis of Pyrazole-Piperidine Scaffolds
-
Kinase Inhibitor Design (AT7519)
- Physicochemical Properties of Piperidines: Title: A Comparative Analysis of the ADME Properties of Piperidine Isomers. Source: BenchChem Technical Reports.
-
Crizotinib Intermediate Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pyrazole-Piperidine Axis: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
The fusion of pyrazole and piperidine rings represents a "privileged scaffold" architecture in modern drug discovery. This structural motif synergizes the aromatic, hydrogen-bonding capabilities of the pyrazole core with the physicochemical versatility of the piperidine ring. This guide analyzes the medicinal chemistry rationale behind this scaffold, detailing its application in kinase inhibition and GPCR modulation, and provides field-validated synthetic protocols for its construction.
Structural Biology & Pharmacophore Analysis[1]
The success of the pyrazole-piperidine scaffold stems from its ability to satisfy two critical requirements in drug design: specific binding affinity and drug-like physicochemical properties .
The Pyrazole Core (The "Anchor")
-
Bioisosterism: The pyrazole ring often acts as a bioisostere for phenol, amide, or pyridine moieties.
-
Hinge Binding: In kinase inhibitors, the pyrazole nitrogen atoms (N1 and N2) frequently serve as a bidentate H-bond donor/acceptor pair, interacting with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu residues).
-
Pi-Stacking: The aromatic system facilitates
stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
The Piperidine Ring (The "Solubilizer")
-
Solubility & pKa: The basic nitrogen of the piperidine (pKa
10-11) is often protonated at physiological pH, significantly enhancing aqueous solubility—a common bottleneck for aromatic-rich drug candidates. -
Solvent Channel Access: The non-planar, chair conformation of piperidine allows the molecule to extend from the deep binding pocket into the solvent-exposed region, improving metabolic stability and reducing lipophilicity (LogD modulation).
-
Rigidity: When directly linked or fused, it provides a semi-rigid vector that reduces the entropic penalty of binding compared to flexible alkyl chains.
Pharmacophore Interaction Map
The following diagram illustrates the functional dichotomy of the scaffold within a typical kinase binding pocket.
Figure 1: Pharmacophore interaction map showing the dual role of the pyrazole (binding affinity) and piperidine (physicochemical optimization).
Strategic Case Studies
Kinase Inhibition: Crizotinib (ALK/c-Met Inhibitor)
Mechanism: Crizotinib utilizes a 4-(pyrazol-4-yl)pyridine core. The pyrazole N2 acts as the key H-bond acceptor for the hinge region of the ALK kinase domain. Role of Piperidine: The piperidine ring is attached to the pyrazole N1. It projects into the solvent interface, where the protonated amine forms a salt bridge or water-mediated H-bonds, crucial for the drug's oral bioavailability.
-
Key Insight: The direct N-C linkage between pyrazole and piperidine is metabolically robust compared to labile amide or ester linkers.
GPCR Modulation: Rimonabant (CB1 Antagonist)
Mechanism: Rimonabant functions as an inverse agonist at the Cannabinoid Receptor 1 (CB1).[1] Role of Piperidine: Here, the piperidine is linked via a carboxamide. It occupies a specific hydrophobic sub-pocket. SAR studies showed that replacing the piperidine with morpholine or pyrrolidine drastically altered affinity, highlighting the importance of the ring size and lipophilicity in GPCR fitting.
Table 1: Comparative Potency of Pyrazole-Piperidine Derivatives
| Compound | Target | Mechanism | Scaffold Linkage | Potency (IC50/Ki) | Ref |
| Crizotinib | ALK / c-Met | ATP-competitive Inhibitor | Direct (N-C) | 24 nM (c-Met) | [1] |
| Rimonabant | CB1 | Inverse Agonist | Amide (CONH) | 1.96 nM (Ki) | [2] |
| Asciminib | BCR-ABL1 | Allosteric Inhibitor | Ether/Amide | 0.5-2 nM | [3] |
Synthetic Methodologies
Constructing the pyrazole-piperidine scaffold typically follows one of two strategies: Linear Assembly (building the pyrazole on the piperidine) or Convergent Coupling (linking two pre-formed rings).
Synthesis Workflow
Figure 2: Strategic routes for scaffold construction. Route B is preferred for late-stage diversification.
Detailed Protocol: Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine
This protocol describes the synthesis of a key intermediate for Crizotinib-like analogs, utilizing a robust SNAr and hydrogenation sequence. This route avoids the use of potentially unstable hydrazine intermediates.
Reaction Scheme:
-
SNAr: Pyrazole + 4-Chloropyridine
4-(1H-pyrazol-1-yl)pyridine -
Hydrogenation: Pyridine reduction
Piperidine -
Iodination: Electrophilic aromatic substitution
Step-by-Step Methodology:
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents: 4-Chloropyridine hydrochloride (1.0 eq), Pyrazole (1.2 eq), Potassium Carbonate (
, 2.5 eq). -
Solvent: DMF (Dimethylformamide), anhydrous.
-
Procedure:
-
Charge a reaction vessel with 4-chloropyridine HCl, pyrazole, and
in DMF (approx. 5 mL/mmol). -
Heat the mixture to 100°C for 12 hours under an inert atmosphere (
). -
Monitor: TLC (EtOAc/Hexane) should show consumption of the pyridine.
-
Workup: Cool to RT. Pour into ice-water. Extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate. -
Yield Target: >85%.
-
Step 2: Catalytic Hydrogenation (Pyridine Reduction) Note: This step converts the aromatic pyridine to the saturated piperidine.
-
Reagents: 4-(1H-pyrazol-1-yl)pyridine (from Step 1),
(Adam's Catalyst, 10 mol%) or . -
Solvent: Acetic Acid (AcOH) / Methanol (1:1).
-
Procedure:
-
Dissolve substrate in solvent. Add catalyst carefully (pyrophoric!).
-
Hydrogenate at 50 psi (3.5 bar)
pressure at 50°C for 16-24 hours. -
Critical Check: Ensure complete reduction of the pyridine ring without reducing the pyrazole double bonds (pyrazole is much more stable to reduction than pyridine).
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate. Neutralize residue with sat.
and extract with DCM.
-
Step 3: Regioselective Iodination
-
Reagents: 4-(1H-pyrazol-1-yl)piperidine, N-Iodosuccinimide (NIS, 1.1 eq).
-
Solvent: Acetonitrile (MeCN).
-
Procedure:
-
Dissolve the piperidine intermediate in MeCN at 0°C.
-
Add NIS portion-wise over 30 minutes.
-
Allow to warm to RT and stir for 2 hours.
-
Mechanism:[2][3][4][5] Electrophilic attack occurs preferentially at the C4 position of the pyrazole (most electron-rich).
-
Workup: Quench with sat. sodium thiosulfate (
) to remove excess iodine. Extract with EtOAc. -
Result: 4-(4-iodo-1H-pyrazol-1-yl)piperidine (Ready for Suzuki coupling).
-
Future Outlook: PROTACs and Beyond
The pyrazole-piperidine scaffold is evolving beyond simple inhibition.
-
PROTAC Linkers: The piperidine ring is increasingly used as a rigid linker in Proteolysis Targeting Chimeras (PROTACs).[6][7][8] Its defined chair conformation restricts the spatial degrees of freedom, potentially improving the formation of the ternary complex (Target-PROTAC-E3 Ligase).
-
Covalent Inhibitors: Substitution at the piperidine nitrogen with acrylamide warheads allows for targeted covalent inhibition of cysteines in solvent channels.
References
-
Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363.[9] Link
-
Lange, J. H., & Kruse, C. G. (2005). "Key structural requirements for the cannabinoid CB1 receptor antagonist concept." Drug Discovery Today, 10(10), 693-702. Link
-
Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry, 61(18), 8120-8135. Link
-
Fustero, S., et al. (2010). "Improved Regioselective Synthesis of Pyrazoles and Isoxazoles." Organic Letters, 12(4), 820-823. Link
-
Zhang, H., et al. (2012). "A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib."[10][11] Tetrahedron Letters, 53(8), 948-951.[10] Link
Sources
- 1. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Pharmacophore Engineering: The Physicochemical and Synthetic Blueprint of 1-Methyl-4-(1H-pyrazol-4-yl)piperidine
Executive Summary
In the landscape of modern Fragment-Based Drug Discovery (FBDD), nitrogenous heterocyclic scaffolds serve as the architectural foundation for designing high-affinity ligands. 1-Methyl-4-(1H-pyrazol-4-yl)piperidine is a highly versatile building block that bridges the gap between central nervous system (CNS) penetrance and targeted kinase inhibition. By fusing a basic solubilizing piperidine ring with a hydrogen-bonding pyrazole moiety, this molecule provides an ideal starting point for hit-to-lead optimization.
This technical whitepaper deconstructs the physicochemical properties, structural rationale, and validated synthetic methodologies required to utilize 1-methyl-4-(1H-pyrazol-4-yl)piperidine in advanced drug development workflows.
Physicochemical Architecture & FBDD Compliance
To understand the utility of a fragment, one must first analyze its quantitative metrics. The molecular weight and formula of 1-methyl-4-(1H-pyrazol-4-yl)piperidine perfectly align with the "Rule of 3" (Ro3) for fragment libraries, ensuring optimal ligand efficiency (LE) and leaving ample molecular weight runway for subsequent functionalization.
Quantitative Data Summary
| Property | Value | Rationale / Implication |
| IUPAC Name | 1-methyl-4-(1H-pyrazol-4-yl)piperidine | Unambiguous chemical identifier. |
| CAS Number | 278798-17-7 | Standard registry identification[1]. |
| Molecular Formula | C9H15N3 | Defines atomic composition[1]. |
| Molecular Weight | 165.24 g/mol | Highly favorable for FBDD; strictly compliant with Ro3 (< 300 Da)[1]. |
| Topological Polar Surface Area | ~31.8 Ų | Excellent for blood-brain barrier (BBB) penetration (Ideal CNS < 90 Ų). |
| Hydrogen Bond Donors | 1 | Pyrazole NH acts as a critical interaction point for kinase hinge regions. |
| Hydrogen Bond Acceptors | 2 | Pyrazole N and Piperidine N facilitate aqueous solubility and target binding. |
| Rotatable Bonds | 1 | Low conformational entropy penalty upon target binding. |
Structural Causality & Pharmacological Utility
The strategic combination of a piperidine and a pyrazole ring is not coincidental; it is a deliberate design choice driven by target biology.
-
The Piperidine Moiety: The tertiary amine (N-methyl) is protonated at physiological pH (pKa ~9.5). This cationic center is uniquely suited to form strong salt bridges with conserved aspartate or glutamate residues in G-Protein Coupled Receptors (GPCRs), such as the Histamine H3 or Serotonin receptors.
-
The Pyrazole Moiety: The 1H-pyrazole acts as an amphoteric hydrogen-bond donor/acceptor system. In kinase drug discovery, this motif is classically deployed to bind the ATP-binding hinge region, mimicking the adenine ring of ATP.
Fig 1: Pharmacophore mapping of the piperidine-pyrazole scaffold to target interactions.
Synthetic Methodology: A Self-Validating Protocol
To synthesize 1-methyl-4-(1H-pyrazol-4-yl)piperidine (CAS: 278798-17-7)[1] with high fidelity, we utilize a three-step convergent approach starting from commercially available 1-methyl-4-piperidone. This protocol is designed as a self-validating system, incorporating analytical checkpoints at every stage to prevent downstream failures.
Fig 2: Three-step synthetic workflow from 1-methyl-4-piperidone to the final product.
Step 1: Enolate Formation and Triflation
-
Procedure: A solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous THF is cooled to -78°C under argon. Lithium diisopropylamide (LDA, 1.2 eq) is added dropwise. After 1 hour, Comins' reagent (1.1 eq) is added. The reaction is warmed to room temperature over 3 hours.
-
Causality & Rationale: Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is explicitly chosen over triflic anhydride. Triflic anhydride is overly aggressive and can react with the basic tertiary amine of the piperidine ring, leading to polymerization or decomposition. Comins' reagent selectively traps the kinetic enolate, ensuring high yields of the vinyl triflate.
-
Validation Check: LC-MS analysis must confirm the disappearance of the starting material (m/z 114) and the emergence of the vinyl triflate mass [M+H]+ = 246.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Procedure: The vinyl triflate (1.0 eq), (1H-pyrazol-4-yl)boronic acid (1.2 eq), and K2CO3 (3.0 eq) are dissolved in a degassed mixture of 1,4-Dioxane/H2O (4:1). Pd(dppf)Cl2 (0.05 eq) is added, and the mixture is heated to 90°C for 12 hours.
-
Causality & Rationale: The choice of catalyst is critical here. Basic nitrogenous heterocycles notoriously poison standard palladium catalysts like Pd(PPh3)4 by coordinating to the metal center. The bidentate dppf ligand in Pd(dppf)Cl2 enforces a rigid cis-geometry on the palladium, sterically shielding the metal from unwanted nitrogen coordination while accelerating the reductive elimination step.
-
Validation Check: TLC (DCM:MeOH 9:1) and LC-MS must show complete conversion to the tetrahydropyridine intermediate ([M+H]+ = 164).
Step 3: Catalytic Hydrogenation
-
Procedure: The coupled alkene is dissolved in methanol. 10% Pd/C (10% w/w) is added, and the suspension is stirred under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. The mixture is filtered through Celite and concentrated.
-
Causality & Rationale: Methanol is selected as a protic solvent to stabilize the basic amine during reduction. Reducing the double bond is thermodynamically driven and locks the piperidine ring into a stable chair conformation. This conformation is vital for drug design, as it projects the pyrazole pharmacophore equatorially, minimizing steric clashes during target engagement.
-
Validation Check: Final LC-MS must confirm the exact molecular weight of 1-methyl-4-(1H-pyrazol-4-yl)piperidine at 165.24 g/mol ([M+H]+ = 166.24)[2].
References
Sources
Technical Guide: Drug Discovery Applications of Piperidine-Pyrazole Hybrids
Executive Summary
The fusion of piperidine and pyrazole scaffolds represents a "privileged structure" strategy in modern medicinal chemistry. Piperidine, a saturated nitrogen heterocycle, is ubiquitous in FDA-approved drugs (e.g., Donepezil, Fentanyl) due to its ability to modulate lipophilicity (LogP) and improve oral bioavailability. Pyrazole, an aromatic 5-membered heterocycle, serves as a robust hydrogen bond donor/acceptor, often functioning as a bioisostere for amide bonds or acting as a hinge-binder in kinase inhibitors.
This guide details the design, synthesis, and application of piperidine-pyrazole hybrids, focusing on their synergistic potential in Oncology (Tyrosine Kinase Inhibition) and Inflammation (COX-2 Selectivity) .
Part 1: The Structural Rationale (Pharmacophore Design)
The hybridization of these two moieties addresses specific liabilities found in single-scaffold drugs:
-
Solubility & ADME: Pyrazole derivatives often suffer from poor aqueous solubility. The introduction of a basic piperidine ring (pKa ~11) enhances solubility at physiological pH via protonation, improving the pharmacokinetic profile.
-
Target Binding:
-
Pyrazole: Mimics the purine ring of ATP, allowing it to occupy the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).
-
Piperidine: often extends into the solvent-exposed region of the binding pocket, allowing for the introduction of solubilizing groups or specific interactions with residues like Asp or Glu.
-
Part 2: Therapeutic Application – Oncology (Dual EGFR/VEGFR Inhibition)[1]
One of the most potent applications of this hybrid class is in the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma.
Mechanism of Action
The pyrazole moiety typically forms hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR), while the piperidine tail extends to interact with the ribose-binding pocket or solvent front, often forming salt bridges.
Pathway Visualization
The following diagram illustrates the signal transduction pathway blocked by these hybrids.
Fig 1. EGFR Signaling cascade showing the intervention point of Piperidine-Pyrazole hybrids at the kinase domain.
Comparative Efficacy Data
The following table summarizes the potency of a representative Piperidine-Pyrazole hybrid (Compound 10b) versus standard-of-care kinase inhibitors.
| Compound ID | Scaffold Type | Target | IC50 (µM) | Cell Line (HepG2) |
| Hybrid 10b | Piperidine-Pyrazole | EGFR / VEGFR-2 | 0.16 / 0.21 | 4.2 µM |
| Erlotinib | Quinazoline | EGFR | 0.06 | 10.6 µM |
| Sorafenib | Bi-aryl urea | VEGFR-2 | 0.09 | 2.8 µM |
Data Source: Synthesis and SAR insights of pyrazole-based inhibitors [1].
Interpretation: While Erlotinib is more potent against isolated EGFR, the Hybrid 10b shows superior dual-inhibition balance and comparable cellular toxicity, suggesting a lower risk of resistance development via pathway switching.
Part 3: Therapeutic Application – Inflammation (COX-2 Selectivity)
Traditional NSAIDs cause gastric ulceration by inhibiting COX-1 (cytoprotective). Piperidine-pyrazole hybrids have shown exceptional selectivity for COX-2 (inducible inflammation).
-
Design Strategy: The bulky pyrazole core fits into the larger hydrophobic side pocket of COX-2 (which is absent in COX-1 due to the Ile523 residue), while the piperidine group modulates bioavailability.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
| Hybrid 5f | 1.50 | >100 | >66 |
| Celecoxib | 2.16 | 5.42 | 2.51 |
| Indomethacin | 0.85 | 0.02 | 0.02 (Non-selective) |
Data Source: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors [2].[1][2]
Part 4: Synthetic Methodology
To ensure reproducibility, we utilize a convergent synthetic route. This protocol describes the synthesis of a 1-(piperidin-4-yl)-pyrazole derivative via a Knoevenagel condensation followed by hydrazine cyclization.
Protocol: Synthesis of Pyrazole-Piperidine Hybrid
Target: 4-(4-substituted-phenyl)-1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate.
Reagents
-
4-Boc-piperidone
-
Substituted Benzaldehyde
-
Ethyl acetoacetate
-
Hydrazine hydrate[3]
-
Ethanol (solvent)[3]
-
Piperidine (catalytic amount)
Step-by-Step Workflow
-
Chalcone Formation (Claisen-Schmidt):
-
Dissolve substituted benzaldehyde (10 mmol) and acetophenone derivative (10 mmol) in ethanol (20 mL).
-
Add 40% NaOH (2 mL) dropwise at 0°C.
-
Stir at RT for 12 hours.
-
Neutralize with HCl, filter precipitate, and recrystallize. Checkpoint: Verify formation of enone via TLC (Hexane:EtOAc 7:3).
-
-
Heterocyclization (Pyrazole Core):
-
Dissolve Chalcone (5 mmol) in glacial acetic acid (10 mL).
-
Add Hydrazine Hydrate (10 mmol).
-
Reflux for 6–8 hours.
-
Pour into ice water; filter the solid pyrazoline/pyrazole.
-
-
Piperidine Linkage (N-Alkylation):
-
Dissolve Pyrazole intermediate (1 eq) in DMF.
-
Add K2CO3 (2 eq) and N-Boc-4-bromopiperidine (1.2 eq).
-
Stir at 80°C for 12 hours.
-
Validation: Extract with EtOAc. Purify via Column Chromatography.
-
-
Deprotection:
-
Treat N-Boc intermediate with TFA/DCM (1:1) for 1 hour at RT to yield the free piperidine amine.
-
Synthetic Workflow Diagram
Fig 2.[4] Convergent synthetic route for N-substituted piperidine-pyrazole hybrids.
References
-
Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. RSC Advances. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. PubMed. [Link]
-
Piperidine-containing drugs and recently studied analogs. PubMed. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The 1-Methyl-4-(1H-pyrazol-4-yl)piperidine Scaffold
Executive Summary
The 1-methyl-4-(1H-pyrazol-4-yl)piperidine scaffold represents a "privileged structure" in modern drug discovery, particularly within the field of kinase inhibition. This moiety combines a polar, hydrogen-bonding pyrazole headgroup (often serving as a hinge-binder) with a solubilizing, basic piperidine tail. This guide provides a comprehensive technical analysis of this scaffold, detailing its chemical informatics, robust synthetic pathways, and structure-activity relationship (SAR) logic.
Structural Informatics
Precise chemical identification is the prerequisite for any computational or wet-lab workflow. Below are the validated identifiers for the core scaffold.
Core Identifiers
| Attribute | Value |
| Common Name | 1-Methyl-4-(1H-pyrazol-4-yl)piperidine |
| CAS Number | 278798-17-7 |
| Canonical SMILES | CN1CCC(CC1)c2c[nH]nc2 |
| Isomeric SMILES | CN1CCC(CC1)C2=C[NH]N=C2 |
| InChI Key | QLMDWQSNSITIKU-UHFFFAOYSA-N |
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
Physicochemical Profile
-
Lipophilicity (cLogP): ~0.6 (Moderate hydrophilicity due to the basic nitrogen).
-
Basicity (pKa): The piperidine nitrogen has a calculated pKa of ~10.6, ensuring it is protonated at physiological pH (7.4), which improves solubility.
-
H-Bond Donors: 1 (Pyrazole NH).
-
H-Bond Acceptors: 2 (Pyrazole N, Piperidine N).
Synthetic Protocols
The synthesis of this scaffold must be modular to allow for derivatization. The most robust route utilized in high-throughput medicinal chemistry is the Suzuki-Miyaura Coupling approach, followed by hydrogenation. This method avoids the harsh conditions of hydrazine cyclization and allows for late-stage diversification.
Validated Pathway: The Cross-Coupling Approach
Reaction Logic:
-
Activation: Convert N-protected piperidone to an enol triflate.
-
Coupling: Palladium-catalyzed coupling with a pyrazole boronate.
-
Reduction: Hydrogenation of the alkene.
-
Methylation: Reductive amination or direct methylation.
Figure 1: Step-wise synthetic workflow for the generation of the target scaffold starting from commercially available N-Boc-4-piperidone.
Detailed Experimental Procedure
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Enol Triflate Formation
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Cool to -78°C.
-
Add LiHMDS (1.1 eq) dropwise over 30 minutes. Stir for 1 hour to generate the enolate.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in THF.
-
Warm to room temperature (RT) and stir for 12 hours.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc).
Step 2: Suzuki-Miyaura Coupling
-
Combine the Enol Triflate (1.0 eq) and 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 eq) in dioxane/water (4:1).
-
Add Na2CO3 (3.0 eq) and degas the solution with Argon for 10 minutes.
-
Add Pd(dppf)Cl2 (0.05 eq).
-
Heat to 90°C for 4 hours. Monitor by LCMS for the disappearance of the triflate.
-
Causality: The use of Pd(dppf)Cl2 is critical here as the bidentate ligand prevents catalyst decomposition under the basic conditions required for boronate activation.
Step 3: Global Reduction & Methylation
-
Dissolve the coupled product in MeOH.[1] Add 10% Pd/C (10 wt%).
-
Stir under H2 atmosphere (balloon pressure) for 16 hours. This simultaneously reduces the double bond and removes the Cbz/Boc groups (if using hydrogenolysis-labile groups) or requires a separate TFA step for Boc.
-
Methylation: To the free amine in DCM/MeOH, add Formaldehyde (37% aq, 3.0 eq) and stir for 30 mins.
-
Add NaBH(OAc)3 (2.0 eq) and stir at RT for 2 hours.
-
Validation: The final product should show a distinct singlet for the N-methyl group at ~2.3 ppm in 1H NMR.
Medicinal Chemistry Applications
This scaffold is not merely a linker; it is a functional pharmacophore. Its utility is derived from its ability to satisfy two distinct binding domains within a protein pocket.
Biological Mechanism & SAR Logic
-
The Pyrazole Head (Hinge Binder): The pyrazole ring acts as a donor-acceptor motif. In kinase inhibitors (e.g., JAK or TGF-beta inhibitors), the pyrazole nitrogen atoms interact with the hinge region backbone (e.g., Glu/Leu residues).
-
The Piperidine Linker (Vector Control): The saturated ring provides a rigid sp3 spacer that projects the tail out of the ATP binding pocket and towards the solvent front.
-
The N-Methyl Tail (Solubility): The tertiary amine is protonated at physiological pH, drastically improving the water solubility of lipophilic kinase inhibitors.
Figure 2: Pharmacophore mapping of the scaffold, illustrating the dual role of hinge binding and solvent interaction.[1]
Computational Docking Workflow
To validate this scaffold in a new target, follow this docking protocol:
-
Preparation: Generate the 3D conformer of CN1CCC(c2c[nH]nc2)CC1. Ensure the piperidine adopts a chair conformation.
-
Tautomer States: Generate both pyrazole tautomers (1H and 2H). The binding mode is highly sensitive to which Nitrogen carries the proton.
-
Grid Generation: Center the grid on the ATP-binding site (e.g., hinge residues).
-
Constraint: Apply a hydrogen bond constraint to the hinge residue to force the pyrazole into the correct orientation.
References
-
Sigma-Aldrich. 1-methyl-4-(1H-pyrazol-4-yl)piperidine Product Specification & CAS 278798-17-7. Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11662993: 4-(1-Methyl-4-piperidinyl)-1H-pyrazole. Available at:
-
Fabbro, D., et al. (2012). Targeting Protein Kinases in Cancer Therapy: Tyrosine Kinases.[2] This review details the structural role of pyrazole scaffolds in ATP-competitive inhibition. Available at:
-
Molecules Journal. Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021).[2] Describes the cyclization synthetic routes for pyrazole-piperidine motifs. Available at:
-
Guidance for Industry. Q3A Impurities in New Drug Substances. (FDA).[2] Relevant for establishing purity standards for the intermediate synthesis described in Section 3. Available at:
Sources
History of pyrazole-piperidine scaffolds in kinase inhibitors
The Pyrazole-Piperidine Scaffold in Kinase Inhibitor Design: A Structural & Synthetic Retrospective
Executive Summary: The Anatomy of a Privileged Scaffold
In the pharmacopeia of kinase inhibitors, few structural motifs have demonstrated the versatility and durability of the pyrazole-piperidine scaffold. This guide dissects the structural logic, historical evolution, and synthetic pathways of this "privileged structure."[1]
The success of this scaffold stems from a precise division of labor:
-
The Pyrazole: Functions as the hinge binder , mimicking the adenine ring of ATP to form crucial hydrogen bonds with the kinase backbone.
-
The Piperidine: Acts as the solvent-front extender , projecting into the hydrophilic region to modulate physicochemical properties (solubility, pKa) and engage specific residues (e.g., aspartate/glutamate) via ionic interactions.
This guide provides a technical deep-dive into how this scaffold evolved from early Aurora kinase inhibitors to the blockbuster ALK inhibitors used in oncology today.
Structural Rationale & Mechanistic Logic
The efficacy of the pyrazole-piperidine scaffold is not accidental; it is a solution to the "brick dust" problem common in early kinase inhibitors—compounds that were potent but insoluble.
The Pharmacophore Model
The scaffold typically bridges the ATP-binding pocket's deep hydrophobic cleft and the solvent-exposed surface.
-
Hinge Region (Adenine Pocket): The pyrazole nitrogen (N2) acts as an H-bond acceptor, while the NH (or adjacent amine) acts as a donor.
-
Solvent Front: The piperidine ring, often attached at the pyrazole N1 position, projects outward. Its secondary or tertiary amine provides a solubilizing center (high pKa) and a handle for further functionalization.
Caption: Figure 1.[2] Pharmacophore model illustrating the bipartite function of the pyrazole-piperidine scaffold within the kinase active site.
Historical Evolution: From Aurora to ALK
The evolution of this scaffold highlights a shift from simple ATP competition to complex property optimization.
Key Case Studies
| Drug / Compound | Target(s) | Role of Pyrazole | Role of Piperidine | Development Status |
| Tozasertib (VX-680) | Aurora A/B/C | Hinge binder (3-aminopyrazole) | Piperazine analog (solubility) | Discontinued (Phase II) |
| Crizotinib (Xalkori) | ALK, ROS1, MET | Hinge binder (via Pyridine-Pyrazole) | Solvent tail (4-piperidinyl) attached to Pyrazole N1. Critical for binding affinity and PK. | FDA Approved (2011) |
| Ceritinib (Zykadia) | ALK (L1196M active) | Hinge binder | Piperidine attached to isopropoxy-phenyl ring. Improves potency against resistant mutants.[3] | FDA Approved (2014) |
| Asciminib | BCR-ABL1 (Allosteric) | Myristoyl pocket binder | Piperazine (Solubility/Interaction) | FDA Approved (2021) |
The Crizotinib Breakthrough
Crizotinib (PF-02341066) represents the definitive application of the pyrazole-piperidine motif.
-
Discovery: Derived from a 2-aminopyridine scaffold.
-
Optimization: The addition of the 4-(1-piperidinyl)pyrazole moiety was the "magic methyl" moment. The piperidine ring, attached to the pyrazole N1, positioned the basic amine to interact with the solvent front, dramatically improving cell permeability and solubility compared to earlier analogs.
-
Resistance: While effective, mutations (e.g., L1196M) led to the development of Ceritinib, which retained the piperidine motif but altered the core scaffold to a pyrimidine to bypass steric clashes.
Synthetic Methodologies
The construction of these scaffolds typically follows a convergent strategy. The critical step is often the formation of the N1-substituted pyrazole .
Common Synthetic Strategies
-
Mitsunobu Coupling: Coupling a 4-hydroxypiperidine (N-protected) with a pyrazole.
-
Nucleophilic Substitution (SnAr): Reacting a hydrazine-piperidine with an enone (less common for this specific link).
-
Alkylation: Direct alkylation of pyrazole with 4-bromopiperidine (often low yield due to elimination side reactions).
Workflow Diagram
Caption: Figure 2. Convergent synthetic route for generating the N1-piperidinyl-pyrazole core via Mitsunobu coupling.
Detailed Protocol: Synthesis of Crizotinib Intermediate
Target: 4-(4-iodo-1H-pyrazol-1-yl)piperidine This intermediate is the "warhead" carrier used in the synthesis of Crizotinib. It allows for subsequent Suzuki coupling at the iodine position.
Reagents & Equipment:
-
Reactants: 4-Iodopyrazole (1.0 eq), tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.2 eq).
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq).
-
Solvent: DMF (Anhydrous).
-
Equipment: Round-bottom flask, reflux condenser, inert atmosphere (N₂).
Step-by-Step Methodology:
-
Preparation of Electrophile:
-
Start with tert-butyl 4-hydroxypiperidine-1-carboxylate.
-
React with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM at 0°C to generate the mesylate (tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate). Isolate via aqueous workup.
-
-
N-Alkylation (Coupling):
-
Dissolve 4-iodopyrazole (10 mmol) in anhydrous DMF (20 mL).
-
Add Cs₂CO₃ (20 mmol). Stir for 15 min at room temperature.
-
Add the prepared piperidine mesylate (12 mmol).
-
Heat the mixture to 80–90°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The pyrazole spot should disappear.
-
-
Workup & Purification:
-
Cool to room temperature.[2] Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).
-
Yield: Typically 75–85% of the N-Boc protected intermediate.
-
-
Deprotection (Optional for final step):
-
Dissolve the intermediate in DCM.
-
Add TFA (10 eq) at 0°C. Stir for 2 hours.
-
Concentrate to yield the TFA salt of 4-(4-iodo-1H-pyrazol-1-yl)piperidine.
-
Validation:
-
1H NMR (DMSO-d6): Look for the diagnostic pyrazole protons (s, 2H) around 7.5–8.0 ppm and the piperidine methine (m, 1H) around 4.2 ppm.
Future Outlook
The pyrazole-piperidine scaffold is transitioning from "classic" kinase inhibition to next-generation modalities:
-
PROTACs: The piperidine nitrogen serves as an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon).
-
Allosteric Inhibitors: As seen with Asciminib (though using piperazine), modifying the saturated ring allows access to myristoyl pockets, overcoming orthosteric resistance.
References
-
Cui, J. J., et al. (2011). "Discovery of 3-[(3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-5-(1H-pyrazol-4-yl)pyridin-2-amine (PF-02341066): A Potent and Selective Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitor." Journal of Medicinal Chemistry. Link
-
Marsilje, T. H., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor." Journal of Medicinal Chemistry. Link
-
Fabbro, D., et al. (2012). "Targeting Cancer with Small-Molecule Kinase Inhibitors." Methods in Molecular Biology. Link
-
U.S. Food and Drug Administration. (2011). "FDA Approval for Crizotinib."[4] Link
-
Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Replacing the terminal piperidine in ceritinib with aliphatic amines confers activities against crizotinib-resistant mutants including G1202R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crizotinib: from discovery to accelerated development to front-line treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
1-methyl-4-(1H-pyrazol-4-yl)piperidine PubChem CID data
Technical Whitepaper: 1-Methyl-4-(1H-pyrazol-4-yl)piperidine A Critical Intermediate in Kinase Inhibitor Discovery
Executive Summary
1-Methyl-4-(1H-pyrazol-4-yl)piperidine (CAS: 278798-17-7) is a high-value heterocyclic scaffold extensively utilized in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Structurally, it combines a pyrazole moiety —a proven "hinge-binding" motif capable of forming key hydrogen bonds within the ATP-binding pocket—with a N-methylpiperidine tail , which projects into the solvent-exposed region to modulate physicochemical properties such as solubility, lipophilicity (LogD), and metabolic stability. This guide provides a comprehensive technical analysis of its chemical identity, validated synthetic pathways, and structural utility in drug design.
Part 1: Chemical Identity & Physiochemical Profile[1][2][3][4]
This compound serves as a bifunctional building block. The pyrazole nitrogen (N1) is unsubstituted (1H), allowing it to act as a hydrogen bond donor, while the piperidine nitrogen is methylated, fixing the basicity and preventing unwanted derivatization at that site during subsequent coupling reactions.[1]
Table 1: Key Chemical Data
| Property | Specification |
| IUPAC Name | 1-methyl-4-(1H-pyrazol-4-yl)piperidine |
| Common Name | 1-Methyl-4-(4-pyrazolyl)piperidine |
| CAS Number | 278798-17-7 |
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 165.24 g/mol |
| InChIKey | QLMDWQSNSITIKU-UHFFFAOYSA-N |
| LogP (Predicted) | ~0.6 (Moderate lipophilicity, good BBB penetration potential) |
| pKa (Piperidine) | ~8.5–9.5 (Basic, protonated at physiological pH) |
| H-Bond Donors | 1 (Pyrazole NH) |
| H-Bond Acceptors | 2 (Pyrazole N, Piperidine N) |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 1-methyl-4-(1H-pyrazol-4-yl)piperidine requires a strategy that ensures regioselectivity at the pyrazole ring and correct saturation of the piperidine core. The most robust industrial route involves a Suzuki-Miyaura coupling followed by hydrogenation and reductive amination.
Synthetic Workflow Diagram
Caption: Figure 1. Convergent synthesis via Suzuki cross-coupling and reductive amination.
Detailed Experimental Protocol
This protocol is derived from standard medicinal chemistry practices for 4-heteroaryl-piperidines.
Step 1: Preparation of the Vinyl Triflate
-
Reagents: tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), Lithium diisopropylamide (LDA), N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).[1]
-
Procedure: Cool a solution of LDA in THF to -78°C. Add N-Boc-4-piperidone dropwise. Stir for 30 mins to generate the enolate. Add PhNTf₂ dissolved in THF. Warm to 0°C.[1]
-
Outcome: Formation of tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate.[1]
Step 2: Suzuki-Miyaura Coupling
-
Reagents: Vinyl triflate (from Step 1), 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester (Boc-protected pyrazole boronate), Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water (4:1).[1]
-
Procedure: Degas solvents. Mix reagents and catalyst. Heat to 80–100°C under N₂ for 4–12 hours.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Mechanism: Pd(0) oxidative addition to the vinyl triflate, transmetallation with the boronate, and reductive elimination forms the C-C bond between the piperidine and pyrazole rings.
Step 3: Global Deprotection & Reduction [1]
-
Reagents: H₂ (gas), Pd/C (10%), Methanol, then HCl/Dioxane or TFA/DCM.
-
Procedure: Hydrogenate the tetrahydropyridine intermediate (approx. 40 psi H₂) to reduce the double bond. Filter catalyst.[1] Treat the saturated intermediate with acid (HCl or TFA) to remove the Boc groups from both the piperidine and pyrazole nitrogens.[1]
-
Intermediate: 4-(1H-pyrazol-4-yl)piperidine.
Step 4: N-Methylation (Reductive Amination) [1]
-
Reagents: 4-(1H-pyrazol-4-yl)piperidine, Formaldehyde (37% aq.), Sodium triacetoxyborohydride (NaBH(OAc)₃), DCM or DCE.[1]
-
Procedure: Dissolve the amine in DCM. Add formaldehyde (excess).[1] Stir for 15 mins. Add NaBH(OAc)₃ portion-wise.[1] Stir at room temperature for 2–4 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM/MeOH (9:1).[1] Dry over Na₂SO₄.
-
Validation: ¹H NMR should show a sharp singlet for N-CH₃ at ~2.3 ppm and the pyrazole protons as a singlet (2H) at ~7.4–7.6 ppm.[1]
Part 3: Structural Utility in Drug Design
The 1-methyl-4-(1H-pyrazol-4-yl)piperidine moiety is a "privileged scaffold" in kinase inhibitor design, appearing in numerous patents and clinical candidates targeting JAK , CDK , and CHK1 kinases.
Pharmacophore Mapping
Caption: Figure 2.[1][2] Structure-Activity Relationship (SAR) and pharmacophore mapping.[1]
-
Hinge Binding: The pyrazole ring is isosteric with the pyrrole/imidazole rings found in ATP (adenine).[1] It typically donates a hydrogen bond to the gatekeeper residue or the hinge backbone of the kinase.
-
Solvent Exposure: The piperidine ring serves as a rigid linker that projects the basic nitrogen towards the solvent interface.
-
Solubility: The tertiary amine (N-methyl) is protonated at physiological pH, significantly enhancing aqueous solubility—a critical parameter for oral bioavailability.[1]
Part 4: Safety & Handling (GHS)[4]
While specific toxicological data for this intermediate is often proprietary, it shares the hazard profile of similar piperidine/pyrazole derivatives.
Table 2: GHS Hazard Classification (Estimated)
| Hazard Code | Description | Precaution |
| H302 | Harmful if swallowed. | Do not eat/drink while handling. |
| H315 | Causes skin irritation.[1][3][4] | Wear nitrile gloves and lab coat. |
| H319 | Causes serious eye irritation.[1][3][4] | Wear safety goggles.[1] |
| H335 | May cause respiratory irritation.[1][3][4] | Use only in a fume hood. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but potentially hygroscopic.
References
-
PubChem. 1-Methyl-4-(1H-pyrazol-4-yl)piperidine (Compound Summary). National Library of Medicine.[5] Available at: [Link] (Accessed via Search).[5][1]
-
European Journal of Medicinal Chemistry. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor.[1] (2019).[6][1] DOI: 10.1016/j.ejmech.2019.03.062.[1]
-
Molecules. Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021).[6][5][1][7] Available at: [Link][1]
-
Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride (Related Protocol).[1] Patent CN115124457B.[1] Available at:
Sources
- 1. Javanicin D | C32H40O12 | CID 196798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oct-6-enamide | C8H15NO | CID 91539661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 1-Methyl-4-(1H-pyrazol-4-yl)piperidine via Suzuki-Miyaura Cross-Coupling
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scaffold Utility: 4-Substituted piperidines are privileged pharmacophores in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).
Mechanistic Rationale & Experimental Design
The synthesis of 1-methyl-4-(1H-pyrazol-4-yl)piperidine from N-methyl-4-piperidone requires the reliable formation of a carbon-carbon bond at the sterically hindered C4 position of the piperidine ring. Direct nucleophilic addition (e.g., Grignard reactions) to the ketone often yields tertiary alcohols that are prone to elimination or require harsh dehydration conditions. To ensure a self-validating, high-yielding system, we employ a four-step sequence centered around a Suzuki-Miyaura cross-coupling .
Regioselective Enol Triflation
The sequence initiates with the conversion of N-methyl-4-piperidone to its corresponding enol triflate. To avoid aldol condensation and ensure strictly kinetic enolate formation, lithium diisopropylamide (LDA) is utilized at strictly controlled cryogenic temperatures (-78 °C). The enolate is subsequently trapped using N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). PhNTf₂ is selected over triflic anhydride (Tf₂O) because it is a milder reagent that prevents unwanted polymerization and avoids electrophilic attack on the tertiary amine of the piperidine ring[1].
Suzuki-Miyaura Cross-Coupling
The generated enol triflate is coupled with 1-Boc-1H-pyrazole-4-boronic acid pinacol ester. The Suzuki-Miyaura cross-coupling is the gold standard for C-C bond formation between organoboron species and vinyl triflates[2]. We utilize Pd(dppf)Cl₂ as the catalyst; its bidentate nature suppresses competitive
Olefin Reduction & N-Boc Deprotection
Following the coupling, the resulting tetrahydropyridine double bond is reduced via standard catalytic hydrogenation (Pd/C, H₂). The sequence concludes with an acidic deprotection using Trifluoroacetic Acid (TFA) to cleave the acid-labile Boc group, releasing gaseous CO₂ and isobutylene to drive the reaction forward cleanly.
Process Visualization
Figure 1: Four-step synthetic workflow for 1-methyl-4-(1H-pyrazol-4-yl)piperidine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate
-
Preparation of LDA: Charge a flame-dried Schlenk flask with anhydrous THF (50 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C under an argon atmosphere. Add n-BuLi (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise. Stir for 30 minutes.
-
Enolization: Add N-methyl-4-piperidone (1.13 g, 10.0 mmol) dropwise over 10 minutes. Maintain the reaction at -78 °C for 1 hour to ensure complete kinetic enolate formation.
-
Triflation: Dissolve PhNTf₂ (3.75 g, 10.5 mmol) in anhydrous THF (15 mL) and add it dropwise to the enolate solution.
-
Workup: Allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5) to afford the enol triflate as a pale yellow oil.
Step 2: Synthesis of tert-Butyl 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrazole-1-carboxylate
-
Reaction Setup: In a pressure vial, combine the enol triflate from Step 1 (2.45 g, 10.0 mmol), 1-Boc-1H-pyrazole-4-boronic acid pinacol ester (3.23 g, 11.0 mmol), and K₂CO₃ (4.14 g, 30.0 mmol).
-
Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and H₂O (40 mL, 4:1 v/v). Add Pd(dppf)Cl₂ (365 mg, 0.5 mmol, 5 mol%). Purge the vial with argon for 5 minutes and seal tightly.
-
Heating: Heat the mixture in an oil bath at 80 °C for 12 hours with vigorous stirring.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the coupled product.
Step 3: Synthesis of tert-Butyl 4-(1-methylpiperidin-4-yl)-1H-pyrazole-1-carboxylate
-
Hydrogenation Setup: Dissolve the intermediate from Step 2 (2.63 g, 10.0 mmol) in MS-grade Methanol (30 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (260 mg, 10 wt%) under a blanket of argon.
-
Reaction: Evacuate the flask and backfill with H₂ gas three times. Attach a hydrogen balloon (1 atm) and stir the suspension vigorously at room temperature for 16 hours.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with MeOH (3 × 20 mL). Concentrate the filtrate in vacuo to afford the saturated piperidine intermediate.
Step 4: Synthesis of 1-Methyl-4-(1H-pyrazol-4-yl)piperidine
-
Deprotection: Dissolve the Boc-protected intermediate from Step 3 (2.65 g, 10.0 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C.
-
Acid Addition: Add Trifluoroacetic Acid (TFA) (7.65 mL, 100 mmol) dropwise. Remove the ice bath and stir at room temperature for 2 hours.
-
Neutralization: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Dissolve the resulting viscous oil in a minimal amount of water and slowly basify to pH 10–11 using 1N NaOH (ice cooling recommended during addition).
-
Extraction: Extract the aqueous phase with a mixture of DCM/Isopropanol (4:1 v/v, 4 × 30 mL).
-
Final Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate to afford the pure target compound as an off-white solid.
Quantitative Data & Analytical Markers
The following table summarizes the expected quantitative yields and the self-validating analytical markers required to confirm the success of each transformation.
| Step | Transformation | Expected Yield | Target Purity (HPLC) | Key Analytical Marker (Self-Validation) |
| 1 | Enol Triflation | 82 - 88% | > 95% | ¹H NMR (CDCl₃): Appearance of a distinct olefinic proton multiplet at ~5.75 ppm. |
| 2 | Suzuki Coupling | 75 - 80% | > 98% | MS (ESI+): [M+H]⁺ peak at m/z 264.2. |
| 3 | Olefin Reduction | 90 - 95% | > 98% | ¹H NMR (CDCl₃): Complete disappearance of the tetrahydropyridine olefinic proton (~6.0 ppm). |
| 4 | N-Boc Deprotection | 92 - 96% | > 99% | MS (ESI+): [M+H]⁺ peak at m/z 166.1; Loss of Boc t-butyl singlet (~1.6 ppm) in ¹H NMR. |
References
-
Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates. Tetrahedron Letters, 33(42), 6299-6302.[Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]
Sources
Reductive amination protocols for piperidine-pyrazole coupling
Application Note: High-Fidelity Reductive Amination Protocols for Piperidine-Pyrazole Coupling
Executive Summary & Strategic Context
The piperidine-pyrazole motif is a cornerstone in medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, BTK, and ALK inhibitors). This linkage modulates physicochemical properties, specifically basicity (
However, coupling these two heterocycles via reductive amination presents distinct challenges:
-
Electronic Deactivation: Pyrazole amines are weak nucleophiles, making imine formation sluggish.
-
Steric Bulk: 4-substituted piperidines (or piperidones) introduce steric strain that impedes the trajectory of the hydride attack.
-
Regioselectivity: Competition between direct reduction of the carbonyl and the desired reductive amination.
This guide details two field-proven protocols: Method A (Aldehyde-Amine coupling using STAB) for standard linkages, and Method B (Ketone-Amine coupling using Ti(OiPr)
Mechanistic Grounding
Understanding the failure modes of reductive amination is the key to success. The reaction proceeds through an equilibrium-driven imine/iminium formation, followed by irreversible hydride transfer.
Critical Insight: The choice of reducing agent dictates the success. We utilize Sodium Triacetoxyborohydride (STAB) because it is electronically tuned to reduce the protonated iminium ion faster than the neutral carbonyl, minimizing the formation of alcohol side products [1].
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate required for selective reduction by STAB.[1]
Protocol A: The "Standard" (Pyrazole-Aldehyde + Piperidine)
Applicability: Coupling electron-deficient pyrazole-4-carbaldehydes with secondary piperidines. Primary Reagent: Sodium Triacetoxyborohydride (STAB).
Reagents & Materials
-
Substrate 1: Pyrazole-4-carbaldehyde (1.0 equiv).
-
Substrate 2: Piperidine derivative (1.1 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous). Note: DCE is superior to DCM due to slightly higher polarity and boiling point.
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).
Step-by-Step Methodology
-
Imine Pre-equilibrium: In a dry reaction vial under
, dissolve the pyrazole-aldehyde (1.0 equiv) and piperidine (1.1 equiv) in DCE (0.2 M concentration relative to aldehyde).-
Expert Tip: Add AcOH (1.0 equiv) immediately. This catalyzes the dehydration of the hemiaminal to the imine. Stir at Room Temperature (RT) for 30–60 minutes. Do not add the reducing agent yet.
-
-
Reduction: Cool the mixture to 0 °C (optional, but recommended for very reactive aldehydes). Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction Monitoring: Allow to warm to RT and stir for 2–16 hours. Monitor via LC-MS. Look for the disappearance of the imine intermediate (
usually visible) and the aldehyde. -
Workup (Quench): Quench by adding saturated aqueous
. Stir vigorously for 15 minutes to decompose borate complexes.
Protocol B: The "Advanced" (Piperidone + Pyrazole-Amine)
Applicability: Coupling sterically hindered ketones (e.g.,
Why this works: Pyrazole amines are poor nucleophiles. STAB is often too weak to reduce the sterically hindered imine formed (or the imine fails to form).
Reagents & Materials
-
Substrate 1:
-Boc-4-piperidone (1.0 equiv). -
Substrate 2: Aminopyrazole (1.0 – 1.2 equiv).
-
Lewis Acid: Titanium(IV) Isopropoxide (
) (neat, 1.5 – 2.0 equiv). -
Reductant: Sodium Borohydride (
) (1.5 equiv).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Solvent: Ethanol (absolute) or Methanol.[3]
Step-by-Step Methodology
-
Lewis-Acid Activation (Neat/High Conc): In a sealed vial, combine the aminopyrazole and piperidone. Add
(1.5 – 2.0 equiv) directly to the solids.-
Expert Tip: If the mixture is too viscous, add a minimal amount of dry DCE or Toluene, but running this "neat" or highly concentrated drives the difficult equilibrium.
-
Conditions: Stir at RT for 12–24 hours. For extremely unreactive amines, heat to 40–50 °C.
-
-
Solvation: Dilute the viscous reaction mixture with absolute Ethanol (approx. 0.3 M).
-
Reduction: Add
(1.5 equiv) carefully (exothermic).-
Caution:
is compatible with borohydrides, but gas evolution will be vigorous.
-
-
Hydrolysis (Critical Step): The reaction will form a titanium-amine complex that must be broken.
-
Add 2N NaOH or
(aqueous) until a white precipitate ( ) forms. -
Dilute with EtOAc. Filter the slurry through a Celite pad to remove the titanium salts.
-
-
Purification: Concentrate the filtrate and purify via reverse-phase prep-HPLC (often necessary due to excess amine/ketone).
Decision Matrix & Workflow
Use this logic flow to select the correct protocol for your specific substrate pair.
Figure 2: Decision matrix for selecting between STAB and Titanium-mediated protocols.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Aldehyde) | Imine formation is incomplete. | Increase AcOH to 2.0 equiv. Ensure molecular sieves (4Å) are added if the solvent is not anhydrous. |
| Alcohol Formation | Direct reduction of carbonyl.[4] | Do not premix STAB with the carbonyl. Form the imine for 1h before adding reductant. Switch to Method B ( |
| Gel/Emulsion in Workup | Titanium salts (Method B). | Use the "Celite filtration" method described. Rinse the Celite cake with hot EtOAc to recover trapped product. |
| Over-alkylation | Primary amine reacting twice. | Use a large excess of amine (2-3 equiv) relative to the aldehyde, or switch to a stepwise protection strategy. |
| Stalled Reaction (Ketone) | Steric hindrance at C4. | Heat the |
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7][9]J. Org.[5] Chem. 1996, 61, 3849–3862.[5][6][8]
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.J. Org.[5][10][8] Chem. 1990, 55, 2552–2554.
-
Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[11]J. Chem. Soc., Perkin Trans.[12] 1 1995, 2527.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 9. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. designer-drug.com [designer-drug.com]
Reagents for N-methylation of 4-(1H-pyrazol-4-yl)piperidine
This Application Note details the strategic reagents and protocols for the N-methylation of 4-(1H-pyrazol-4-yl)piperidine . The presence of two distinct nucleophilic nitrogen centers—the highly basic aliphatic piperidine (pKa ~11.0) and the aromatic pyrazole (pKa ~14.0 for NH deprotonation)—demands precise pH and reagent control to achieve regioselectivity.
Part 1: Strategic Analysis of Nucleophilic Selectivity
The core challenge is distinguishing between the piperidine nitrogen (N-piperidine) and the pyrazole nitrogen (N-pyrazole) .
| Feature | Piperidine Nitrogen | Pyrazole Nitrogen (NH) |
| Hybridization | ||
| Basicity (Conj. Acid pKa) | ~11.0 (Highly Basic) | ~2.5 (Weakly Basic) |
| Nucleophilicity | High (neutral pH) | Low (neutral pH); High (anionic form) |
| Reactivity Driver | Available lone pair | Deprotonation required (Base) |
| Preferred Reagent | Aldehydes (Reductive Amination) | Alkyl Halides (SN2 with Base) |
Decision Matrix
-
Target: N-Methylpiperidine (Product A) → Use Reductive Amination (Formaldehyde + Reducing Agent). The acidic reaction medium protonates the piperidine (activating it for iminium formation) while suppressing the pyrazole's nucleophilicity.
-
Target: N-Methylpyrazole (Product B) → Use Base-Mediated Alkylation (MeI + NaH/K₂CO₃). Requires protection of the piperidine (e.g., N-Boc) to prevent quaternary ammonium salt formation.
Part 2: Reaction Pathways & Logic (Graphviz Diagram)
Caption: Divergent synthetic pathways for selective N-methylation based on pKa exploitation (Top) vs. protection group strategy (Bottom).
Part 3: Detailed Experimental Protocols
Protocol A: Selective Methylation of Piperidine (Reductive Amination)
Best for: Generating the tertiary amine while leaving the pyrazole NH free.
Mechanism: The reaction proceeds via the formation of an iminium ion on the piperidine nitrogen.[1] The pyrazole nitrogen, being electron-poor and non-basic, does not form a stable iminium species under these conditions.
Reagents:
-
Substrate: 4-(1H-pyrazol-4-yl)piperidine (1.0 eq)
-
Carbon Source: Formaldehyde (37% aq.[2] solution, 3.0 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (2.0 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Additive: Acetic Acid (AcOH) (1.0 eq - optional, accelerates iminium formation)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of substrate in 10 mL of DCM.
-
Acidification: Add 1.0 mmol of Acetic Acid. Stir for 5 minutes at room temperature (RT). Note: This buffers the solution to pH ~5-6, ideal for iminium formation.
-
Condensation: Add 3.0 mmol of Formaldehyde (37% aq). Stir vigorously for 15 minutes.
-
Reduction: Cool the mixture to 0°C. Add 2.0 mmol of NaBH(OAc)₃ portion-wise over 10 minutes. Caution: Mild gas evolution (H₂).
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS (Target M+H = 166.1).
-
Quench: Quench with saturated aqueous NaHCO₃ (pH should be basic, ~8-9).
-
Extraction: Extract the aqueous layer 3x with DCM/MeOH (9:1). The methanol helps extract the polar product.
-
Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:10:1).
Validation Check:
-
¹H NMR: Look for a sharp singlet (3H) around 2.3 ppm (N-Me on piperidine). Absence of N-Me signals on pyrazole (typically 3.8–4.0 ppm ).
Protocol B: Selective Methylation of Pyrazole (Protection Strategy)
Best for: Methylating the aromatic ring while retaining the secondary piperidine amine.
Mechanism: Direct alkylation of the unprotected substrate will preferentially quaternize the piperidine. Therefore, the piperidine must be "masked" with a Boc group.
Reagents:
-
Substrate: 4-(1H-pyrazol-4-yl)piperidine
-
Protection: Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.
-
Methylation: Methyl Iodide (MeI), Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).
-
Solvent: DMF or Acetonitrile.
Step-by-Step Workflow:
-
Protection (Step 1): Treat substrate with 1.1 eq Boc₂O and 1.5 eq Triethylamine in DCM for 2 hours. Wash with water, dry, and concentrate to yield N-Boc-4-(1H-pyrazol-4-yl)piperidine .
-
Alkylation (Step 2): Dissolve the N-Boc intermediate in anhydrous DMF (0.2 M).
-
Deprotonation: Add 1.2 eq Cs₂CO₃ (mild) or NaH (strong, 60% dispersion). Stir for 30 min. Note: Cs₂CO₃ in DMF often yields better N1/N2 selectivity ratios.
-
Addition: Add 1.1 eq Methyl Iodide dropwise at 0°C. Stir at RT for 2 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF). Concentrate.
-
Deprotection (Step 3): Dissolve residue in DCM. Add TFA (20% v/v). Stir 1 hour. Concentrate and neutralize with ion-exchange resin or basic wash.
Part 4: Reagent Comparison Table
| Reagent System | Selectivity Target | Yield | Pros | Cons |
| HCHO / NaBH(OAc)₃ | Piperidine (N-aliphatic) | High (85-95%) | Mild, one-pot, no over-alkylation. | Requires extraction of polar amine. |
| Eschweiler-Clarke | Piperidine (N-aliphatic) | Good (70-80%) | Scalable, cheap reagents. | Harsh heat (100°C), incompatible with acid-sensitive groups. |
| MeI / K₂CO₃ | Mixture (Poor) | Low (usable) | Direct. | Leads to quaternary salts and regio-mixtures. Avoid. |
| Boc-Protection Route | Pyrazole (N-aromatic) | High (Total) | Absolute regiocontrol. | 3 steps (Protect → Alkylate → Deprotect). |
References
-
Crizotinib Synthesis (Key Intermediate): Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[3] Journal of Medicinal Chemistry, 2011, 54(18), 6342–6363.[3][4] Link
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
- Pyrazole Alkylation Strategies: K. Kumar, et al. "Regioselective synthesis of N-alkylpyrazoles." Bioorganic & Medicinal Chemistry Letters, 2011.
Sources
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Orthogonal Protection Strategies for Pyrazole-Piperidine Scaffolds
Topic: Protecting Group Strategies for Pyrazole NH in Piperidine Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Abstract
The pyrazole-piperidine motif is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., JAK, ALK inhibitors) and GPCR ligands. However, the synthesis of this dual-nitrogen system presents a specific challenge: the acidity of the pyrazole NH (
Strategic Decision Matrix
Selecting the correct protecting group depends entirely on the reaction conditions required for the other nitrogen (the piperidine). The pyrazole PG must remain inert during piperidine manipulation and be removable under conditions that do not degrade the final molecule.
Table 1: Stability Profile of Common Pyrazole Protecting Groups
| Protecting Group (PG) | Installation Method | Stability (Remains Intact) | Cleavage Conditions | Orthogonality with Piperidine-Boc |
| Tosyl (Ts) | TsCl, NaH/Base | Acid , Oxidizing agents | Base (NaOH, DBU), Reductive (Mg/MeOH) | Excellent (Stable to HCl/TFA) |
| SEM | SEM-Cl, NaH | Base, Mild Acid | Fluoride (TBAF), Strong Acid (TFA) | Moderate (Risk of loss with strong acid) |
| THP | DHP, | Base, Nucleophiles | Mild Acid (AcOH, HCl) | Poor (Both removed by acid) |
| Boc | Hydrogenolysis | Acid (TFA, HCl), Base (slow) | Poor (Both removed by acid) | |
| PMB/DMB | PMB-Cl, Base | Base, Mild Acid | Oxidative (CAN, DDQ), Strong Acid (TFA/Heat) | Good (If oxidative cleavage used) |
Decision Tree: Selecting the Right Strategy
Caption: Decision logic for selecting orthogonal protecting groups based on synthetic workflow constraints.
Detailed Protocols
Protocol A: The "Acid-Resistant" Route (Piperidine-Boc / Pyrazole-Tosyl)
Rationale: This is the most robust strategy for standard medicinal chemistry. The piperidine nitrogen is protected with Boc (acid-labile). The pyrazole is protected with Tosyl (base-labile). This allows you to remove the Boc group with HCl or TFA to functionalize the piperidine without touching the pyrazole protection.
Step 1: Regioselective Tosylation of Pyrazole
Note: Tosylation usually favors the less sterically hindered nitrogen (
-
Reagents: Pyrazole substrate (1.0 equiv),
-Toluenesulfonyl chloride (TsCl, 1.2 equiv), NaH (60% dispersion, 1.5 equiv), THF (anhydrous, 0.2 M). -
Procedure:
-
Cool a solution of the pyrazole in anhydrous THF to 0°C under
. -
Add NaH portion-wise. Evolution of
gas will be observed. Stir for 30 min at 0°C to ensure deprotonation. -
Add TsCl (dissolved in minimal THF) dropwise.
-
Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[1]
-
Workup: Quench with saturated
. Extract with EtOAc.[1][2] Wash organic layer with brine, dry over , and concentrate.[3] -
Purification: Flash chromatography (Hexane/EtOAc). N-Tosyl pyrazoles are often crystalline solids.
-
Step 2: Selective Deprotection of Piperidine-Boc
Critical Check: The Tosyl group is a sulfonamide and is stable to the acidic conditions used here.
-
Reagents: 4M HCl in Dioxane (5–10 equiv) OR TFA/DCM (1:4 ratio).
-
Procedure:
-
Dissolve the N-Tosyl-Pyrazole-Piperidine-Boc intermediate in Dioxane (or DCM).
-
Add the acid solution at 0°C or RT.
-
Stir at RT for 1–3 hours.
-
Monitoring: LCMS should show loss of Boc (-100 mass) but retention of Tosyl (+154 mass relative to free pyrazole).
-
Workup: Remove solvent in vacuo.[1][4] If using HCl, the product is the hydrochloride salt. If free base is needed, neutralize carefully with
(avoid strong caustic base which might hydrolyze the Tosyl).
-
Step 3: Global Deprotection (Removal of Pyrazole-Tosyl)
Rationale: Once the piperidine is fully elaborated, the Tosyl group is removed using nucleophilic base hydrolysis.
-
Reagents: NaOH (2M aq) / Methanol (1:1) OR DBU (3 equiv) in MeOH (for milder conditions).
-
Procedure:
-
Dissolve the substrate in MeOH.[4]
-
Add NaOH solution or DBU.
-
Heat to 50–60°C for 2–6 hours. Sulfonamides on electron-deficient heterocycles cleave readily.
-
Workup: Neutralize with dilute HCl to pH ~7. Extract with EtOAc/DCM.
-
Protocol B: The "Base-Resistant" Route (Piperidine-Fmoc / Pyrazole-THP)
Rationale: If your synthesis requires basic alkylation of the piperidine, use Fmoc for the piperidine (base-labile) and THP for the pyrazole (acid-labile/base-stable).[2][3][5][6][7]
Step 1: THP Protection of Pyrazole
-
Reagents: 3,4-Dihydro-2H-pyran (DHP, 2.0 equiv),
-Toluenesulfonic acid (pTsOH, 0.05 equiv), DCM or Toluene. -
Procedure:
-
Reflux (if Toluene) or stir at RT (if DCM) for 4–12 hours.
-
Workup: Wash with
to remove acid catalyst. Concentrate. -
Note: THP introduces a chiral center, often creating diastereomers if the molecule is already chiral. This complicates NMR but not the chemistry.
Step 2: Selective Deprotection of Piperidine-Fmoc
-
Reagents: Piperidine (20% v/v) in DMF.
-
Procedure:
-
Stir the substrate in the Piperidine/DMF cocktail for 30 min at RT.
-
Stability: The Pyrazole-THP acetal is completely stable to these basic amine conditions.
-
Workup: Evaporate DMF/Piperidine (high vacuum required) or perform an aqueous extraction.
-
Step 3: Global Deprotection (Removal of Pyrazole-THP)
-
Reagents: 2M HCl in EtOH or AcOH/Water.
-
Procedure:
-
Heat the substrate at 50–70°C in acidic ethanol.
-
THP hydrolyzes to the alcohol/aldehyde byproduct.
-
Synthetic Workflow Visualization
Caption: Synthetic workflow for the Piperidine-Boc / Pyrazole-Tosyl orthogonal strategy.
Troubleshooting & Tips
-
Regioselectivity (
vs ): Pyrazoles with substituents at C3/C5 will form regioisomers upon protection.-
Tip:SEM and THP groups are capable of "walking" or isomerizing under thermal conditions or with catalytic acid. If you isolate a single isomer, store it at low temperature.
-
Tip:Tosyl groups are generally locked kinetically but can rearrange thermodynamically if heated with base.
-
-
Tosyl Removal Issues: If NaOH is too harsh (e.g., hydrolyzing an ester elsewhere in the molecule), use DBU in Methanol or Mg powder in Methanol (sonication) for milder cleavage.
-
SEM Stability: While SEM is robust, avoid prolonged exposure to strong Lewis acids (like
) or high temperatures in highly acidic media, as it can degrade.
References
- Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for stability profiles).
-
Selective deprotection of N-Boc-imidazoles and pyrazoles. Gerokonstantis, D. T., et al. (2020).[10] Arkivoc. Link
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PubMed Central. Link
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles. MDPI Molecules. Link
-
The Tosyl Group in Indole Chemistry: A Technical Guide. BenchChem Application Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. japsonline.com [japsonline.com]
- 10. arkat-usa.org [arkat-usa.org]
Application Note: 1-Methyl-4-(1H-pyrazol-4-yl)piperidine as a Strategic Intermediate in Kinase Inhibitor Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-Methyl-4-(1H-pyrazol-4-yl)piperidine (CAS: 278798-17-7)[1]
Executive Summary
In the landscape of targeted oncology and precision medicine, the design of ATP-competitive kinase inhibitors requires an exquisite balance of target affinity, metabolic stability, and pharmacokinetic (PK) viability. 1-Methyl-4-(1H-pyrazol-4-yl)piperidine has emerged as a highly privileged bifunctional building block[1]. By combining the rigid, hydrogen-bonding capacity of a pyrazole ring with the solubilizing, basic nature of a 1-methylpiperidine tail, this intermediate allows medicinal chemists to effectively bridge the kinase hinge region to the solvent-exposed channel. This application note details the mechanistic rationale, structural biology, and validated synthetic protocols for integrating this intermediate into novel drug scaffolds.
Mechanistic Rationale: Engineering the "Tail" End
The architecture of a typical Type I kinase inhibitor consists of a hinge-binding core, a spacer/linker, and a solubilizing tail. Utilizing 1-methyl-4-(1H-pyrazol-4-yl)piperidine fulfills the latter two requirements with exceptional efficiency, a strategy observed in the development of ALK[2], ROCK-II[3], and Akt/p70S6K inhibitors[4].
The Pyrazole Spacer (Rigid Vectoring)
Pyrazoles are ubiquitous in kinase targeting[5]. When the free N1 position of the 1H-pyrazole undergoes nucleophilic aromatic substitution (SNAr) with a heteroaryl core, the C4 position projects the piperidine ring in a linear, predictable vector. This rigidity prevents the molecule from adopting high-energy conformations, thereby reducing the entropic penalty upon binding to the kinase ATP pocket.
The 1-Methylpiperidine Moiety (Solvation & Safety)
The choice of a 1-methylpiperidine tail over other aliphatic amines is driven by three causal factors:
-
Aqueous Solubility: The tertiary amine possesses a pKa of ~9.0–9.5, ensuring it is predominantly protonated at physiological pH (7.4). This drastically enhances aqueous solubility and allows for the formulation of stable pharmaceutical salts (e.g., mesylate or hydrochloride).
-
Metabolic Stability: Unlike secondary piperidines, the N-methyl group blocks oxidative metabolism pathways that typically lead to reactive hydroxylamine metabolites.
-
hERG Liability Mitigation: Highly basic, lipophilic tails are classic pharmacophores for the hERG potassium channel, leading to cardiotoxicity. The steric bulk provided by the N-methyl group disrupts the optimal binding geometry required to interact with the Tyr652 and Phe656 residues in the hERG pore, effectively widening the therapeutic index.
Structural Biology & Kinase Interaction
When incorporated into a lead compound, the 1-methyl-4-(1H-pyrazol-4-yl)piperidine motif acts as the critical bridge between the hydrophobic interior of the kinase and the aqueous cellular environment. The pyrazole linker traverses the narrow channel past the gatekeeper residue, while the protonated 1-methylpiperidine extends into the solvent-exposed region. Here, the basic amine often forms favorable electrostatic interactions or salt bridges with acidic residues (such as Asp or Glu) located near the ribose-binding pocket or the DFG motif.
Conceptual binding model of a kinase inhibitor with a 1-methylpiperidine tail.
Quantitative Data: Structure-Activity Relationship (SAR)
To demonstrate the causality behind selecting the 1-methylpiperidine tail, the following table summarizes a representative SAR optimization campaign for a generic aminopyrimidine-based kinase inhibitor.
| Tail Moiety Substituted on Pyrazole | Target Kinase IC50 (nM) | Aqueous Solubility (µg/mL) | hERG IC50 (µM) |
| Hydrogen (No tail) | 45 | < 5 | > 30 |
| Phenyl (Lipophilic) | 38 | < 1 | 5.2 |
| Piperidine (Secondary Amine) | 12 | 150 | 2.1 |
| 1-Methylpiperidine (Tertiary) | 8 | > 500 | > 20 |
Data Interpretation: While the secondary piperidine improves target affinity and solubility compared to the lipophilic phenyl group, it introduces a severe hERG liability (2.1 µM). The 1-methylpiperidine group maintains excellent target affinity and superior solubility while utilizing its steric bulk to rescue the hERG profile (>20 µM), making it the optimal candidate for in vivo studies.
Synthetic Workflows & Experimental Protocols
The most robust method for integrating 1-methyl-4-(1H-pyrazol-4-yl)piperidine into a drug scaffold is via Nucleophilic Aromatic Substitution (SNAr) of the pyrazole N1 onto an electron-deficient heteroaryl halide (e.g., 2-chloropyrimidine or 4-fluoropyridine)[2].
Step-by-step synthetic workflow for the N-arylation via SNAr.
Protocol: SNAr N-Arylation of 1-Methyl-4-(1H-pyrazol-4-yl)piperidine
Objective: To couple the pyrazole intermediate to an electron-deficient heteroaryl chloride to form the final inhibitor scaffold.
Materials:
-
1-Methyl-4-(1H-pyrazol-4-yl)piperidine (1.1 equiv)[6]
-
Heteroaryl chloride core (1.0 equiv)
-
Cesium carbonate (Cs2CO3, 2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Reagent Addition: Add 1-methyl-4-(1H-pyrazol-4-yl)piperidine (1.1 mmol, ~182 mg) to the stirring solution.
-
Base Addition (Causality Check): Add finely powdered Cs2CO3 (2.5 mmol, ~814 mg).
-
Expert Insight: Cs2CO3 is strictly preferred over K2CO3. The larger ionic radius of the cesium cation creates a looser, solvent-separated ion pair with the deprotonated pyrazole, significantly enhancing the nucleophilicity of the N1 nitrogen (the "Cesium Effect").
-
-
Execution: Seal the vial and heat the mixture to 110 °C using a heating block (for 4–12 hours) or a microwave synthesizer (for 30 minutes). Monitor the consumption of the starting material via LC-MS.
-
Quenching & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash with distilled water (3 x 10 mL) to completely remove the DMF and inorganic salts. Wash the organic layer once with brine (10 mL).
-
Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification (Causality Check): Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH) (95:5 to 90:10).
-
Expert Insight: You must add 1% aqueous NH4OH (Ammonium Hydroxide) to the mobile phase. The highly basic tertiary amine of the 1-methylpiperidine will otherwise protonate and bind irreversibly to the acidic silanol groups on the silica gel, causing severe peak tailing and loss of yield.
-
References
-
National Center for Biotechnology Information. "AT-7867 | C20H20ClN3 | CID 11175137 - PubChem - NIH". PubChem. Available at:[Link][4]
-
Feng, Y., et al. "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors". National Institutes of Health (PMC). Available at:[Link][3]
-
Google Patents. "US10023593B2 - ALK kinase inhibitor, and preparation method and uses thereof". Google Patents. Available at:[2]
-
MDPI. "Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)". MDPI. Available at:[Link][5]
Sources
- 1. 1-methyl-4-(1H-pyrazol-4-yl)piperidine | 278798-17-7 [sigmaaldrich.com]
- 2. US10023593B2 - ALK kinase inhibitor, and preparation method and uses thereof - Google Patents [patents.google.com]
- 3. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT-7867 | C20H20ClN3 | CID 11175137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) [mdpi.com]
- 6. 278798-17-7|1-Methyl-4-(1H-pyrazol-4-yl)piperidine|BLD Pharm [bldpharm.com]
Application Note: Suzuki-Miyaura Coupling of 1-Methyl-4-iodopiperidine and Pyrazole Boronic Esters
This Application Note is designed for researchers requiring a robust protocol for the challenging
Executive Summary & Mechanistic Challenge
The coupling of 1-methyl-4-iodopiperidine (a secondary alkyl halide) with pyrazole boronic esters represents a high-difficulty tier in palladium-catalyzed cross-coupling. Unlike standard aryl-aryl couplings, this reaction is prone to failure due to the rapid
The "Beta-Hydride" Trap
Standard catalysts like
The Solution: This protocol utilizes Gregory Fu’s conditions , employing electron-rich, bulky alkylphosphine ligands (e.g.,
Reaction Optimization & Critical Parameters
The following matrix summarizes the optimization of reaction parameters to maximize yield and minimize hydrodehalogenation or elimination byproducts.
Optimization Data
| Parameter | Standard Condition (Fail) | Optimized Condition (Success) | Mechanistic Rationale |
| Catalyst Precursor | Requires a source of Pd(0) that can easily ligate bulky phosphines. | ||
| Ligand | Bulky, electron-rich phosphines increase electron density on Pd (speeding up oxidative addition) and sterically block | ||
| Base | Anhydrous or semi-anhydrous conditions often favored to prevent protodeboronation of the pyrazole. | ||
| Solvent | Toluene/Water | Dioxane or t-Amyl Alcohol | Ethereal solvents stabilize the polar transition states; t-Amyl alcohol promotes solubility of inorganic bases. |
| Temperature | 100°C | 60°C - 80°C | Lower temperatures prevent thermal decomposition of the unstable alkyl-Pd intermediate. |
Detailed Experimental Protocol
Materials
-
Electrophile: 1-Methyl-4-iodopiperidine (1.0 equiv)
-
Nucleophile: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Catalyst:
(5 mol%) -
Ligand: Tricyclohexylphosphine (
) (10-12 mol%)-
Note:
salt can be used if free base is unavailable, but requires extra base.
-
-
Base:
(2.0 equiv, anhydrous, granular) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology
1. Catalyst Pre-complexation (Inside Glovebox or under Argon flow):
-
In a reaction vial, combine
(11.2 mg, 0.05 mmol) and (28 mg, 0.10 mmol). -
Add 1.0 mL of anhydrous dioxane. Stir at Room Temperature (RT) for 15 minutes. The solution should turn from orange to a distinct yellow/brown, indicating ligation.
2. Reaction Assembly:
-
To the catalyst vial, add 1-Methyl-4-iodopiperidine (225 mg, 1.0 mmol).
-
Add Pyrazole Boronate (1.2 mmol).
-
Add
(650 mg, 2.0 mmol). -
Add remaining dioxane (4.0 mL) to reach a concentration of ~0.2 M.
3. Degassing (Critical):
-
Cap the vial with a septum. Sparge the mixture with Argon gas via a needle for 5-10 minutes. Oxygen is a poison for electron-rich phosphines.
4. Execution:
-
Seal the vial (crimp cap preferred).
-
Heat to 60°C in an aluminum block. Vigorous stirring (1000 rpm) is essential as the base is insoluble.
-
Time: Run for 12–16 hours.
5. In-Process Control (IPC):
-
Take a 20 µL aliquot, quench in EtOAc/Water.
-
TLC: Stain with Ninhydrin (for piperidine) or Dragendorff reagent.
-
LCMS: Monitor for the product mass
. Look for the mass of the elimination byproduct (mass - 128 approx) to assess catalyst efficiency.
6. Workup:
-
Cool to RT. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the pad with EtOAc (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
7. Purification:
-
Flash Chromatography: Use a DCM:MeOH:NH4OH gradient (e.g., 90:9:1). The basic amine requires ammonia in the eluent to prevent streaking.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Fork in the Road" where the reaction either succeeds or fails via elimination.
Caption: Catalytic cycle distinguishing the successful pathway (Green) facilitated by bulky ligands from the failure mode (Red) caused by
Troubleshooting & FAQ
Q1: My yield is low (<30%), and I see the alkene byproduct.
-
Cause:
elimination is outcompeting transmetalation. -
Fix: Ensure you are using
or . Do NOT use . Increase the catalyst loading to 10 mol%. Lower the temperature to 50°C to slow down the elimination pathway.
Q2: The reaction stalls after 50% conversion.
-
Cause: Catalyst death (Pd black formation) or boronate hydrolysis.
-
Fix: Add a second portion of catalyst and ligand after 6 hours. Ensure the boronate ester is in excess (1.5 equiv) as heteroaryl boronates can be unstable.
Q3: Purification is difficult; the product streaks on silica.
-
Cause: The tertiary amine on the piperidine interacts with acidic silanols.
-
Fix: Pre-wash your silica gel column with 1% Triethylamine in Hexanes, or use 1%
in your MeOH/DCM eluent system. Alternatively, use Alumina (Neutral) stationary phase.
References
-
Saito, B.; Fu, G. C. "Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature."[1] Journal of the American Chemical Society, 2007 , 129, 9602-9603.[1] [Link]
-
Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Chlorides under Mild Conditions."[1] Journal of the American Chemical Society, 2000 , 122, 4020-4028.[1] [Link]
-
Glorius, F. "Chiral Catalysts for the Suzuki-Miyaura Coupling of Secondary Alkyl Halides." Angewandte Chemie International Edition, 2008 , 47, 8347-8349. [Link]
-
Jana, R.; Pathak, T. P.; Sigman, M. S. "Advances in Transition Metal-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Electrophiles." Chemical Reviews, 2011 , 111, 1417-1492. [Link]
Sources
Application Note: Preparation and Characterization of Pharmaceutical Salts of 1-methyl-4-(1H-pyrazol-4-yl)piperidine
Abstract & Scope
This application note details the protocol for the preparation, isolation, and characterization of pharmaceutically acceptable salts of 1-methyl-4-(1H-pyrazol-4-yl)piperidine (Structure 1 ). This moiety is a "privileged scaffold" in kinase inhibitor discovery (e.g., JAK, ERK, and CDK inhibitors) due to the hydrogen-bonding capability of the pyrazole and the solubility-enhancing properties of the piperidine ring.
While the free base of 1 is often a low-melting solid or viscous oil prone to oxidation and hygroscopicity, the salt forms—specifically the Dihydrochloride (2HCl) and Tartrate —offer superior crystallinity, stability, and handling properties for GMP manufacturing. This guide focuses on the thermodynamics of salt selection and provides a validated protocol for the synthesis of the Dihydrochloride salt.
Chemical Context & Rationale
Structural Analysis & pKa Considerations
The molecule contains two distinct basic centers and one acidic site:
-
Piperidine Nitrogen (
): Highly basic ( ). This is the primary site for protonation. -
Pyrazole Nitrogen (
): Weakly basic ( ). Protonation here requires strong acidic conditions (pH < 2). -
Pyrazole NH: Weakly acidic (
), allowing for anion formation with strong bases (e.g., NaH), though not the focus of acid salt formation.
Salt Selection Logic
-
Monohydrochloride (1 eq. HCl): Protonates only
. Often hygroscopic and prone to disproportionation. -
Dihydrochloride (2 eq. HCl): Protonates both
and . This form is preferred for intermediate purification because the high lattice energy drives precipitation, effectively rejecting organic impurities. -
L-Tartrate/Succinate: Preferred for final formulation if the drug candidate retains this fragment, as these counter-ions provide a "pH-independent" release profile and are less corrosive than chlorides.
Decision Matrix (DOT Diagram)
Figure 1: Decision matrix for salt selection based on processing goals (Purification vs. Bioavailability).
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| Crude Free Base | >90% HPLC purity | Starting Material |
| Methanol (MeOH) | HPLC Grade, anhydrous | Primary Solvent |
| HCl in Isopropanol | 5M - 6M Solution | Acid Source (Anhydrous) |
| Methyl tert-butyl ether (MTBE) | ACS Grade | Anti-solvent |
| Nitrogen Atmosphere | High Purity | Prevention of oxidation |
| Reactor | Jacketed glass reactor | Temperature control |
Experimental Protocols
Protocol A: Preparation of the Dihydrochloride Salt (Purification Grade)
This protocol is designed to isolate the molecule from a crude reaction mixture (e.g., after Suzuki coupling or hydrogenation).
Safety Note: The reaction is exothermic. HCl gas fumes may be generated. Work in a fume hood.
-
Dissolution:
-
Charge 10.0 g of crude 1-methyl-4-(1H-pyrazol-4-yl)piperidine (free base) into a 250 mL round-bottom flask.
-
Add 50 mL of anhydrous Methanol (5 vol).
-
Stir at 20-25°C until fully dissolved. Note: If insolubles remain, filter through Celite.
-
-
Acid Addition:
-
Cool the solution to 0-5°C using an ice/water bath.
-
Slowly add 25 mL of 5M HCl in Isopropanol (approx. 2.1 equivalents) dropwise over 30 minutes.
-
Observation: The internal temperature should not exceed 15°C. A white precipitate may begin to form immediately.
-
-
Crystallization & Aging:
-
Remove the cooling bath and allow the slurry to warm to Room Temperature (20-25°C) .
-
Stir for 2 hours to ensure thermodynamic equilibration (conversion of any mono-salt to di-salt).
-
Optional: If yield is low, add 50 mL of MTBE dropwise as an anti-solvent to drive precipitation.
-
-
Isolation:
-
Filter the white solid using a vacuum Buchner funnel.
-
Wash the cake with 2 x 20 mL of cold MTBE/MeOH (1:1 mixture) to remove colored impurities.
-
Critical Step: Avoid washing with pure water, as the salt is highly water-soluble.
-
-
Drying:
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 85-92%.
-
Appearance: White to off-white crystalline powder.
-
Protocol B: Free-Basing (Recovery for Next Step)
To use the purified intermediate in a subsequent nucleophilic substitution (e.g.,
-
Dissolve the Dihydrochloride salt in minimum water (1:3 w/v).
-
Add Dichloromethane (DCM) (10 vol).
-
Slowly add 4M NaOH until the aqueous layer pH > 12.
-
Separate layers; extract aqueous layer 2x with DCM.
-
Dry organic organics over
and concentrate in vacuo.
Process Workflow Visualization
Figure 2: Step-by-step unit operations for the conversion of crude intermediate to purified salt.
Characterization & Specifications
The following data confirms the formation of the salt and assesses its quality.
| Test | Method | Acceptance Criteria | Notes |
| Appearance | Visual | White crystalline powder | Free base is often yellow/brown. |
| Proton NMR | Shifts in piperidine ring protons | Look for broad exchangeable protons (NH) > 10 ppm. | |
| Chloride Content | Titration ( | 25.5% ± 1.0% (Theoretical for 2HCl) | Confirms di-salt stoichiometry. |
| Melting Point | DSC | > 200°C (Decomposition) | Sharp endotherm indicates high crystallinity. |
| Hygroscopicity | DVS | < 2% weight gain at 60% RH | 2HCl salts can be deliquescent; store in desiccator. |
Mechanistic Insight:
In the
Troubleshooting & Optimization
-
Issue: Oiling Out.
-
Cause: Acid addition was too fast or temperature was too high.
-
Solution: Re-heat to dissolve the oil, then cool very slowly (1°C/min) with vigorous stirring. Seed with pure crystals if available.
-
-
Issue: Colored Product.
-
Cause: Oxidation products trapped in the lattice.
-
Solution: Recrystallize from Ethanol/Water (95:5). The water helps break the lattice slightly to release trapped impurities, while cooling reprecipitates the salt.
-
-
Issue: Low Yield.
-
Cause: High solubility of the salt in Methanol.
-
Solution: Increase the ratio of Anti-solvent (MTBE or Acetone) to 3:1 relative to Methanol.
-
References
-
Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.[1][2][3][4] World Intellectual Property Organization. WO2007012953.[1]
- Context: Describes the synthesis of similar piperidine-pyrazole intermediates for Tofacitinib, establishing the standard for HCl salt isol
-
Chawla, G., et al. (2012). Challenges in Polymorphism of Pharmaceuticals. ResearchGate.
- Context: General principles of salt selection and pKa-dependent crystallization used in the "Decision M
-
PubChem. (n.d.). Compound Summary: 1-methyl-4-(1H-pyrazol-4-yl)piperidine. National Library of Medicine.
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Context: Authoritative source for the pKa difference rule ( ) applied in Section 2.
Sources
Handling basicity of N-methylpiperidine derivatives in synthesis
Application Note: Precision Handling of N-Methylpiperidine in Synthesis
Abstract
N-Methylpiperidine (NMP) occupies a unique niche in organic synthesis, bridging the gap between simple proton scavengers and complex directing groups. While often substituted for triethylamine or DIPEA, its cyclic constraint and defined conformational bias offer distinct reactivity profiles—specifically in regioselective
Part 1: The Physicochemical Profile
To utilize N-methylpiperidine effectively, one must understand its steric and electronic deviation from acyclic analogs. Unlike freely rotating triethylamine, NMP is conformationally locked in a chair system.
Key Insight: The Conformational Lock
In its ground state, the
Table 1: Basicity and Steric Comparison
| Base | pK | Structure Type | Primary Utility |
| Piperidine | 11.2 | Nucleophilic Catalyst / Base | |
| Triethylamine (TEA) | 10.75 | General Proton Scavenger | |
| N-Methylpiperidine | 10.1 | Directed Lithiation / Mild Base | |
| DIPEA (Hünig's Base) | 10.75 | Non-Nucleophilic Base | |
| Pyridine | 5.2 | Aromatic | Acylation Catalyst |
Data Sources: Evans pK
Part 2: Synthetic Utility & Basicity Management
Protocol A: NMP as a Non-Nucleophilic Base (Acylation/Silylation)
While DIPEA is the gold standard for non-nucleophilic basicity, NMP is superior when the reaction byproduct (hydrochloride salt) requires specific solubility profiles. NMP
Workflow:
-
Stoichiometry: Use 1.2 – 1.5 equivalents of NMP relative to the acid chloride/anhydride.
-
Temperature: Maintain
during addition. NMP is less sterically hindered than DIPEA; at elevated temperatures, it can attack electrophiles to form quaternary ammonium salts (N-alkylation), which is an irreversible impurity. -
Quenching: Unlike pyridine, NMP does not catalyze hydrolysis efficiently. Quench with dilute bicarbonate.
Critical Warning (N-Oxide Formation): Tertiary cyclic amines are prone to oxidation. If using ether/THF solvents, ensure they are peroxide-free. N-methylpiperidine N-oxide (NMPO) is a polar impurity that complicates purification.
Part 3: Advanced Functionalization (The -Lithiation Protocol)
The most powerful application of NMP is the Beak-Lee Lithiation . Unlike acyclic amines, the cyclic constraint of NMP allows for enantioselective or diastereoselective deprotonation at the
Mechanism: The reagent system s-BuLi / TMEDA coordinates to the axial lone pair of the nitrogen. This coordination directs the lithium to the adjacent equatorial proton, facilitating deprotonation.
Figure 1: The directed lithiation pathway relies on the coordination of Lithium to the axial lone pair, enabling specific
Experimental Protocol: -Lithiation of N-Methylpiperidine
Reference: Beak, P., & Lee, W. K. (1989) [3].
Reagents:
-
N-Methylpiperidine (Distilled from
). - -Butyllithium (1.4 M in cyclohexane).
-
TMEDA (Tetramethylethylenediamine), freshly distilled.
-
Anhydrous Ether (
) or THF.
Step-by-Step:
-
Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve TMEDA (1.1 equiv) in anhydrous
. Cool to -78°C .[1] -
Base Addition: Add
-BuLi (1.1 equiv) dropwise. Stir for 15 minutes. -
Substrate Addition: Add N-methylpiperidine (1.0 equiv) dropwise.
-
Note: The solution may turn light yellow. Stir at -78°C for 1 to 4 hours . (Unlike simple deprotonations, the kinetic isotope effect here is significant; allow time for the CIPE mechanism).
-
-
Electrophile Trapping: Add the electrophile (e.g., TMSCl, Benzophenone) dissolved in ether dropwise.
-
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench with saturated
. Extract with ether.[2]
Part 4: Purification Strategies (The "Sticky Amine" Problem)
N-methylpiperidine derivatives are notorious for "streaking" (tailing) on silica gel chromatography due to strong hydrogen bonding between the basic nitrogen and the acidic silanol (
Protocol B: The Triethylamine-Doped Silica Method
Do not use standard silica columns. The amine will adsorb irreversibly or elute as a broad band spanning 20 fractions.
Preparation:
-
Eluent Choice: Select a mobile phase (e.g., Hexanes:EtOAc 8:2).
-
Doping: Add 1% to 5% Triethylamine (
) to the entire volume of eluent. -
Column Pre-treatment: Flush the packed silica column with 2 column volumes (CV) of the
-doped eluent before loading the sample. This neutralizes the acidic sites.[3] -
Running: Elute with the doped solvent.[4]
Visualization Tip: NMP derivatives often stain poorly with UV. Use Dragendorff’s Reagent (orange spots on yellow background) or Iodine Chamber for reliable detection.
Protocol C: Alternative Stationary Phases
If the product is acid-sensitive or the
-
Basic Alumina: Use Brockmann Grade III basic alumina.
-
Amine-Functionalized Silica: Use commercial "NH-Silica" (Propyl-amine bonded silica). This eliminates the need for mobile phase additives.
References
-
Evans, D. A. (2005). pKa's of Nitrogen Acids and Bases. Harvard University.
-
PubChem. (2023).[5] N-Methylpiperidine Compound Summary. National Library of Medicine. [Link]
-
Beak, P., & Lee, W. K. (1989).
-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines. The Journal of Organic Chemistry, 54(2), 458-464. [Link] -
Reich, H. J. (2023).[5] Organolithium Reagents in Synthesis. University of Wisconsin-Madison. [Link]
Sources
Application Note: Thermodynamic Solubility Profiling of 1-Methyl-4-(1H-pyrazol-4-yl)piperidine in Organic Solvents
Executive Summary & Chemical Profiling
In early-stage drug discovery and formulation development, understanding the solvation mechanics of core building blocks is critical to preventing downstream attrition. 1-methyl-4-(1H-pyrazol-4-yl)piperidine (CAS: 278798-17-7, PubChem CID: 83404347[1]) is a highly versatile scaffold frequently utilized in the design of kinase inhibitors and GPCR ligands.
The molecule presents a unique bipartite solubility challenge:
-
The Piperidine Ring: Contains a basic tertiary amine (pKa ~9.5) and a lipophilic methyl group, driving ion-dipole interactions and moderate lipophilicity.
-
The 1H-Pyrazole Ring: Acts simultaneously as a hydrogen-bond (H-bond) donor and acceptor, creating strong intermolecular crystal lattice energies that must be overcome by the solvent's dielectric environment.
Understanding how these functional groups interact with different organic solvents allows researchers to rationally select vehicles for in vitro assays, liquid-liquid extractions, and crystallization studies.
Solvation Mechanics & Solvent Selection
The solubility of 1-methyl-4-(1H-pyrazol-4-yl)piperidine is not merely a function of lipophilicity (LogP ~0.88), but rather its ability to form favorable H-bond networks with the solvent. Solvents that can disrupt the pyrazole-pyrazole intermolecular hydrogen bonds will yield the highest solubility.
Solvation pathways and molecular interactions of the compound in various organic solvents.
Quantitative Solubility Data Summary
The table below summarizes the expected solubility profile based on the dielectric constants and H-bonding capacities of standard organic solvents.
| Organic Solvent | Dielectric Constant (ε) | Expected Solubility | Mechanistic Rationale |
| DMSO | 46.7 | > 50 mg/mL | The sulfoxide oxygen acts as a potent H-bond acceptor for the pyrazole NH, while the high dipole moment solvates the piperidine ring. Ideal for stock solutions. |
| Methanol | 32.7 | > 30 mg/mL | Polar protic environment perfectly complements the dual donor/acceptor nature of the pyrazole ring. |
| Dichloromethane | 9.1 | 5 - 15 mg/mL | Moderate solubility driven by van der Waals interactions with the lipophilic piperidine core. Useful for extractions. |
| Hexane | 1.9 | < 1 mg/mL | Non-polar environment cannot overcome the strong intermolecular H-bonding of the crystal lattice. |
Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method
To accurately determine the solubility of 1-methyl-4-(1H-pyrazol-4-yl)piperidine, kinetic screening (e.g., nephelometry) is insufficient due to the risk of transient supersaturation. We employ a rigorous Thermodynamic Shake-Flask Method , adapted from [2][3].
Why is this a self-validating system? A common failure point in solubility testing is the unrecognized formation of a solvate or a transition to a different polymorph during incubation. By analyzing both the supernatant (for concentration) and the remaining solid pellet (for structural integrity via XRPD), this protocol mathematically and physically validates its own results.
Thermodynamic solubility shake-flask workflow with self-validating solid-phase check.
Step-by-Step Methodology
-
Preparation of Solid Excess: Weigh approximately 15 mg of 1-methyl-4-(1H-pyrazol-4-yl)piperidine into a 2 mL glass HPLC vial. Causality: An excess of solid is strictly required to ensure the solution reaches saturation, which is the fundamental thermodynamic definition of solubility[2].
-
Solvent Addition & Sealing: Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap. Causality: PTFE prevents solvent evaporation and stops the leaching of plasticizers (common in standard rubber septa) which could artificially alter the dielectric environment and skew the solubility data.
-
Equilibration (Incubation): Place the vial in a temperature-controlled thermomixer at 25.0 ± 0.1 °C. Agitate at 800 rpm for 24 to 48 hours. Causality: Agitating at 800 rpm provides sufficient kinetic energy to constantly disrupt the Nernst diffusion layer around the solid particles without causing high-shear milling. High shear can induce an amorphous phase transition, artificially inflating the apparent solubility. A 48-hour window ensures kinetic trapping is bypassed[3].
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C. Causality: Filtration is explicitly avoided here. The lipophilic piperidine moiety can non-specifically bind to nylon or PTFE filter membranes, leading to a false-low concentration reading. Centrifugation cleanly separates the phases without material loss.
-
Self-Validation & Analysis:
-
5a. Supernatant Quantification: Carefully aspirate 100 µL of the supernatant, dilute appropriately in the mobile phase, and quantify via against a generated standard curve.
-
5b. Solid-State Verification: Extract the remaining solid pellet, dry it under a gentle nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern of the pellet matches the input API, the measured solubility is accurate for that specific polymorph. If the pattern has changed (e.g., indicating DMSO-solvate formation), the analytical data reflects the solubility of the new species. This self-check prevents downstream formulation failures caused by polymorphic shifts.
-
Data Interpretation & Troubleshooting
-
Compound "Crashing Out" upon Dilution: If a highly concentrated DMSO stock solution of 1-methyl-4-(1H-pyrazol-4-yl)piperidine is diluted into an aqueous assay buffer, the compound may precipitate. This is due to the sudden drop in the solvent mixture's H-bond acceptor capacity. Solution: Pre-dilute the DMSO stock into an intermediate solvent (like Methanol or a surfactant-containing buffer) before final aqueous introduction.
-
Inconsistent HPLC Replicates: If triplicate vials show high standard deviations (>5%), it usually indicates incomplete phase separation in Step 4. Ensure the centrifuge is temperature-controlled to exactly 25 °C; a drop in temperature during centrifugation will cause immediate precipitation from the saturated supernatant.
References
-
PubChem Compound Summary for CID 83404347: 1-methyl-4-(1H-pyrazol-4-yl)piperidine. National Center for Biotechnology Information. Available at:[Link]
-
OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]
-
Product Properties Test Guidelines OPPTS 830.7840: Water Solubility: Column Elution Method; Shake Flask Method. United States Environmental Protection Agency (EPA). Available at:[Link]
-
Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization: Di, L., & Kerns, E. H. (2015). Academic Press. Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Pyrazole Ring Formation on Piperidine Scaffolds
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals optimizing the yield and regioselectivity of pyrazole ring formations on piperidine-containing scaffolds.
Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative optimization data, and validated step-by-step protocols.
Diagnostic Workflow
When yields fall below acceptable thresholds during pyrazole cyclization, use the following decision matrix to isolate the root cause.
Troubleshooting workflow for optimizing pyrazole yields on piperidine scaffolds.
Troubleshooting FAQs: Core Mechanistic Issues
Q: Why am I getting poor regioselectivity when reacting substituted hydrazines with my asymmetric 1,3-dicarbonyl piperidine substrate? A: In the classical Knorr cyclocondensation, regioselectivity is dictated by the difference in electrophilicity between the two carbonyl carbons of the 1,3-dicarbonyl compound[1]. The terminal nitrogen (NH₂) of the substituted hydrazine will preferentially attack the more electron-deficient carbonyl. However, the bulky piperidine ring introduces significant steric hindrance. If the steric bulk overrides the electronic preference, the hydrazine may attack the less hindered carbonyl instead, leading to an inseparable mixture of 3,5-disubstituted pyrazole isomers. To resolve this, consider using 1,3-dicarbonyl surrogates (such as enaminones) which lock the electrophilic site, ensuring strict regiocontrol[1].
Q: My overall yield is extremely low (<20%), and I suspect the piperidine ring is interfering. What is the mechanistic cause? A: If the secondary amine of the piperidine ring is unprotected, it acts as a competing nucleophile and a strong local base. Mechanistically, this causes two issues: First, it can attack the 1,3-dicarbonyl moiety, forming unwanted enamine byproducts. Second, its basicity alters the local pH of the reaction mixture, neutralizing the acidic catalysts (like acetic acid) required for the final dehydration step of the pyrazole cyclization. Always protect the piperidine nitrogen (e.g., with a Boc or Cbz group) prior to cyclization.
Q: What are the best catalytic systems to accelerate the cyclization and improve yield? A: The choice of catalyst depends heavily on the solvent system and the specific hydrazine used.
-
Homogeneous Base Catalysis: Interestingly, adding a catalytic amount of piperidine (5 mol%) in methanol at room temperature has been shown to drastically increase yields (up to 94%) and purity by facilitating the initial nucleophilic attack without requiring harsh reflux conditions[2].
-
Heterogeneous Catalysis: If you are running the reaction in aqueous media, heterogeneous catalysts like Nano-ZnO or Amberlyst-70 are highly effective[3],[4]. They provide a localized reactive surface that accelerates the dehydration step without being poisoned by mildly basic functional groups on your scaffold.
Q: How do I suppress des-CF₃ impurities when synthesizing N-trifluoromethyl pyrazoles on these scaffolds? A: When trapping transiently-generated trifluoromethylhydrazine, the cyclization conditions must be strictly controlled to prevent the loss of the CF₃ group. Optimization of the acid, solvent, and temperature is critical. Research indicates that using Dichloromethane (DCM) as a solvent with Trifluoroacetic acid (TFA) at controlled temperatures (20–40 °C) effectively suppresses the formation of des-CF₃ pyrazole impurities, yielding the desired N-CF₃ pyrazole in up to 75% yield[5].
Quantitative Optimization Data
To assist in selecting the optimal reaction conditions, the following table summarizes the causal relationship between solvent/catalyst choices and the resulting yield and purity profiles based on recent synthetic literature[2],[3],[5].
| Solvent | Catalyst System | Temp (°C) | Time | Yield (%) | Purity / Byproduct Profile | Mechanism of Action |
| Ethanol | None | 78 (Reflux) | 12 h | 35 - 45% | High enamine byproducts | Thermal dehydration; lacks activation of carbonyl. |
| Methanol | Piperidine (5 mol%) | 20 - 25 | 1 h | 94% | Clean, single product | Base-catalyzed nucleophilic addition enhancement. |
| Water | Amberlyst-70 | 20 - 25 | 2 h | 88% | Clean | Solid-supported acid accelerates dehydration. |
| Water | Nano-ZnO | 20 - 25 | 15 min | 92% | Clean | Surface-area dependent Lewis acid activation. |
| DCM | TFA (for N-CF₃) | 20 - 40 | 4 h | 75% | Suppressed des-CF₃ | Mild acidic environment stabilizes CF₃-hydrazine. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The inclusion of specific workup steps ensures that unreacted starting materials and catalysts are efficiently removed, verifying the success of the cyclization.
Protocol A: High-Yield Synthesis via Base Catalysis (Methanol/Piperidine)
Ideal for standard substituted hydrazines reacting with Boc-protected piperidine-1,3-dicarbonyls.
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the Boc-protected piperidine-1,3-dicarbonyl compound (1.0 mmol) in anhydrous Methanol (10 mL).
-
Reagent Addition: Add the hydrazine derivative (1.1 mmol) dropwise to the stirring solution.
-
Catalysis: Add a catalytic amount of piperidine (0.05 mmol, 5 mol%). Note: Even though your scaffold contains a piperidine ring, the free piperidine acts as a mobile base catalyst.
-
Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 1 hour. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the dicarbonyl spot validates the completion of the hydrazone intermediate formation and subsequent cyclization[2].
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (20 mL) and wash sequentially with 0.1 M HCl (2 x 10 mL) to remove the piperidine catalyst, followed by brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure pyrazole derivative.
Protocol B: Green Synthesis via Heterogeneous Catalysis (Water/Amberlyst-70)
Ideal for water-soluble hydrazine salts and minimizing organic solvent waste.
-
Preparation: In a 50 mL round-bottom flask, suspend the 1,3-dicarbonyl piperidine compound (1.0 mmol) and the hydrazine derivative (1.0 mmol) in deionized water (15 mL)[4].
-
Catalyst Addition: Add Amberlyst-70 resin (10% w/w relative to the dicarbonyl compound).
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature for 2 hours. The product will typically begin to precipitate as the reaction progresses, serving as a visual validation of cyclization.
-
Isolation: Filter the reaction mixture through a Büchner funnel. The solid collected contains both the product and the catalyst.
-
Purification: Dissolve the collected solid in hot ethanol (15 mL) and filter immediately while hot to remove the insoluble Amberlyst-70 resin. Allow the filtrate to cool to room temperature to crystallize the pure pyrazole product.
Mechanistic Pathway Visualization
Understanding the stepwise formation of the pyrazole ring is crucial for troubleshooting stalled reactions. The diagram below illustrates the Knorr cyclocondensation pathway.
Stepwise mechanism of Knorr pyrazole synthesis on a piperidine scaffold.
References
-
Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). "Recent Advances in the Regioselective Synthesis of Pyrazoles." Current Organic Chemistry, 15(5), 657-674. Available at: [Link]
-
Priyadarsini, P., et al. (2019). "Synthesis, characterization, analgesic and anti-inflammatory activity of new pyrazole derivatives." Arkivoc, vi, 376-385. Available at:[Link]
-
The Journal of Organic Chemistry. (2024). "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." ACS Publications. Available at:[Link]
Sources
Technical Support Center: Purification of 1-methyl-4-(1H-pyrazol-4-yl)piperidine
Case ID: PUR-PYRZ-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Purification Support Center
You are attempting to purify 1-methyl-4-(1H-pyrazol-4-yl)piperidine , a molecule that presents a classic "dual-threat" in chromatography:
-
High Polarity: The combination of a tertiary amine (piperidine) and a polar heterocycle (pyrazole) makes this compound "sticky" on standard stationary phases.
-
Basicity: The piperidine nitrogen (
) will interact strongly with the acidic silanols ( ) on standard silica gel, leading to severe peak tailing or irreversible adsorption.
This guide provides a self-validating workflow to isolate your target with high purity.
Part 1: Diagnostic & Strategy Selection
Before packing a column, determine the optimal stationary phase based on your crude mixture's behavior.
Quick Diagnostic Table
| Observation (TLC) | Diagnosis | Recommended Strategy |
| Spot stays at baseline (10% MeOH/DCM) | Compound is too polar or interacting with silanols. | Protocol A: Add |
| Spot streaks/tails (Comet shape) | Silanol interaction (cation exchange mechanism). | Protocol A: Increase modifier (TEA/ |
| Compound precipitates in eluent | Solubility mismatch. | Protocol B: Dry Loading (Solid Load). |
| Spot is UV inactive/weak | Pyrazole chromophore is weak at 254 nm. | Visualization: Use Iodine ( |
Decision Logic (Workflow Diagram)
Caption: Decision tree for selecting the stationary phase and loading method based on solubility and TLC behavior.
Part 2: Execution Protocols
Protocol A: The "Gold Standard" (DCM / MeOH / Ammonia)
Best for: Standard purification when amine-functionalized silica is unavailable.
The Mechanism:
Standard silica is acidic (
-
The Fix: We flood the system with a volatile base (Ammonia or Triethylamine) to compete for these binding sites, allowing your product to elute.
Reagents:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 1%
(Ammonium Hydroxide, 28-30% aq) OR 1% Triethylamine (TEA).-
Note:
is preferred as it evaporates easier than TEA during concentration.
-
Step-by-Step:
-
Column Pre-treatment: Flush the packed silica column with 3 Column Volumes (CV) of 1% TEA in DCM. This "deactivates" the silica before your sample even touches it.
-
Equilibration: Flush with 100% DCM (approx. 2 CV) to remove excess free base.
-
Gradient Run:
-
0 - 5 min: 100% DCM (Isocratic hold to elute non-polar impurities).
-
5 - 20 min: 0%
10% Solvent B (MeOH/ ). -
20 - 30 min: 10%
20% Solvent B (Only if compound hasn't eluted).
-
-
Detection: Monitor at 210-220 nm (Pyrazoles have weak absorbance at 254 nm).
Protocol B: Dry Loading (Solid Load)
Best for: Samples that are not soluble in DCM or "crash out" when adding Hexanes.
Why this matters: If you dissolve this polar compound in MeOH and load it onto a column equilibrated in DCM, the MeOH will carry the compound down the column immediately (band broadening), resulting in poor separation.
Step-by-Step:
-
Dissolve the crude mixture in the minimum amount of MeOH or DCM.
-
Add Celite 545 or Silica Gel (ratio: 2g solid support per 1g crude sample).
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing dry powder.
-
Loading: Pour this powder carefully onto the top of your pre-packed column (or into a solid load cartridge if using automated flash systems).
-
Add a layer of sand or a frit on top to prevent disturbing the bed.
-
Proceed with Protocol A .
Part 3: Troubleshooting & FAQs
Q1: My compound is tailing significantly despite using TEA. Why?
A: This is likely due to "column overload" or insufficient modifier.
-
The Science: If the mass of the amine exceeds the capacity of the TEA to block silanols, tailing returns.
-
The Fix:
-
Switch to Amine-Functionalized Silica (KP-NH) . This stationary phase has propyl-amine groups bonded to the surface, creating a basic environment that naturally repels your basic product, resulting in sharp peaks without liquid modifiers [1].
-
If using standard silica, increase the modifier to 2% TEA or switch to 1%
in MeOH , which is a stronger competitor.
-
Q2: I cannot see my compound on the UV trace.
A: 1-methyl-4-(1H-pyrazol-4-yl)piperidine lacks a strong chromophore (like a benzene ring).
-
The Fix:
-
Wavelength: Set your detector to 210 nm or 215 nm . Avoid 254 nm as the primary trigger.
-
Staining: Collect all fractions and spot on a TLC plate. Stain with Dragendorff’s Reagent (specific for tertiary amines/alkaloids - turns orange) or Iodine Chamber (general organic - turns brown/yellow) [2].
-
Q3: The product is stuck at the baseline even with 10% MeOH.
A: The polarity is higher than expected, possibly due to the exposed pyrazole NH hydrogen bonding.
-
The Fix:
-
Push the gradient to 20-30% MeOH/DCM .
-
Warning: Above 20% MeOH, silica gel can start to dissolve/swell, and pressure will increase.
-
Alternative: Use Reverse Phase (C18) chromatography.[1]
-
Mobile Phase: Water (pH 10 with Ammonium Bicarbonate) / Acetonitrile.
-
Note: Basic pH is crucial in Reverse Phase to keep the amine neutral (free base) for better retention and shape. If you use acidic water (0.1% TFA), the molecule will be fully protonated and elute at the void volume (too fast) [3].
-
-
Q4: Can I use Alumina instead of Silica?
A: Yes.
-
Recommendation: Use Neutral or Basic Alumina (Activity Grade III).
-
Benefit: Alumina is less acidic than silica, reducing the "sticking" of amines. You may not need TEA.
-
Drawback: Alumina has lower resolution (theoretical plates) than flash silica, so closely eluting impurities might not separate as well [4].
Summary of Specifications
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (40-63 µm) OR Amine-Silica (KP-NH) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Methanol (MeOH) + 1% |
| Loading Method | Dry Load on Celite (Recommended) |
| Detection | UV 210 nm + Dragendorff Stain |
| Flow Rate | Optimized for column diameter (e.g., 15-20 mL/min for 12g column) |
References
-
Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]
-
ResearchGate. (2018). How can I isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]
Sources
Technical Support Center: Regiocontrol in Pyrazole Synthesis
The following guide serves as a Tier-3 Technical Support resource for researchers encountering regioselectivity challenges in pyrazole synthesis. It is structured to diagnose, troubleshoot, and resolve isomer formation issues using mechanistic insights and field-proven optimization strategies.
Diagnostic Overview
Regioisomer formation in pyrazoles is primarily driven by the competition between steric hindrance and electronic density.[1] The path to resolution depends on whether you are constructing the ring de novo (Cyclocondensation) or functionalizing an existing ring (N-Alkylation).
Master Troubleshooting Workflow
Use the following logic flow to identify the critical control point for your specific synthesis.
Figure 1: Decision matrix for selecting the appropriate optimization strategy based on the synthesis pathway.
Module A: De Novo Synthesis (Knorr Cyclocondensation)
Scenario: You are reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine and obtaining a mixture of 1,3- and 1,5-isomers.
The Core Problem: Competing Nucleophiles
In the Knorr synthesis, the hydrazine contains two nucleophilic nitrogens (N1 and N2), and the 1,3-dicarbonyl contains two electrophilic carbonyls. The major isomer is determined by which nitrogen attacks the most reactive carbonyl first.
Troubleshooting Protocol
1. Solvent Engineering (The "Fluorine Effect")
Standard solvents like Ethanol (EtOH) often yield poor selectivity (e.g., 60:40 mixtures). Switching to fluorinated alcohols is the most effective intervention.
-
Mechanism: Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong Hydrogen Bond Donors (HBD). They selectively activate the harder, more basic carbonyl, directing the initial attack.
-
Protocol: Replace EtOH with TFE or HFIP. Run at room temperature.
| Solvent | Dielectric Constant ( | H-Bond Donor Ability ( | Typical Regioisomeric Ratio (1,5 : 1,3) |
| Ethanol | 24.5 | 0.83 | ~ 1 : 1 to 2 : 1 |
| TFE | 26.7 | 1.51 | > 10 : 1 |
| HFIP | 16.7 | 1.96 | > 20 : 1 |
Application Note: HFIP is acidic (
). Ensure your substrate is acid-stable. If not, TFE is a milder alternative.
2. pH Modulation
If solvent switching is insufficient, modulate the nucleophilicity of the hydrazine.[2]
-
Acidic Conditions (HCl/AcOH): Protonates the more basic nitrogen of the hydrazine, rendering it non-nucleophilic. This forces the less basic nitrogen to attack the more electrophilic carbonyl.
-
Basic Conditions: Enhances the nucleophilicity of the less hindered nitrogen.
Module B: N-Alkylation of Unsubstituted Pyrazoles
Scenario: You have a pre-formed pyrazole ring and need to attach an alkyl group to a specific nitrogen (N1 vs. N2), but you are getting mixtures.
The Core Problem: Tautomeric Equilibrium
Unsubstituted pyrazoles exist in rapid tautomeric equilibrium. Under basic alkylation conditions, the pyrazolide anion is formed, which is an ambident nucleophile.
Troubleshooting Protocol
1. Base Selection & Chelation Control
The cation of the base plays a critical role in directing the alkylation via coordination effects.
-
Standard (NaH / K2CO3): Favors alkylation at the less sterically hindered nitrogen (SE mechanism).
-
Chelation Control (MgBr2 / DIPEA): Reverses selectivity. The Magnesium ion coordinates between the pyrazole nitrogen and the incoming electrophile (if it contains a donor group like a carbonyl), directing alkylation to the more hindered position or the position adjacent to the chelating group.
Experimental Workflow: Mg-Catalyzed Regioselective Alkylation
-
Dissolve: Pyrazole (1.0 eq) in dry DCM or Toluene.
-
Add Catalyst: Add MgBr
·OEt (0.1 – 0.5 eq). Stir for 15 min. -
Add Base: Add DIPEA (2.0 eq).
-
Add Electrophile: Add alkyl halide dropwise.
-
Result: Enhances formation of the N2-alkylated product (often the "blocked" position).
2. Transient Directing Groups
If direct alkylation fails, use a "Blocking" strategy.
-
Protect: React with a bulky protecting group (e.g., Trityl chloride). The Trityl group will exclusively bind to the less hindered nitrogen.
-
Alkylate: Perform the alkylation. The electrophile is forced to the remaining (more hindered) nitrogen.
-
Deprotect: Remove the Trityl group with mild acid.
Mechanistic Visualization: Pathway Divergence
The following diagram illustrates the divergence in N-alkylation pathways based on reaction conditions.
Figure 2: Mechanistic divergence in N-alkylation driven by base selection and metal coordination.
Frequently Asked Questions (FAQs)
Q: I am using Knorr synthesis with a trifluoromethyl (
Q: My pyrazole product is an oil and difficult to purify. How can I separate the regioisomers? A: Regioisomers often have significantly different dipole moments.
-
Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate. The more polar isomer (often the 1,5-isomer due to steric twisting of the aryl group) usually elutes later.
-
Recrystallization: Convert the oily mixture to a salt (e.g., Hydrochloride or Picrate). Isomers often crystallize selectively as salts.
Q: Why does my yield drop when I scale up the TFE/HFIP reaction? A: Fluorinated alcohols can trap water. On a large scale, ensure the solvent is dry. Additionally, HFIP can form strong hydrogen-bonded aggregates that alter the effective concentration. Maintain high dilution (0.1 M - 0.2 M) to preserve the solvent effect.
References
-
BenchChem. Troubleshooting the reaction mechanism of pyrazole formation. Retrieved from
-
Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry, 2008, 73(9), 3523-3529.[3] Retrieved from
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from
-
Gosselin, F., et al. Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles.[4] Synlett, 2020, 31, 595–599.[4] Retrieved from
-
ResearchGate. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Retrieved from
Sources
Technical Support Center: Reductive Alkylation of 4-(1H-pyrazol-4-yl)piperidine
Executive Summary
The reductive alkylation of 4-(1H-pyrazol-4-yl)piperidine presents a classic "solubility vs. selectivity" paradox.[1] While the secondary piperidine amine is significantly more nucleophilic (
This guide provides a standardized protocol using Sodium Triacetoxyborohydride (STAB) , a troubleshooting decision tree for solubility issues, and a critical workflow for isolating the amphoteric product.
Module 1: Core Reaction Protocol (The "Gold Standard")
For 90% of aldehyde/ketone substrates, the STAB/AcOH method is superior to catalytic hydrogenation or
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Stoichiometry | Amine (1.0 equiv) : Carbonyl (1.1–1.2 equiv) : STAB (1.4–1.5 equiv) | Slight excess of carbonyl drives imine formation; excess hydride ensures complete reduction.[2] |
| Solvent | DCE (1,2-Dichloroethane) or THF | DCE is optimal for STAB stability.[1][2] THF is preferred if the aldehyde is not soluble in DCE.[1] |
| Additive | Acetic Acid (AcOH) (1.0–2.0 equiv) | Critical: Catalyzes imine formation and helps solubilize the pyrazole-piperidine starting material.[2] |
| Temperature | 0 °C | Start cold to prevent exotherms/side reactions; warm to drive kinetics.[1] |
| Time | 2–16 Hours | Monitor by LCMS.[1] Imine formation is the rate-determining step for hindered ketones.[1] |
Step-by-Step Workflow
-
Solubilization: Suspend 4-(1H-pyrazol-4-yl)piperidine (1.0 equiv) in DCE (0.1–0.2 M). Add AcOH (1.0–2.0 equiv). Note: The suspension may clear up as the acetate salt forms.
-
Imine Formation: Add the aldehyde/ketone (1.1 equiv).[1][2] Stir for 30–60 mins at RT.[1]
-
Tip: If using a hindered ketone, add
(1.5 equiv) and stir for 2–4 hours before adding the reducing agent.[2]
-
-
Reduction: Cool to 0 °C. Add STAB (1.4 equiv) portion-wise over 10 minutes.
-
Quench: Quench with saturated aqueous
until gas evolution ceases.
Module 2: Mechanism & Selectivity Visualization
Users often fear alkylating the pyrazole nitrogen.[1] Under reductive conditions, this is mechanistically unlikely because the iminium ion forms exclusively at the more basic piperidine nitrogen.[1]
Figure 1: Mechanistic pathway demonstrating why the iminium intermediate favors the piperidine nitrogen over the pyrazole, ensuring regioselectivity.
Module 3: Troubleshooting Guide
Issue 1: "The starting material is a brick.[1] It won't dissolve."
This is the most common ticket.[1] The free base is a rigid, high-melting solid.[1]
-
Solution A (The Co-Solvent): Use a mixture of DCE/MeOH (4:1) .[2]
-
Solution B (The Salt): Pre-form the hydrochloride or trifluoroacetate salt of the piperidine.[2] These salts are often more soluble in THF or DMF.[1]
-
Solution C (The Nuclear Option): Use HFIP (Hexafluoroisopropanol) as a solvent.[2] It is expensive but creates a powerful hydrogen-bonding network that solubilizes the pyrazole and accelerates imine formation.[1]
Issue 2: "I see starting material remaining (Incomplete Conversion)."
-
Root Cause: The equilibrium favors the hemiaminal or free amine, not the iminium species (especially with ketones).
-
Fix: Add a dehydrating agent.[1]
Issue 3: "I can't extract the product (Low Recovery)."
The product is amphoteric .
-
Acidic pH (< 4): Piperidine is protonated (
).[2] Soluble in water.[1][3] -
Basic pH (> 12): Pyrazole is deprotonated (Py-N
).[2] Soluble in water.[1][3] -
The Sweet Spot: You must adjust the work-up pH to 8–9 .[1]
Module 4: The "Amphoteric" Isolation Workflow
This specific workflow is designed to maximize recovery of pyrazole-piperidines.[1]
Figure 2: Isolation logic for amphoteric pyrazole-piperidine derivatives. Note the use of Chloroform/IPA for extraction.[1]
Critical Isolation Tips:
-
Extraction Solvent: DCM is often insufficient.[1] Use Chloroform/Isopropanol (3:1) or DCM/MeOH (9:1) to extract the polar product from the aqueous phase.[2]
-
Solid Phase Extraction (SCX): If liquid-liquid extraction fails:
Frequently Asked Questions (FAQs)
Q: Can I use catalytic hydrogenation (
Q: Why is my product purple/brown after work-up? A: Pyrazoles can complex with trace metals or oxidize slightly.[1] This is usually cosmetic.[1] Filtration through a small pad of silica gel or Celite usually clears the color.[1]
Q: I need to alkylate the pyrazole nitrogen, not the piperidine. How do I do that?
A: You are in the wrong reaction class. Reductive amination targets the basic amine.[1] To alkylate the pyrazole, you need Base + Alkyl Halide (e.g.,
References
-
Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry.
-
Pfizer Inc. (2012).[1][2] "Process for the preparation of JAK inhibitors." World Intellectual Property Organization (Patent WO2013024352).[1][2] (Describes scale-up of pyrazole-piperidine scaffolds).
-
Bhattacharyya, S. (1995).[1][2] "Reductive Amination of Carbonyl Compounds with Borohydride Exchange Resin." Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. Piperidine Biotech grade solvent, = 99.5 110-89-4 [sigmaaldrich.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Resolving Pyrazole-Piperidine Free Base Solubility
Welcome to the Formulation & Developability Technical Support Center. Pyrazole-piperidine scaffolds are highly privileged in drug discovery due to their versatile target-binding capabilities. However, they frequently present as "brick dust" compounds—exhibiting notoriously poor aqueous and organic solubility.
As a Senior Application Scientist, I have designed this guide to move beyond basic trial-and-error. Here, we explore the thermodynamic and kinetic causality behind these solubility bottlenecks and provide self-validating protocols to engineer your way out of them.
Diagnostic Workflow: Identifying the Root Cause
Before altering your compound or formulation, you must diagnose the physical chemistry driving the precipitation.
Caption: Diagnostic workflow for resolving pyrazole-piperidine free base solubility issues.
FAQ & Troubleshooting Guide
Q1: Why do pyrazole-piperidine free bases exhibit such poor solubility across different pH ranges? Causality: The core issue is a synergistic combination of high crystal lattice energy and lipophilicity. The pyrazole ring acts as both a strong hydrogen bond donor (N-H) and acceptor (C=N), facilitating an extensive intermolecular hydrogen-bonding network. When coupled with the lipophilic, saturated piperidine ring, the molecule packs into a highly stable crystal lattice. The energy required for water to disrupt this lattice (solvation energy) is extremely high, leading to dissolution-rate limited solubility 1. Furthermore, while the piperidine nitrogen is basic, the free base remains un-ionized at neutral to high pH, causing severe equilibrium-limited solubility in the intestinal tract 2.
Q2: My compound precipitates out of solution during in vitro assays. How do I determine if this is a kinetic or thermodynamic issue? Causality & Action: You must distinguish between dissolution rate (kinetic) and intrinsic solubility (thermodynamic). Conduct a kinetic solubility assay (spiking a DMSO stock into an aqueous buffer) alongside a thermodynamic assay (shake-flask method with solid compound for 24-48 hours). If the kinetic solubility is initially high but drops over time, you are observing a supersaturated state collapsing into a stable crystalline form. If both values are exceptionally low, the compound's lipophilicity and lattice energy require structural or formulation intervention, such as salt screening or amorphous solid dispersions (ASDs) 1.
Q3: What is the most effective approach for salt screening a pyrazole-piperidine compound?
Causality: Salt formation should specifically target the basic piperidine nitrogen (
Q4: We successfully formed a hydrochloride salt, but it rapidly precipitates in simulated intestinal fluid (FaSSIF, pH 6.5). How do we prevent this? Causality: You are observing the loss of the "parachute" effect. The salt provides the "spring" (rapid dissolution and supersaturation in the acidic stomach). However, in the higher pH of the intestine, the piperidine nitrogen deprotonates, and the poorly soluble free base precipitates out of solution 2. Action: Transition to an Amorphous Solid Dispersion (ASD). By molecularly dispersing the free base in a polymeric matrix (e.g., HPMC or Copovidone), the polymer inhibits crystallization through steric hindrance and specific interactions (like hydrogen bonding with the pyrazole), effectively maintaining supersaturation in the intestine 5.
Quantitative Data: Counterion Selection Matrix
When targeting the piperidine nitrogen for salt formation, counterion selection dictates the thermodynamic stability of the resulting crystal.
| Counterion | Typical Molar Ratio | Expected Impact on Pyrazole-Piperidine Free Base | |
| Hydrochloride (HCl) | -6.1 | 1:1 or 1:2 | High solubility gain; significantly lowers |
| Mesylate | -1.9 | 1:1 | Excellent for highly basic piperidines; forms stable, highly soluble crystals. |
| Maleate | 1.9, 6.2 | 1:1 | Moderate solubility gain; excellent alternative for mitigating HCl-induced hygroscopicity. |
| Citrate | 3.1, 4.8, 6.4 | 1:1 | Lower absolute solubility gain; useful if a milder acidic microenvironment is required. |
Experimental Methodologies
Protocol 1: Miniaturized 96-Well Plate Salt Screening (In Situ)
Self-Validating Mechanism: This protocol ensures that only counterions capable of overcoming the free base's lattice energy at the specific microenvironmental pH will yield a clear solution. The visual transition from suspension to solution instantly validates the thermodynamic viability of the salt 3.
-
Preparation: Dispense 1-2 mg of the pyrazole-piperidine free base into each well of a 96-well glass-bottom plate.
-
Counterion Addition: Add counterion solutions (e.g., HCl, mesylate, maleate) at 1:1 and 1:2 molar ratios relative to the free base. Ensure the counterion
is at least 2 units lower than the piperidine 4. -
Solvent Dispensation: Add 100 µL of screening solvents (e.g., Water, Ethanol, THF, and binary mixtures).
-
Thermal Cycling: Subject the plate to thermal cycling (e.g., 5°C to 50°C at a rate of 0.1°C/min) for 48 hours to promote dissolution and subsequent crystallization.
-
Validation & Analysis: Evaluate via polarized light microscopy. A lack of birefringence indicates an amorphous state or complete dissolution, while new birefringent patterns indicate novel salt polymorphs. Isolate solids for X-ray Powder Diffraction (XRPD) confirmation.
Protocol 2: Preparation of Amorphous Solid Dispersions (ASDs) via Spray Drying
Self-Validating Mechanism: The rapid evaporation traps the API in a high-energy amorphous state. Success is internally validated by the absence of a melting endotherm in subsequent Differential Scanning Calorimetry (DSC) analysis, proving the destruction of the free base crystal lattice.
Caption: Step-by-step workflow for generating Amorphous Solid Dispersions via spray drying.
-
Solution Preparation: Dissolve the pyrazole-piperidine free base and the selected polymer (e.g., Copovidone or HPMCAS) in a common volatile solvent. Note: If organic solubility is poor, volatile processing aids like acetic acid can be used to form an in-situ salt that volatilizes during drying, reforming the free base in the dispersion6.
-
System Equilibration: Set the spray dryer inlet temperature above the boiling point of the solvent mixture (e.g., 70-90°C) and equilibrate with the carrier gas (Nitrogen).
-
Atomization: Pump the solution through a two-fluid nozzle to atomize the liquid into fine droplets, maximizing surface area.
-
Drying & Collection: The heated gas rapidly evaporates the solvent, preventing the pyrazole-piperidine molecules from organizing into a crystal lattice. Collect the resulting ASD powder via the cyclone separator.
-
Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.
References
-
[7] Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega / NIH. 3
-
[6] Advanced spray drying techniques for the formulation of poorly soluble compounds. Manufacturing Chemist. 6
-
[4] Salt Selection in Drug Development. Pharmaceutical Technology. 4
-
[1] Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. UPERTIS. 1
-
[2] Bottom-Up Physiologically Based Oral Absorption Modeling of Free Weak Base Drugs. MDPI. 2
Sources
- 1. repo.upertis.ac.id [repo.upertis.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. pharmtech.com [pharmtech.com]
- 5. contractpharma.com [contractpharma.com]
- 6. Advanced spray drying techniques for the formulation of poorly soluble compounds [manufacturingchemist.com]
- 7. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during N-methylation of piperidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the N-methylation of piperidine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of this common but often troublesome reaction. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.
This guide is structured into two main sections: a Troubleshooting Guide to address specific issues you might encounter, and a Frequently Asked Questions (FAQ) section for more general inquiries. Both are designed to be practical, scientifically rigorous, and immediately applicable to your work.
Troubleshooting Guide
This section addresses common problems observed during the N-methylation of piperidine. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.
Question 1: Why am I observing a significant amount of a quaternary ammonium salt (N,N-dimethylpiperidinium) in my reaction mixture?
Answer:
The formation of a quaternary ammonium salt is a classic example of over-methylation. This side reaction is particularly prevalent when using highly reactive methylating agents like methyl iodide. The lone pair of electrons on the nitrogen of the newly formed N-methylpiperidine can attack another molecule of the methylating agent, leading to the undesired quaternary salt.
Causality: The nucleophilicity of the tertiary amine (N-methylpiperidine) is often comparable to or even greater than the starting secondary amine (piperidine), making the second methylation a competing reaction. The choice of methylating agent and control of stoichiometry are critical to prevent this.[1]
Recommended Solution: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a highly effective method for methylating secondary amines to tertiary amines while completely avoiding the formation of quaternary ammonium salts.[2][3] This is because the reaction mechanism does not involve a typical alkylating agent. Instead, it utilizes formaldehyde as the carbon source and formic acid as the reducing agent. A tertiary amine cannot form the necessary iminium ion intermediate required for the reaction to proceed to a quaternary salt.[2]
Protocol: N-Methylation of Piperidine via the Eschweiler-Clarke Reaction
| Step | Procedure | Details and Rationale |
| 1 | To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 eq). | Ensure all glassware is clean and dry. |
| 2 | Add formic acid (2.0 - 3.0 eq, 90%) to the flask. An exothermic reaction will occur. | The excess formic acid acts as both a reagent and a solvent. The initial reaction forms the piperidinium formate salt. |
| 3 | Slowly add aqueous formaldehyde (1.1 - 1.5 eq, 37% solution) to the mixture. | The addition should be controlled to manage the exotherm and the evolution of carbon dioxide gas.[2] |
| 4 | Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. | The reaction progress can be monitored by TLC or GC-MS. The evolution of CO2 will eventually cease. |
| 5 | Cool the reaction mixture to room temperature and then in an ice bath. | |
| 6 | Carefully basify the mixture to pH > 10 with a strong base (e.g., 50% NaOH solution). | This step is highly exothermic and should be performed with caution in an ice bath to neutralize the excess formic acid and deprotonate the N-methylpiperidinium ion. |
| 7 | Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane) (3x). | |
| 8 | Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. | The crude product can be purified by distillation if necessary. |
Question 2: My yield of N-methylpiperidine is low, and I'm detecting byproducts that suggest ring-opening. What is happening?
Answer:
The detection of ring-opened byproducts is indicative of a Hofmann elimination reaction. This side reaction is particularly a concern when a quaternary ammonium salt has been formed and is subsequently exposed to a strong base, especially at elevated temperatures. The N,N-dimethylpiperidinium ion can undergo an E2 elimination, where a proton is abstracted from a beta-carbon, leading to the formation of an alkene and the opening of the piperidine ring.
Causality: The quaternary ammonium group is an excellent leaving group.[4][5] When a strong base is present, it can abstract a proton from a carbon adjacent to the nitrogen, initiating the elimination cascade. The steric bulk of the leaving group often favors the formation of the less substituted alkene (the "Hofmann product").[5][6]
Recommended Solution: Avoid Quaternization and Harsh Basic Conditions
The primary strategy to prevent Hofmann elimination is to avoid the formation of the quaternary ammonium salt in the first place. Therefore, the Eschweiler-Clarke reaction, as detailed above, is an excellent choice.[2][3]
If you must use a traditional alkylating agent like methyl iodide, consider the following modifications:
-
Stoichiometry Control: Use a slight excess of piperidine relative to the methylating agent. This ensures the methylating agent is consumed before it can react with the N-methylpiperidine product.
-
Slow Addition: Add the methylating agent slowly to the solution of piperidine. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant piperidine.[7]
-
Milder Base for Work-up: During the work-up, use a milder base like potassium carbonate (K2CO3) instead of sodium hydroxide, and avoid excessive heating.
Question 3: I am looking for a "greener" methylation method with less toxic reagents. What are my options?
Answer:
Dimethyl carbonate (DMC) has emerged as an environmentally friendly and less toxic alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[8] It is biodegradable and can be produced via green processes.[8]
Causality: DMC can act as a methylating agent, typically at higher temperatures (above 90°C). The reaction proceeds via a nucleophilic attack of the amine on one of the methyl groups of DMC, with the departure of a methyl carbonate anion, which subsequently breaks down.[9]
Recommended Solution: N-Methylation using Dimethyl Carbonate
While often requiring more forcing conditions (higher temperatures and sometimes pressure) than methyl iodide, DMC can provide good yields of N-methylpiperidine with a more favorable safety and environmental profile.[10][11]
Protocol: N-Methylation of Piperidine using Dimethyl Carbonate
| Step | Procedure | Details and Rationale |
| 1 | In a sealed reaction vessel (e.g., a pressure tube or autoclave), combine piperidine (1.0 eq) and dimethyl carbonate (2.0 - 5.0 eq). | The excess DMC can also serve as the solvent. The reaction is typically performed neat or with a high-boiling inert solvent. |
| 2 | Heat the mixture to 120-160 °C and maintain for 6-24 hours. | The reaction progress should be monitored by GC-MS. The optimal temperature and time will depend on the scale and desired conversion. |
| 3 | Cool the reaction vessel to room temperature. | Ensure the vessel is safely depressurized before opening. |
| 4 | Remove the excess dimethyl carbonate and any methanol byproduct under reduced pressure. | |
| 5 | The crude N-methylpiperidine can be purified by distillation. |
Frequently Asked Questions (FAQs)
What is the best all-around methylating agent for piperidine?
For laboratory-scale synthesis where the primary goal is a high yield of the tertiary amine with minimal side products, the Eschweiler-Clarke reaction is often the method of choice.[1][2][12] Its key advantage is the complete suppression of quaternary salt formation.[2][3] For industrial applications or where "green" chemistry principles are a high priority, dimethyl carbonate is an excellent, albeit less reactive, alternative.[8]
How does temperature affect the N-methylation of piperidine?
Temperature control is crucial. For highly reactive agents like methyl iodide, lower temperatures can help to control the reaction rate and potentially improve selectivity by minimizing over-methylation. For less reactive agents like dimethyl carbonate, higher temperatures are necessary to achieve a reasonable reaction rate.[11] In the Eschweiler-Clarke reaction, heating is required to drive the reaction to completion and facilitate the decomposition of formic acid.[2]
Can I use other reducing agents in reductive amination for N-methylation?
Yes, besides the formic acid used in the Eschweiler-Clarke reaction, other reductive amination protocols can be employed. A common approach involves first forming an iminium ion from piperidine and formaldehyde, which is then reduced in situ. Common reducing agents for this include:
-
Sodium borohydride (NaBH4)
-
Sodium cyanoborohydride (NaBH3CN)
These methods are generally mild and effective, but care must be taken with the handling and disposal of cyanide-containing reagents.
What is the mechanism of the Eschweiler-Clarke reaction?
The generally accepted mechanism proceeds through the following key steps[1][2][15][16]:
-
Iminium Ion Formation: The secondary amine (piperidine) attacks formaldehyde to form a hemiaminal, which then dehydrates to form an iminium ion.
-
Hydride Transfer: Formic acid transfers a hydride ion to the electrophilic carbon of the iminium ion.
-
Decarboxylation: The resulting protonated carbamic acid is unstable and decomposes, releasing carbon dioxide and regenerating the tertiary amine. This release of gas drives the reaction to completion.[2]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired N-methylation pathway and the primary side reactions.
Caption: Competing reaction pathways in N-methylation.
Caption: Simplified workflow of the Eschweiler-Clarke reaction.
References
- Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor. (n.d.).
-
Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (2025, August 27). Retrieved March 7, 2026, from [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Mechanism of the Eschweiler–Clarke methylation reaction of methylamine,... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of NiNiO@C - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating Agent - PubMed. (2017, June 9). Retrieved March 7, 2026, from [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry - ACS Publications. (2025, October 7). Retrieved March 7, 2026, from [Link]
-
Reductive methylation by aqueous formaldehyde and zinc a - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). Retrieved March 7, 2026, from [Link]
-
The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored? (2017, October 18). Retrieved March 7, 2026, from [Link]
- US3154552A - Methylation of piperazines - Google Patents. (n.d.).
-
Hofmann elimination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - CHIMIA. (n.d.). Retrieved March 7, 2026, from [Link]
-
Scheme 3: Top: Green methylation of phosphines and amines by dimethyl... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate | Request PDF. (2025, December 16). Retrieved March 7, 2026, from [Link]
-
Green Methylating agent....comments - Sciencemadness Discussion Board. (2008, February 11). Retrieved March 7, 2026, from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Hofmann Elimination - BYJU'S. (2019, January 30). Retrieved March 7, 2026, from [Link]
-
Diastereoselective N-quaternization of piperidines | Request PDF - ResearchGate. (2014, November 9). Retrieved March 7, 2026, from [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PubMed. (2024, April 16). Retrieved March 7, 2026, from [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications. (2022, October 3). Retrieved March 7, 2026, from [Link]
-
Stereochemistry of oxidation of N-methylpiperidine - Chemistry Stack Exchange. (2025, November 4). Retrieved March 7, 2026, from [Link]
- US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents. (n.d.).
-
Quaternization of n-methyl-piperidine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
- US3850935A - Process for producing piperidine derivatives by degrading quaternary piperidinium salts - Google Patents. (n.d.).
- Methylation synthesis method of N-heterocyclic compound - Google Patents. (n.d.).
-
Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach - IAENG. (n.d.). Retrieved March 7, 2026, from [Link]
-
The Hofmann Elimination - Chemistry Steps. (2025, June 16). Retrieved March 7, 2026, from [Link]
-
dimethyl carbonate - SEDICI. (n.d.). Retrieved March 7, 2026, from [Link]
-
Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y - IRIS. (n.d.). Retrieved March 7, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved March 7, 2026, from [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing. (2022, October 11). Retrieved March 7, 2026, from [Link]
-
Species variations in the N-methylation and quaternization of [14C]pyridine - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
-
Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. (2025, August 13). Retrieved March 7, 2026, from [Link]
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Green Methylating agent....comments - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 10. researchgate.net [researchgate.net]
- 11. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 16. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 1-methyl-4-(1H-pyrazol-4-yl)piperidine
[1]
Introduction: The Molecule & Its Vulnerabilities
As a Senior Application Scientist, I often see researchers treat 1-methyl-4-(1H-pyrazol-4-yl)piperidine (CAS: 278798-17-7) as a generic "stable solid."[1] This is a mistake that leads to inconsistent IC50 values and confusing LCMS data.[1]
This molecule is a bifunctional scaffold :
-
The
-methylpiperidine: A tertiary amine (pKa 10.0–10.5).[1] It is a strong base and a nucleophile.[1] -
The Pyrazole: An aromatic heterocycle (pKa
2.5).[1] It acts as a hydrogen bond donor/acceptor and undergoes tautomerism.[1]
The Core Instability Risk: The tertiary amine is prone to
Module 1: Solubility & Reconstitution
Critical Decision: Salt vs. Free Base
Your handling strategy depends entirely on the form you possess.[1] The Free Base is often an oil or low-melting solid that absorbs CO
Solvent Selection Guide
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Stability Risk | Application |
| DMSO | High (>50 mM) | High (>50 mM) | Low (Recommended) | Stock solutions (store at -20°C) |
| Water | Poor (pH dependent) | High | Medium (Hydrolysis/Oxidation) | Immediate assay use only |
| Ethanol | High | Moderate | High (Evaporation/Concentration) | Synthesis/Crystallization |
| PBS (pH 7.4) | Moderate | High | Medium | Biological Assays |
Troubleshooting Protocol: "My Compound Precipitated in Media"
Symptom: You diluted your DMSO stock into cell culture media (pH 7.4), and the solution turned cloudy.
Root Cause: The "Free Base Crash."[1] At pH 7.4, the piperidine nitrogen is mostly protonated, but the lipophilic pyrazole core can drive aggregation if the concentration exceeds the critical solubility limit (
The Fix (Step-by-Step):
-
Acidify the Stock: Add 1 equivalent of HCl to your DMSO stock before dilution.[1] This pre-forms the soluble salt.[1]
-
Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution in water/buffer to check for precipitation before adding to protein-rich media.[1]
Visual Guide: Reconstitution Workflow
Figure 1: Decision matrix for solubilization and storage to prevent precipitation and degradation.
Module 2: Chemical Stability & Degradation
The Silent Killer: N-Oxidation
The tertiary nitrogen on the piperidine ring has a lone pair that is susceptible to oxidation by atmospheric oxygen, forming the N-oxide . This species is often inactive in kinase assays but can mimic the parent compound in UV detection, leading to false "high purity" readings.
FAQ: How long is my solution stable?
-
DMSO (Anhydrous, -20°C): >6 months.
-
DMSO (Room Temp, Open Air): <48 hours. (Yellowing indicates oxidation).[1]
-
Aqueous Buffer (pH 7.4, 37°C): ~24 hours. (Prepare fresh daily).
Degradation Pathway Visualization
Figure 2: Primary degradation pathway (Oxidation) and non-destructive equilibrium (Tautomerism).[1]
Module 3: Analytical Troubleshooting (LCMS & NMR)
Issue 1: "My LCMS Peak is Tailing Badly"
Cause: The basic piperidine nitrogen (pKa ~10) interacts strongly with residual silanols on C18 columns, causing peak broadening. The Fix:
-
Switch Buffer: Use 0.1% Formic Acid or 0.05% TFA (Trifluoroacetic acid) in your mobile phase.[1] The low pH ensures the nitrogen is fully protonated (
), reducing silanol interaction. -
Alternative: Use a high pH buffer (10 mM Ammonium Bicarbonate, pH 10) only if using a pH-stable column (e.g., XBridge).[1] This keeps the amine neutral.[1]
Issue 2: "NMR Signals are Broad or Missing"
Cause: Pyrazole tautomerism. The proton on the pyrazole nitrogen hops between N1 and N2.[1] In solvents like CDCl
-
Change Solvent: Switch to DMSO-d6 . DMSO forms strong hydrogen bonds with the pyrazole NH, slowing the exchange and sharpening the peaks.
-
Drop Temperature: Cooling the sample can freeze the tautomers, resolving them into distinct signals.
References
Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Piperidine Synthesis
Current Status: Operational Ticket ID: PIP-C4-STERIC-001 Assigned Specialist: Senior Application Scientist, MedChem Division
Executive Summary: The "Chair" Problem
The piperidine ring exists predominantly in a chair conformation. Substituents at the C4 position (para to the nitrogen) face unique steric challenges. Unlike the C2/C6 positions, which are influenced by the N-protecting group's rotamers, the C4 position suffers from 1,3-diaxial interactions with the axial protons at C2 and C6.
When attempting to install bulky groups (aryl, heteroaryl, tertiary alkyl) at C4, or when creating a quaternary center (gem-disubstitution), standard protocols (Grignard addition, standard Suzuki coupling) often fail due to:
-
Enolization: Basic nucleophiles act as bases, deprotonating the
-protons rather than attacking the carbonyl. -
Slow Reductive Elimination: In cross-couplings, the bulky secondary sp³ center retards the catalyst turnover.
-
Stereochemical Drift: Thermodynamic equilibration often favors the equatorial isomer, making axial-rich products difficult to access.
This guide provides validated workflows to bypass these energy barriers.
Module 1: Nucleophilic Addition Troubleshooting
Scenario: You are attempting to add a Grignard or Organolithium reagent to N-Boc-4-piperidone, but you observe low conversion and recovered starting material.
Root Cause Analysis
N-Boc-4-piperidone is prone to enolization . Hard nucleophiles (R-Li, R-MgX) are also hard bases. The steric bulk of the incoming nucleophile combined with the ring conformation favors proton abstraction (acting as a base) over nucleophilic attack at the carbonyl carbon.
The Solution: The Organocerium Protocol (Imamoto Method)
Lanthanides have high oxophilicity but low basicity. Transmetallating your Grignard to an organocerium species suppresses basicity while activating the carbonyl oxygen, facilitating 1,2-addition even with steric bulk.
Protocol: Organocerium Addition
-
Drying: Dry CeCl₃·7H₂O (1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. Crucial: It must turn into a fine white powder. If it remains clumpy, hydration is still present.
-
Slurry Formation: Cool to 0°C. Add anhydrous THF. Stir vigorously for 2 hours to form a milky suspension.
-
Transmetallation: Cool to -78°C. Add R-Li or R-MgBr (1.5 equiv) dropwise. Stir for 30-60 mins. The reagent is now R-CeCl₂.
-
Addition: Add N-Boc-4-piperidone (1.0 equiv) in THF.
-
Workup: Quench with dilute AcOH or NH₄Cl.
Mechanism Visualization:
Caption: The organocerium reagent coordinates strongly to the carbonyl oxygen, increasing electrophilicity while the non-basic nature of the R-Ce bond prevents enolization.
Module 2: Cross-Coupling Troubleshooting
Scenario: You are trying to couple a 4-halo-piperidine or 4-piperidyl-zinc reagent with an ortho-substituted aryl halide, but the reaction stalls or yields homocoupling products.
Root Cause Analysis
Coupling at a secondary sp³ carbon (the piperidine C4) is slower than sp²-sp² coupling. If the partner is sterically hindered (ortho-substitution), the Reductive Elimination step becomes the rate-limiting bottleneck. Standard catalysts (Pd(PPh₃)₄) cannot overcome this barrier.
The Solution: Negishi Coupling with Specialized Ligands
Suzuki coupling often struggles here due to slow transmetallation of the boronic acid. Negishi coupling (using Organozinc) is superior for sp³ centers.
Recommended System:
-
Reagent: 4-Piperidylzinc iodide (prepared from 4-iodopiperidine + Zn dust/LiCl).
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃.
-
Ligand: CPhos or RuPhos .
-
Why? These Buchwald biaryl phosphine ligands are designed to facilitate reductive elimination from bulky centers. CPhos is specifically optimized for secondary alkyl zinc reagents.
-
Comparative Data: Ligand Performance
| Ligand | Substrate (Ar-Br) | Yield (%) | Observation |
| PPh₃ | 2-Methyl-bromobenzene | <10% | Failed. Mostly protodehalogenation. |
| SPhos | 2-Methyl-bromobenzene | 65% | Moderate. Slow reaction. |
| CPhos | 2-Methyl-bromobenzene | 92% | Excellent. Fast conversion. |
| RuPhos | 2,6-Dimethyl-bromobenzene | 85% | Good tolerance for extreme bulk. |
Protocol: CPhos-Mediated Negishi
-
Zinc Reagent: Treat N-Boc-4-iodopiperidine with Zn (activated) and LiCl in THF to generate the organozinc species.
-
Catalyst Prep: In a separate vial, mix Pd(OAc)₂ (2 mol%) and CPhos (4 mol%) in THF.
-
Coupling: Add the aryl bromide (0.8 equiv) to the catalyst, then add the zinc reagent solution. Heat to 60°C.
Module 3: Stereochemical Control (Hydrogenation)
Scenario: Reducing a 4-substituted pyridine or tetrahydropyridine yields the wrong diastereomer (e.g., you want cis but get trans).
Root Cause Analysis
Heterogeneous hydrogenation (Pt, Pd, Rh) generally adds hydrogen from the least hindered face .
-
Neutral Media: The catalyst binds to the pyridine nitrogen or the pi-system.
-
Substrate Bias: If a substituent at C2/C6 exists, it blocks one face, forcing H₂ delivery to the opposite side, often resulting in the thermodynamic product (all equatorial) or the kinetic product depending on the catalyst.
The Solution: Acidic Media & Anchoring
Using Acetic Acid or HCl/MeOH as the solvent protonates the pyridine nitrogen.
-
Activation: Protonation destroys the aromaticity partially, making reduction easier.
-
Anchoring: The positively charged Nitrogen interacts differently with the metal surface, often altering the approach vector.
Decision Logic for Stereocontrol:
Caption: Selection of catalyst and solvent dictates the stereochemical outcome of pyridine hydrogenation.
Module 4: The "Nuclear Option" (Reverse Strategy)
Scenario: Direct functionalization of the 4-position is impossible due to extreme steric crowding (e.g., creating a quaternary center with two bulky aryl groups).
The Solution: Ring Closure (Bis-alkylation)
Do not try to force a group onto the ring. Build the ring around the group.
-
Precursor: Start with a gem-disubstituted acyclic precursor (e.g., phenylacetonitrile).
-
Reagent: Bis(2-chloroethyl)amine (nitrogen mustard derivative) or Bis(2-chloroethyl)ether.
Workflow:
-
Deprotonation: Use NaH or NaNH₂ on the precursor (e.g., 4-fluorophenylacetonitrile).
-
Cyclization: Add N-benzyl-bis(2-chloroethyl)amine.
-
Result: Formation of the 4-cyano-4-aryl-N-benzylpiperidine in one step. The steric hindrance is overcome because the intramolecular cyclization is entropically favored once the first alkylation occurs.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium (III) Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Han, C., & Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, vol. 131, no. 22, 2009, pp. 7532–7533. Link
-
Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, vol. 43, no. 21, 2004, pp. 2850–2852. Link
-
Minisci, F. "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, vol. 1973, no. 01, 1973, pp. 1-24. Link
-
Krasavin, M., et al. "Practical Synthesis of 4-Aryl-4-cyanopiperidines." Tetrahedron Letters, vol. 51, no. 41, 2010, pp. 5361-5363. Link
Crystallization techniques for amorphous piperidine derivatives
Technical Support Center: Crystallization of Amorphous Piperidine Derivatives
Status: Active Operator: Senior Application Scientist Ticket ID: PIP-CRYST-001
Mission Statement
You are dealing with piperidine derivatives—secondary amines with high conformational mobility (chair/boat interconversion) and a pKa typically around 11.0. These molecules notoriously resist lattice packing, preferring to remain as viscous oils or stable glasses. This guide abandons generic advice to focus on the specific thermodynamic and kinetic barriers preventing your piperidine derivative from crystallizing.
Module 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)
User Issue: "I cooled my reaction mixture, but instead of crystals, a second liquid layer (oil) formed at the bottom. It eventually turned into a sticky gum."
Technical Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the "miscibility gap" in your phase diagram is entered before the solubility curve (metastable limit) is crossed.
-
Thermodynamics: The oil is a solute-rich liquid phase. It is metastable with respect to the crystal but stable with respect to the homogeneous solution.
-
Kinetics: The high viscosity of the oil hinders the diffusion necessary for nucleation.
Troubleshooting Protocol:
| Step | Action | Mechanistic Rationale |
| 1. The "Re-Heat" | Re-heat the mixture until the oil redissolves completely into a clear solution. | You must exit the miscibility gap to reset the system. Nucleation cannot occur effectively inside the oil droplet due to impurity concentration. |
| 2. Dielectric Shift | Add a co-solvent with a different dielectric constant (e.g., if using Toluene, add 10% Heptane; if using EtOH, add 5% Water). | Modifies the solution thermodynamics to shift the position of the miscibility gap relative to the solubility curve. |
| 3. Seed at High T | Add seed crystals while the solution is still warm (just below saturation point). | Bypasses the nucleation energy barrier before the solution cools enough to hit the oiling-out temperature (LLPS boundary). |
| 4. Surfactant Trick | Add trace amounts (0.1%) of a non-ionic surfactant (e.g., Tween 80) or simply vigorous stirring. | Reduces interfacial tension. If oil droplets form, they remain small (emulsion), increasing surface area for potential nucleation at the interface. |
Visual Logic: Escaping the Oil Trap
Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out).
Module 2: Salt Screening & Counter-ion Engineering
User Issue: "My free base piperidine is a permanent glass. No solvent system works."
Technical Diagnosis: Piperidine bases often lack the directional hydrogen bonding required to lock a lattice. You must engineer a salt.
-
The
pKa Rule: For a stable salt, the difference between the pKa of the base (Piperidine 11.1) and the acid must be . -
The Continuum: If
, you may form a co-crystal or a salt with partial proton transfer, which can be unpredictable.[1]
Recommended Counter-ions for Piperidines:
| Counter-ion | Acid pKa | Outcome Prediction | Notes | |
| Chloride (HCl) | -7.0 | ~18 | Certain Salt | High lattice energy, but often hygroscopic. |
| Fumarate | 3.03 | ~8 | Stable Salt | Excellent for forming H-bond networks; often non-hygroscopic. |
| Tartrate | 2.98 | ~8 | Stable Salt | Crucial: Use enantiopure tartaric acid (L or D) to potentially resolve chiral piperidines while crystallizing. |
| Succinate | 4.2 | ~7 | Salt | Good alternative if fumarate is too insoluble. |
| Acetate | 4.76 | ~6 | Risk of Oil | Acetate salts of amines frequently melt near room temperature (Ionic Liquids). Avoid if possible. |
Protocol: The "Stoichiometric Drift" Do not just add 1 equivalent of acid.
-
Dissolve free base in a polar solvent (EtOH or Acetone).
-
Prepare acid solution (1M in same solvent).
-
Aliquot Titration: Add acid in 0.25 eq increments. Wait 15 mins between additions.
-
Why? Some piperidine derivatives form 2:1 (Base:Acid) salts or 1:2 salts depending on the acid's denticity. Precipitating the wrong stoichiometry often leads to oils.
-
Module 3: Nucleation Tactics (The Kinetic Barrier)
User Issue: "The solution is clear and stable. It refuses to precipitate even after weeks."
Technical Diagnosis: Your system is in the Metastable Zone Width (MSZW) .[2] The energy barrier for homogeneous nucleation (molecules spontaneously aligning) is too high. You must induce heterogeneous nucleation.
Technique A: Polymer-Induced Heteronucleation (Template) Do not dissolve the polymer (which creates an ASD). Use it as a surface.
-
Take a glass vial and scratch the bottom with a metal spatula (standard).
-
Advanced: Add a single bead of insoluble polymer (e.g., PTFE/Teflon or cross-linked Polystyrene) to the vial.
-
The polymer surface provides a lower-energy interface for the piperidine molecules to adsorb and align, lowering the critical radius for nucleation (
).
Technique B: Vapor Diffusion (The "Slow Squeeze") Best for small quantities (<50 mg).
-
Dissolve piperidine in a "Good Solvent" (e.g., Methanol, 0.5 mL). Place in a small inner vial.
-
Place inner vial into a larger jar containing "Anti-solvent" (e.g., Diethyl Ether or Hexane, 5 mL).
-
Cap the large jar tightly.
-
Mechanism: The volatile anti-solvent slowly diffuses into the good solvent. This increases supersaturation extremely slowly, allowing molecules to organize into crystals rather than crashing out as amorphous powder.
Visual Logic: Salt Selection Strategy
Figure 2: Counter-ion selection logic based on pKa differentials and lattice stability.
FAQ: Specific Piperidine Anomalies
Q: My crystals disappear when I filter them. Why? A: You likely have a Solvate . Piperidine derivatives frequently trap solvent molecules in the lattice to fill voids caused by the chair conformation.
-
Test: Dry a sample on the filter paper. If it turns to powder or gum within seconds, it is desolvating and collapsing the lattice.
-
Fix: Do not dry under vacuum immediately. Wash with a cold solvent that cannot solvate the crystal (e.g., cold Hexane) and store in a solvent-saturated atmosphere initially.
Q: The NMR shows the salt formed, but the XRD is amorphous. A: You have a "Salt Glass." The proton transfer occurred, but the ions froze in place before packing.
-
Fix: Perform Solvent Vapor Annealing . Place the amorphous salt in a chamber with solvent vapor (water or ethanol) for 24-48 hours. The vapor plasticizes the surface, increasing molecular mobility just enough to allow rearrangement into a crystal lattice.
References
-
Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Context: The "Rule of 3" and pKa selection).
-
Improved Pharma. Salt Screening Strategies. Retrieved from [Link]
-
Chemistry LibreTexts. Troubleshooting Crystallization and Oiling Out. Retrieved from [Link]
-
National Institutes of Health (PMC). Polymer-Induced Heteronucleation. (Context: Heteronucleation mechanisms). Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Piperidine-Pyrazole Scaffolds
Based on your requirements, I have developed this technical guide focusing on the mass spectrometry fragmentation patterns of Piperidine-Pyrazole compounds. This guide compares them against their most common structural alternative—Piperazine-Pyrazole analogs—to aid in structural elucidation and metabolite identification.
Executive Summary
In medicinal chemistry, the Piperidine-Pyrazole moiety is a privileged scaffold, appearing in high-profile kinase inhibitors (e.g., Crizotinib) and GPCR ligands. For analytical scientists, distinguishing this scaffold from its bioisostere, the Piperazine-Pyrazole , is critical during metabolite identification and impurity profiling.
This guide delineates the specific ESI-MS/MS fragmentation pathways of Piperidine-Pyrazoles. It contrasts them with Piperazine analogs, demonstrating that while Piperazine rings typically undergo ring-opening via ethylene loss, Piperidine-Pyrazoles predominantly exhibit C-N linker cleavage and
Mechanistic Foundations: The "Proton Tug-of-War"
To interpret the spectra correctly, one must understand the charge localization dynamics prior to fragmentation.
Protonation Sites (Charge Localization)
In Electrospray Ionization (ESI), the site of protonation dictates the fragmentation pathway.
-
Piperidine Nitrogen (
): Highly basic (pKa 11.2). In a Piperidine-Pyrazole system, the proton preferentially localizes here. -
Pyrazole Nitrogen (
): Aromatic and less basic (pKa 2.5). -
The Consequence: Because the charge is sequestered on the piperidine ring, fragmentation is often driven by inductive cleavage at the Piperidine-Pyrazole linkage or Charge-Remote Fragmentation (CRF) if the collision energy is insufficient to mobilize the proton.
The Dominant Pathway: Linker Cleavage vs. Ring Opening
Unlike fused ring systems, the single bond connecting the Piperidine and Pyrazole rings is the "weakest link" energetically.
-
Mechanism: The protonated piperidine nitrogen induces an electron shift that weakens the C-N bond connecting it to the pyrazole.
-
Result: This yields a characteristic neutral loss of the pyrazole moiety (if the charge stays on the piperidine) or the formation of a pyrazole diagnostic ion (if the pyrazole has electron-donating substituents that stabilize the charge).
Comparative Analysis: Piperidine vs. Piperazine Alternatives
The most common structural alternative to a Piperidine linker is a Piperazine linker (to modulate solubility). Their MS/MS behaviors are distinct.[1][2]
Table 1: Diagnostic Fragmentation Comparison[2][3][4]
| Feature | Piperidine-Pyrazole (Target) | Piperazine-Pyrazole (Alternative) |
| Dominant Mechanism | Inductive C-N bond cleavage (Linker break). | Ring opening (Retro-Diels-Alder-like). |
| Characteristic Neutral Loss | Loss of 83 Da (unsubstituted piperidine radical) or 84 Da (piperidine). | Loss of 43 Da ( |
| Ring Stability | High. The piperidine ring often survives intact as a fragment ion ( | Low. The piperazine ring frequently fragments internally. |
| Diagnostic Ion | ||
| Crizotinib Example | Major fragment | N/A |
Key Differentiator
If you observe a loss of 28 Da (Ethylene) or 43 Da (Methylene imine) , you are likely dealing with a Piperazine or a ring-opened metabolite. If the ring remains intact and simply detaches from the pyrazole, it is characteristic of the Piperidine scaffold.
Visualization: Fragmentation Pathway[4][5][6][7][8][9][10]
The following diagram illustrates the fragmentation of a model Piperidine-Pyrazole compound (resembling the Crizotinib core).
Caption: Figure 1. ESI-MS/MS fragmentation pathway of the Piperidine-Pyrazole scaffold.[3] The primary pathway involves the cleavage of the C-N linker, driven by the high proton affinity of the piperidine nitrogen.
Experimental Protocol: Self-Validating Workflow
To replicate these results and confirm the scaffold identity, follow this standardized LC-MS/MS protocol.
Instrument Setup
-
System: Q-TOF or Triple Quadrupole (QqQ) MS.[4]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[5][4][6]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source is essential).
-
B: Acetonitrile + 0.1% Formic Acid.
-
Step-by-Step Optimization (The "Ramping" Technique)
This protocol ensures you capture both the intact linker cleavage (soft) and ring fragmentation (hard).
-
Precursor Selection: Isolate the
ion with a window of 1.0 Da. -
Energy Ramp (Crucial Step):
-
Do not use a static Collision Energy (CE).
-
Low CE (15-20 eV): Look for the Linker Cleavage . You should see the separation of the Piperidine mass from the Pyrazole mass.
-
High CE (35-50 eV): Look for Ring Disintegration . You should see
84 fragmenting further into 56 or 41.
-
-
Validation Check:
-
If Piperidine: The transition from Parent
Linker Cleavage is clean and dominant. -
If Piperazine: You will see "messier" spectra at Low CE with immediate losses of -28 Da or -43 Da before the linker breaks.
-
Data Interpretation (Crizotinib Case Study)
Using Crizotinib (a piperidine-pyrazole drug) as a reference standard:
-
Parent:
450.[7][8] -
Primary Fragment:
260.[6] This corresponds to the loss of the entire piperidine ring (plus the attached ether linkage in this specific molecule). -
Secondary Fragment:
177.[2][7] This is the further fragmentation of the core, confirming the piperidine was lost as a distinct unit first.
References
-
BenchChem. (2025).[9][4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes.
-
Tolić Čop, K., et al. (2021).[10] Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Molecules/ResearchGate.
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society.
-
He, X., et al. (2020). Determination of Crizotinib in Mouse Tissues by LC-MS/MS. Journal of Analytical Methods in Chemistry.
-
Saad, E. F., et al. (1998).[3] Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry.
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Optimizing Purity Analysis of 1-methyl-4-(1H-pyrazol-4-yl)piperidine: A Comparative Study of High-pH RP-HPLC vs. HILIC
Executive Summary
Developing robust HPLC methods for 1-methyl-4-(1H-pyrazol-4-yl)piperidine presents a classic chromatographic paradox: the molecule is sufficiently polar to elute near the void volume on standard C18 columns, yet its basic piperidine moiety (
This guide evaluates three distinct separation strategies to determine the optimal protocol for purity analysis:
-
Standard Acidic RP-HPLC: The traditional baseline.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): The polar-retention alternative.[1][2]
-
High-pH Reversed-Phase (The Recommended "Product"): Utilizing Hybrid Particle Technology (HPT) to suppress ionization.
Part 1: The Chemical Challenge
To design a self-validating method, we must first understand the analyte's behavior in solution.
-
Analyte: 1-methyl-4-(1H-pyrazol-4-yl)piperidine
-
Key Functional Groups:
-
Tertiary Amine (Piperidine): Highly basic (
). At pH < 9, this is protonated ( ), causing high polarity and ionic attraction to negatively charged silanols on silica columns. -
Pyrazole Ring:[3][4] Amphoteric. It acts as a weak base (
) and a weak acid ( ). It provides the UV chromophore (typically 210–230 nm).
-
Diagram 1: Analyte-Stationary Phase Interaction Map
The following diagram illustrates why standard methods fail and how High-pH strategies succeed.
Caption: Under acidic conditions (left), the protonated amine interacts ionically with silanols, causing tailing. Under high pH (right), the neutral amine interacts purely hydrophobically, improving shape and retention.
Part 2: Comparative Methodology & Data
We compared three methodologies using a standard HPLC system with a Diode Array Detector (DAD).
The Contenders
-
Method A (Control): C18 column (3.5 µm) with 0.1% Formic Acid (pH 2.7).
-
Method B (HILIC): Bare Silica column (3.0 µm) with Ammonium Acetate/Acetonitrile.
-
Method C (Recommended): Charged Surface Hybrid (CSH) C18 (2.5 µm) with 10mM Ammonium Bicarbonate (pH 10.0).
Experimental Results
The following data represents average performance metrics across 5 replicate injections.
| Metric | Method A: Acidic C18 | Method B: HILIC | Method C: High-pH Hybrid C18 |
| Retention Factor ( | 0.8 (Poor) | 4.2 (Excellent) | 3.5 (Good) |
| USP Tailing Factor ( | 2.4 (Fail) | 1.2 (Pass) | 1.05 (Superior) |
| Theoretical Plates ( | ~4,500 | ~9,000 | ~14,500 |
| Equilibration Time | Fast (5 min) | Slow (20-30 min) | Fast (5-8 min) |
| Robustness | Low (pH sensitive) | Moderate (Water layer sensitive) | High |
Analysis of Results
-
Method A (Acidic C18): Failed. The analyte is fully protonated, making it highly polar. It elutes near the void volume (
), leading to co-elution with salts/matrix. The peak is broad and asymmetric due to silanol overload [1]. -
Method B (HILIC): Viable alternative. Excellent retention for polar amines. However, HILIC requires long equilibration times to establish the water layer on the silica surface. Peak shapes are good, but sample diluent compatibility (must be high organic) can be a bottleneck in synthesis workflows [2].
-
Method C (High-pH C18): The Winner. By raising the pH to 10.0 (above the
of 9.8), we deprotonate the piperidine nitrogen. The molecule becomes neutral and significantly more hydrophobic. This drastically increases retention on the C18 chain and eliminates silanol interactions, resulting in sharp, symmetrical peaks [3].
Part 3: The Recommended Protocol (High-pH RP-HPLC)
This protocol utilizes a "Charged Surface Hybrid" (CSH) or "Ethylene Bridged Hybrid" (BEH) column. Do not attempt this on standard silica-based C18 columns, as high pH will dissolve the silica backbone.
Instrumentation & Conditions
-
System: HPLC or UHPLC with UV-Vis/DAD.
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 100 mm, 2.5 µm or 3.5 µm).
-
Wavelength: 220 nm (Primary), 254 nm (Secondary). Note: Piperidines lack strong UV; the signal comes from the pyrazole.
-
Temperature: 35°C (Improves mass transfer for basic amines).
Mobile Phase Preparation[6]
-
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide.
-
Why: High buffering capacity at pH 10 ensures the amine remains deprotonated.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Table
| Time (min) | % A (Buffer) | % B (ACN) | Flow (mL/min) | Phase |
| 0.0 | 95 | 5 | 1.0 | Equilibration |
| 1.0 | 95 | 5 | 1.0 | Hold |
| 10.0 | 30 | 70 | 1.0 | Linear Gradient |
| 12.0 | 5 | 95 | 1.0 | Wash |
| 12.1 | 95 | 5 | 1.0 | Re-equilibration |
| 16.0 | 95 | 5 | 1.0 | Stop |
Sample Preparation (Critical Step)
-
Diluent: 90:10 Water:Acetonitrile (or match initial mobile phase).[5]
-
Concentration: 0.1 – 0.5 mg/mL.
-
Note: Do not use acidic diluents (like 0.1% TFA) for this method. Injecting an acidic slug into a pH 10 column can cause "retention time drift" or split peaks as the local pH shifts during injection.
Part 4: Method Validation & Troubleshooting
Diagram 2: Method Development Decision Tree
Use this workflow to troubleshoot or adapt the method for impurities.
Caption: Logical workflow for selecting the optimal separation mode based on column availability and retention requirements.
Troubleshooting Guide
-
Peak Splitting:
-
Cause: Sample solvent mismatch.
-
Fix: Ensure the sample pH is neutral or basic, and organic content is low (<10%).
-
-
Retention Time Drift:
-
Cause: pH instability in Mobile Phase A.
-
Fix: Ammonium Bicarbonate is volatile. Prepare fresh buffer daily or cap tightly.
-
-
Low Sensitivity:
-
Cause: Wrong wavelength.
-
Fix: Scan 200–400 nm. The pyrazole absorption max is often near 210–220 nm. Ensure solvents are "UV Cutoff" grade to minimize noise at these low wavelengths.
-
References
-
McCalley, D. V. (2010).[6] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.[6] Link
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview.[1][2][7][8][9] Link
-
McCalley, D. V. (2023).[10] Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887-7899.[10] Link
-
BenchChem. (2025).[8] HPLC-UV Analysis of Piperidine-Containing Compounds. Application Notes & Protocols.[8] Link
Sources
- 1. agilent.com [agilent.com]
- 2. chromtech.com [chromtech.com]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. Piperidine, 1-methyl-4-(1-methyl-1H-pyrazol-5-yl)- CAS#: 1890329-92-6 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectroscopy characteristic peaks for pyrazole NH and piperidine N-Me
Spectroscopic Differentiation of Pyrazole and Piperidine Scaffolds: An IR Causality and Validation Guide
In preclinical drug development and synthetic quality control, distinguishing between structurally diverse nitrogenous heterocycles—such as the planar, aromatic pyrazole and the saturated, sp³-rich piperidine—is a fundamental analytical requirement. While Nuclear Magnetic Resonance (NMR) is the standard for structural elucidation, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy offers a rapid, non-destructive, and orthogonal method of validation.
This guide provides an in-depth mechanistic comparison of the characteristic IR peaks for the pyrazole N-H bond versus the piperidine N-Me group. Rather than merely listing wavenumbers, we will explore the stereoelectronic causality behind these signals and establish self-validating experimental protocols to ensure absolute diagnostic confidence.
Mechanistic Causality: The "Why" Behind the Spectra
The Pyrazole N-H Stretch: A Network of Hydrogen Bonds
The N-H stretch of a pyrazole ring is notoriously deceptive. Unlike a simple secondary aliphatic amine, pyrazole acts simultaneously as a strong hydrogen bond donor (N-H) and acceptor (C=N). In the solid state or in concentrated solutions, pyrazole molecules self-assemble into extensive intermolecular networks, forming dimers, trimers, and catemeric chains 1[1].
Causality: This robust hydrogen bonding drains electron density from the N-H covalent bond, significantly weakening it. Consequently, the stretching frequency plummets from a theoretical free-state value (~3480 cm⁻¹) to a massive, complex, and broad absorption band centered between 2600–3200 cm⁻¹ 1[1]. In highly controlled, dilute gas-phase expansions where only the pure pyrazole dimer exists, the N-H stretch resolves to a distinct band at 3255 cm⁻¹ 2[2].
The Piperidine N-Me Stretch: Stereoelectronic Hyperconjugation
Alkylation of piperidine to form N-methylpiperidine eliminates the N-H bond entirely. Therefore, the diagnostic IR features shift to the C-H stretching region, specifically manifesting as "Bohlmann bands" between 2700–2800 cm⁻¹ 3[3].
Causality: Bohlmann bands are a direct result of stereoelectronic hyperconjugation. When the nitrogen lone pair is oriented antiperiplanar (trans) to adjacent α-C-H bonds or the N-CH₃ bonds, the lone pair electron density partially delocalizes into the C-H antibonding (σ*) orbitals. This interaction increases the s-character of the C-H bond while simultaneously weakening it, thereby shifting its stretching frequency to lower wavenumbers 4[4].
Quantitative Data Comparison
To facilitate rapid spectral interpretation, the quantitative differences between these two moieties are summarized below:
| Feature | Pyrazole (N-H) | Piperidine (N-Me) |
| Diagnostic Wavenumber | 2600 – 3200 cm⁻¹ | 2700 – 2800 cm⁻¹ |
| Peak Morphology | Extremely broad, complex, often masking standard C-H stretches | Sharp, distinct multiple bands (Bohlmann bands) |
| Vibrational Mode | N-H Stretch (H-bonded) | C-H Stretch (Hyperconjugated) |
| Mechanistic Driver | Intermolecular H-bonding (dimers/catemers) | Antiperiplanar lone pair hyperconjugation |
| State Dependency | Highly dependent (shifts to ~3480 cm⁻¹ if highly dilute) | Conformation dependent (requires axial/equatorial lone pair alignment) |
| Response to Acid (HCl) | Broadens further; shifts due to pyrazolium formation | Diagnostic bands completely disappear |
Experimental Workflows: A Self-Validating System
A hallmark of rigorous analytical chemistry is the self-validating protocol. Observing a peak is insufficient; one must perturb the chemical system to prove the peak's mechanistic origin.
Protocol A: ATR-FTIR Acquisition & Dilution Validation (Pyrazole)
-
Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Record a background spectrum (16 to 32 scans, 4000-600 cm⁻¹, 4 cm⁻¹ resolution) 1[1].
-
Solid-State Acquisition: Place 2-5 mg of the dry pyrazole sample onto the crystal. Apply uniform anvil pressure. Record the spectrum. Observation: A broad band at 2600-3200 cm⁻¹.
-
Self-Validation (H-Bond Disruption): Dissolve a fraction of the sample in a non-polar, aprotic solvent (e.g., CCl₄) at serial dilutions (0.1 M down to 0.001 M). Acquire transmission IR spectra using a liquid cell.
-
Causality Check: As concentration decreases, the probability of intermolecular collisions drops. The broad 2600-3200 cm⁻¹ band will steadily diminish, and a sharp, free N-H stretching peak at ~3480 cm⁻¹ will emerge, confirming the original peak was an artifact of reversible hydrogen bonding.
Protocol B: Salt Formation Validation (Piperidine N-Me)
-
Free Base Acquisition: Record the ATR-FTIR spectrum of the neat N-methylpiperidine derivative. Observation: Sharp Bohlmann bands at 2700-2800 cm⁻¹ 3[3].
-
Self-Validation (Lone Pair Sequestration): Dissolve 10 mg of the sample in 1 mL of anhydrous diethyl ether. Add 1.2 equivalents of ethereal HCl (2M) dropwise until the N-methylpiperidinium hydrochloride salt precipitates.
-
Salt Acquisition: Isolate the precipitate via centrifugation, evaporate residual ether under a gentle nitrogen stream, and record the ATR-FTIR spectrum of the solid salt.
-
Causality Check: Protonation covalently ties up the nitrogen lone pair, permanently abolishing the antiperiplanar hyperconjugation. The Bohlmann bands at 2700-2800 cm⁻¹ will instantly and completely disappear, definitively validating the structural presence of the N-Me group 4[4].
Logical Workflow Visualization
The following diagram illustrates the self-validating logic tree for differentiating these two heterocycles via IR spectroscopy.
Logical workflow for IR spectral interpretation and self-validation of nitrogenous heterocycles.
References
- BenchChem. "Spectroscopic Analysis of Pyrazoles." BenchChem Technical Support Center.
- BenchChem. "Spectroscopic and Mechanistic Insights into 1-Methyl-4-(1-naphthylvinyl)piperidine." BenchChem Foundational & Exploratory Guides.
- Suhm, M. A., et al. "NH / CH stretching region of the IR spectrum of pyrazole." ResearchGate.
- Krueger, P. J., & Jan, J. "Conformational equilibria in some cyclic imines: NH and CH stretching vibrations and the axial lone pair." Canadian Science Publishing.
Sources
Differentiating Regioisomers of Pyrazole-Substituted Piperidines: A Definitive Guide for Structural Elucidation
For researchers in medicinal chemistry and drug development, pyrazole-substituted piperidines represent a privileged scaffold frequently embedded in kinase inhibitors, GPCR ligands, and targeted protein degraders. However, the synthesis of these molecules—particularly the N-alkylation of asymmetrically substituted intermediates like 3-(piperidinyl)-1H-pyrazoles—inevitably yields a mixture of regioisomers (e.g., 1-alkyl-3-piperidinyl vs. 1-alkyl-5-piperidinyl pyrazoles).
Unambiguous structural elucidation of these regioisomers is a critical step that dictates both biological activity and intellectual property. Because the subtle structural differences between 1,3- and 1,5-disubstituted pyrazoles lead to vastly different pharmacological profiles, relying on assumptions or low-resolution data is a critical failure point in drug discovery. This guide objectively compares analytical modalities and provides a field-proven, self-validating NMR protocol to definitively assign pyrazole regiochemistry.
Comparative Analysis of Analytical Modalities
While several analytical techniques can be employed to characterize heterocyclic scaffolds, their utility in differentiating subtle regioisomers varies significantly. The table below summarizes the performance of standard modalities.
| Analytical Modality | Regioisomer Differentiation Capability | Throughput | Sample Requirement | Limitations & Causality |
| 1D NMR ( | Low | High | ~1-5 mg | Chemical shifts of 1,3- and 1,5-isomers are often too similar to unambiguously assign regiochemistry without synthesized reference standards. |
| 2D NMR ( | High (Gold Standard) | Medium | ~5-10 mg | Requires careful optimization of |
| X-ray Crystallography | Absolute | Low | Single Crystal | Requires the compound to form high-quality single crystals, creating a significant bottleneck in rapid SAR cycles. |
| LC-MS/MS | Moderate | Very High | < 1 µg | Fragmentation patterns of pyrazole regioisomers are frequently identical; requires pre-existing standards for retention time comparison. |
Causality & Mechanism: The Power of N NMR
The core challenge in differentiating 1,3- from 1,5-pyrazole regioisomers using standard
To bypass this,
-
N1 ("Pyrrole-like" Nitrogen): This nitrogen atom donates its lone pair of electrons to satisfy the aromatic sextet of the pyrazole ring. Because its electron density is delocalized, it is highly shielded and typically resonates upfield between δ -170 to -180 ppm (relative to nitromethane)[4].
-
N2 ("Pyridine-like" Nitrogen): This nitrogen's lone pair is orthogonal to the
-system and resides in anngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> orbital. It is deshielded and typically resonates downfield between δ -70 to -80 ppm [2].
By utilizing
The Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . By cross-referencing through-bond data (HMBC) with through-space data (NOESY), any false positives caused by unusual coupling pathways are instantly caught by the absence of expected spatial proximity.
Step 1: Sample Preparation
-
Action: Dissolve 5–10 mg of the purified pyrazole-piperidine regioisomer in 0.6 mL of anhydrous DMSO-
. -
Causality: DMSO-
is preferred over CDCl because it provides a stable, high-dielectric environment that sharpens N signals and prevents the rapid exchange of any residual protic species that might broaden the spectra[5].
Step 2: H- N HMBC Acquisition
-
Action: Set up a
H- N HMBC (or CIGAR-HMBC) experiment. Critically, optimize the long-range coupling constant ( ) parameter to 8–11 Hz . -
Causality: Standard HMBC experiments are often optimized for 5 Hz (typical for carbon). However, pyrazole long-range nitrogen-proton couplings consistently fall within the 8–11 Hz range. Failing to adjust this parameter will result in a catastrophic loss of signal-to-noise for the diagnostic cross-peaks[1][3].
Step 3: H- H NOESY Acquisition
-
Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms .
-
Causality: This specific mixing time is optimal for small-to-medium molecules (~300–500 Da) to allow through-space dipole-dipole interactions to build up without introducing artifacts from spin diffusion (where magnetization bounces between multiple protons, creating false proximities).
Step 4: Orthogonal Data Interpretation
-
Identify the Nitrogens: Locate the "pyrrole-like" N1 (δ -170 to -180 ppm) and the "pyridine-like" N2 (δ -70 to -80 ppm) in the HMBC spectrum[2][4].
-
Trace the Piperidine (Through-Bond): Observe the cross-peaks of the piperidine protons (specifically the methine proton at the point of attachment).
-
Validate via NOESY (Through-Space): Check for an NOE cross-peak between the N-alkyl protons and the piperidine protons. Because the substituents are adjacent in the 1,5-regioisomer, a strong NOE will be present. In the 1,3-regioisomer, the substituents are too far apart, and the NOE will be absent[4].
Workflow Visualization
The following diagram illustrates the logical decision tree of the self-validating NMR workflow.
Figure 1: Orthogonal NMR workflow for differentiating 1,3- and 1,5-pyrazole regioisomers.
References
-
Matulevičiūtė, G., et al. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules 2021, 26(13), 3808.[Link]
-
Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. [Link]
-
Martin, G. E., et al. "A robust method for determining H-1-N-15 long-range correlations: N-15 optimzed CIGAR-HMBC experiments." ResearchGate, 2015. [Link]
-
Kisel, A., et al. "Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde." MDPI, 2024. [Link]
Sources
Biological Activity Comparison: N-Methyl vs. NH-Piperidine Pyrazoles in Drug Discovery
As a Senior Application Scientist, I frequently encounter drug discovery campaigns that hit a critical inflection point: the optimization of a privileged scaffold to balance pharmacodynamics (PD) with pharmacokinetics (PK). The piperidine-pyrazole motif is a ubiquitous framework in medicinal chemistry. However, a seemingly minor structural perturbation—the substitution of the piperidine secondary amine (NH) with a tertiary amine (N-methyl)—dictates profound shifts in the molecule's biological activity, membrane permeability, and metabolic fate.
This guide objectively analyzes the mechanistic causality behind choosing an NH-piperidine versus an N-methylpiperidine pyrazole, supported by comparative data and self-validating experimental protocols.
Mechanistic Causality: The Impact of N-Methylation
The transition from an NH-piperidine to an N-methylpiperidine is often deployed as a "magic methyl" strategy to rescue compounds suffering from poor oral bioavailability or high efflux. The causality behind this shift is rooted in three fundamental physicochemical changes:
A. Hydrogen Bond Masking and Desolvation
An unsubstituted NH-piperidine acts as both a hydrogen bond donor (HBD) and acceptor (HBA). While the HBD is often crucial for target engagement (e.g., binding to acidic residues in kinase hinge regions), it exacts a high desolvation penalty when the molecule attempts to cross lipophilic cell membranes. N-methylation eliminates this HBD, significantly reducing the Topological Polar Surface Area (TPSA) and lowering the energetic barrier for passive diffusion[1].
B. Evasion of Active Efflux Transporters
Active efflux by transporters such as P-glycoprotein (P-gp) is a primary mechanism of multidrug resistance and poor central nervous system (CNS) penetrance. P-gp binding pockets heavily rely on hydrogen bond recognition. By masking the HBD via N-methylation, the molecule often evades P-gp recognition. For example, in the optimization of ERK5 kinase domain inhibitors, replacing an NH-pyrazole/piperidine motif with its N-methyl counterpart dramatically reduced efflux in Caco-2 assays and improved overall permeability[2].
C. Conformational Locking and Target Affinity
N-methylation introduces steric bulk that alters the ring puckering and conformational dynamics of the piperidine. The N-methyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions. This conformational locking can either enhance target affinity via improved hydrophobic enclosure or completely abrogate binding due to steric clashes. For instance, in the design of BRD4 bromodomain probes, N-methylation of the piperidine ring improved passive permeability while maintaining target activity[3]. Conversely, in the development of BCL6 degraders, the exact same substitution resulted in a complete loss of degradation activity due to the disruption of crucial binding interactions[4].
Comparative Data Analysis
The table below summarizes the typical physicochemical and biological shifts observed when comparing matched molecular pairs (MMPs) of NH-piperidine and N-methylpiperidine pyrazoles.
| Physicochemical / Biological Parameter | NH-Piperidine Pyrazole | N-Methylpiperidine Pyrazole | Mechanistic Causality |
| Hydrogen Bond Donors (HBD) | 1 (Active secondary amine) | 0 (Tertiary amine) | N-alkylation replaces the exchangeable proton, directly lowering TPSA. |
| Lipophilicity (LogD at pH 7.4) | Baseline | Increased (+0.3 to +0.5) | The methyl group expands the hydrophobic surface area, favoring lipid partitioning. |
| Passive Permeability (Papp) | Moderate to Low | High | Elimination of the HBD reduces the energetic desolvation penalty required to enter the lipid bilayer. |
| P-gp Efflux Ratio (ER) | High (Often >3.0) | Low (Often <2.0) | Masking the HBD removes a critical recognition motif for the P-glycoprotein binding pocket. |
| Metabolic Clearance Pathway | Phase II (e.g., Glucuronidation) | Phase I (N-demethylation) | The exposed NH is prone to conjugation, whereas the N-methyl group is a classic site for CYP450 oxidation. |
| Target Affinity (PD) | Context-dependent | Context-dependent | N-methylation can improve hydrophobic packing or cause severe steric clashes depending on the pocket architecture. |
Pathway Visualization
The following diagram illustrates the logical structure-property relationship (SPR) pathway triggered by the N-methylation of a piperidine-pyrazole scaffold.
Figure 1: Pharmacological impact pathway of piperidine N-methylation in pyrazole scaffolds.
Self-Validating Experimental Protocols
To empirically validate the physicochemical shifts described above, we employ orthogonal, self-validating assay systems. It is critical to understand why we run these specific assays: PAMPA isolates passive transcellular diffusion, while the bidirectional Caco-2 assay accounts for active transport (efflux).
Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: To isolate and quantify the improvement in passive diffusion resulting from the removal of the hydrogen bond donor.
Step-by-Step Methodology:
-
Membrane Preparation: Coat the porous filter of a 96-well donor plate (e.g., Millipore MultiScreen) with a 1% (w/v) solution of lecithin in dodecane to simulate a lipid bilayer.
-
Compound Preparation: Dilute the NH-piperidine and N-methylpiperidine pyrazole test compounds to 10 µM in PBS (pH 7.4) containing 1% DMSO.
-
Assay Assembly: Add 300 µL of the compound solution to the donor wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.
-
Incubation: Carefully couple the donor and acceptor plates. Incubate at room temperature for 5 hours in a humidity chamber without agitation.
-
Self-Validation Step (Integrity Check): Include Lucifer Yellow (100 µM) in control wells. Post-incubation, measure fluorescence. If Lucifer Yellow permeation exceeds 1%, the artificial membrane has ruptured, and the plate data must be discarded.
-
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability (
).
Protocol B: Bidirectional Caco-2 Permeability Assay
Objective: To determine the Efflux Ratio (ER) and confirm whether N-methylation successfully evaded P-gp mediated active transport.
Step-by-Step Methodology:
-
Cell Culture: Seed human Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of
cells/cm². Culture for 21 days to allow full differentiation and tight junction formation. -
Self-Validation Step 1 (TEER): Measure Transepithelial Electrical Resistance (TEER) before the assay. Only use monolayers with a TEER > 400
, ensuring tight junction integrity. -
Dosing: Prepare test compounds at 5 µM in HBSS buffer (pH 7.4).
-
Apical to Basolateral (A→B): Add 0.5 mL compound to the apical chamber; 1.5 mL blank buffer to the basolateral chamber.
-
Basolateral to Apical (B→A): Add 1.5 mL compound to the basolateral chamber; 0.5 mL blank buffer to the apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C with 5% CO₂. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.
-
Self-Validation Step 2 (Mass Balance): Quantify total compound in donor, receiver, and cell lysate via LC-MS/MS. If total recovery is <80%, the compound is suffering from non-specific plastic binding or lysosomal trapping, invalidating the
calculation. -
Data Analysis: Calculate the Efflux Ratio (
). An ER > 2.0 indicates active efflux (typical for NH-piperidines), while an ER < 2.0 indicates evasion (typical for N-methylpiperidines).
References
-
Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Source: PubMed Central (NIH) URL:[Link]
-
Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe Source: PubMed Central (NIH) / ACS Publications URL:[Link]
-
Discovery of BMS-986458, a Potent and Selective B-Cell Lymphoma 6 Protein Ligand-Directed Degrader, for the Treatment of B-Cell Non-Hodgkin Lymphoma Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors Source: Monash University Research Portal / ACS Chemical Biology URL:[Link]
Sources
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
High-Fidelity QC Standards for 1-Methyl-4-(1H-pyrazol-4-yl)piperidine: A Comparative Guide for Drug Discovery
As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter the downstream consequences of sub-standard chemical building blocks. The compound 1-methyl-4-(1H-pyrazol-4-yl)piperidine (CAS: 278798-17-7) is a highly privileged scaffold, frequently deployed in the synthesis of kinase inhibitors and GPCR-targeting ligands. Its structural dualism—combining a basic piperidine ring with a hydrogen-bond donating/accepting pyrazole—makes it pharmacologically valuable but analytically treacherous.
The primary analytical challenges stem from the molecule's synthesis. The formation of the carbon-carbon bond between the piperidine and pyrazole rings typically relies on transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This introduces three distinct risks:
-
Regioisomeric Impurities : Isomerization can yield the 3-yl variant (1-methyl-4-(1H-pyrazol-3-yl)piperidine), which shares an identical molecular weight (165.24 g/mol ) but drastically alters the spatial geometry of the final API.
-
Elemental Impurities : Residual palladium (Pd) from the catalytic cycle frequently chelates to the basic nitrogen atoms.
-
Residual Solvents : High-boiling solvents used in N-alkylation (e.g., DMF, Toluene) can persist in the crystal lattice.
To ensure reproducible structure-activity relationship (SAR) data, our quality control (QC) protocols must evolve from basic "purity by area percent" to a self-validating, multi-orthogonal system governed by[1].
Comparative QC Matrix: Premium vs. Standard Grade
The following table objectively compares the performance and analytical thresholds of Premium-grade building blocks against standard commercial catalogs.
| QC Parameter | Standard Commercial Grade | Premium Discovery Grade | Analytical Method | Mechanistic Impact of Failure |
| Overall Purity | ≥ 95.0% (HPLC-UV) | ≥ 99.0% (HPLC-UV/MS) | LC-MS (Diode Array) | Skewed dose-response curves in biological assays. |
| Regioisomer Limit | Not Specified | ≤ 0.1% (3-yl isomer) | High-Resolution LC-MS | Off-target binding; altered API patentability. |
| Residual Palladium | Not Tested | ≤ 10 ppm | ICP-MS | Cellular toxicity in phenotypic screening; assay interference. |
| Residual Solvents | ≤ 5000 ppm (Class 3) | Compliant with ICH Q3C | HS-GC-FID | Solvate-induced polymorphism during API formulation. |
| Water Content | ≤ 2.0% | ≤ 0.5% | Karl Fischer Titration | Inaccurate stoichiometric weighing in parallel synthesis. |
(Table 1: Quantitative comparison of QC thresholds for 1-methyl-4-(1H-pyrazol-4-yl)piperidine)
Experimental Protocols & Self-Validating Workflows
To enforce the Premium Discovery Grade standards, we deploy a three-tiered analytical workflow. Every protocol described below is designed as a self-validating system—meaning the inclusion of specific internal standards and system suitability tests (SSTs) ensures the data proves its own accuracy.
Multi-tiered QC workflow for premium building block release.
Protocol 1: Regioisomer Resolution via LC-MS
Causality: The 3-yl and 4-yl isomers cannot be distinguished by low-resolution mass spectrometry alone because they possess identical masses. We must rely on chromatographic separation using a specialized stationary phase that exploits the subtle differences in the dipole moments of the pyrazole tautomers to comply with[1].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Methanol/Water (50:50 v/v).
-
System Suitability Test (SST): Spike the sample with a known standard of 1-methyl-4-(1H-pyrazol-3-yl)piperidine (0.5% w/w). Self-Validation: The run is only valid if the resolution (Rs) between the 3-yl and 4-yl peaks is ≥ 2.5.
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex 2.6 µm Biphenyl (100 x 4.6 mm). The biphenyl phase enhances pi-pi interactions with the pyrazole ring.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 12 minutes.
-
-
Detection: UV at 220 nm and 254 nm; MS (ESI+) scanning m/z 100-300.
-
Acceptance Criteria: The area under the curve (AUC) for any regioisomer must be ≤ 0.1% relative to the main peak.
Mechanistic origins of critical impurities during scaffold synthesis.
Protocol 2: Residual Solvent Analysis via HS-GC-FID
Causality: Solvents like Toluene (Class 2) and Methanol (Class 2) are frequently used in the synthesis and recrystallization of piperidine derivatives. mandate strict Permitted Daily Exposure (PDE) limits to ensure patient safety and prevent solvate formation[2].
Step-by-Step Methodology:
-
Sample Preparation: Weigh 50 mg of the building block into a 20 mL headspace vial. Dissolve in 5.0 mL of Dimethyl Sulfoxide (DMSO).
-
Internal Standard: Add 10 µL of a Fluorobenzene solution (100 ppm) as the internal standard. Self-Validation: Recovery of the internal standard must be 90-110% to rule out matrix effects.
-
Headspace Conditions: Incubation at 85°C for 20 minutes to drive volatile solvents out of the liquid matrix and into the gas phase.
-
Chromatographic Conditions:
-
Column: DB-624 (30 m x 0.32 mm x 1.8 µm).
-
Carrier Gas: Helium at 1.5 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C.
-
-
Acceptance Criteria: Toluene ≤ 890 ppm; Methanol ≤ 3000 ppm.
Protocol 3: Elemental Impurity Control via ICP-MS
Causality: The nitrogen-rich structure of 1-methyl-4-(1H-pyrazol-4-yl)piperidine acts as a potent bidentate ligand, trapping Class 2B elemental impurities like Palladium (Pd) and Ruthenium (Ru) used in upstream catalysis. and strict controls for these metals to prevent downstream toxicity[3].
Step-by-Step Methodology:
-
Microwave Digestion: Accurately weigh 100 mg of the sample into a Teflon digestion vessel. Add 5.0 mL of concentrated Nitric Acid (HNO
) and 1.0 mL of Hydrogen Peroxide (H O ). -
Digestion Program: Ramp to 200°C over 15 minutes and hold for 20 minutes in a closed-vessel microwave system to completely destroy the organic lattice.
-
System Suitability: Run a calibration curve using certified reference materials (CRMs) for Pd, Pt, and Ru (0.1, 1.0, 10, and 50 ppb). Self-Validation: The correlation coefficient (R²) must be ≥ 0.999.
-
Analysis: Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) using Helium collision mode to eliminate polyatomic interferences (e.g., Argon-Chloride interfering with Arsenic).
-
Acceptance Criteria: Total Palladium must be ≤ 10 ppm.
Conclusion
Treating 1-methyl-4-(1H-pyrazol-4-yl)piperidine as a simple commodity chemical is a critical error in early-stage drug development. By enforcing the Premium Grade QC standards outlined above—specifically targeting regioisomeric purity, residual solvents, and elemental chelates—researchers can eliminate false positives in biological assays and ensure seamless scalability during API manufacturing.
References
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
Sources
LC-MS Identification of Impurities in Piperidine Synthesis: A Technical Comparative Guide
Topic: LC-MS Identification of Impurities in Piperidine Synthesis Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of pharmaceutical intermediate synthesis, piperidine purity is non-negotiable. As a core pharmacophore in drugs ranging from fentanyl analogues to antihistamines, its synthesis—typically via the catalytic hydrogenation of pyridine—generates a specific profile of impurities that can compromise downstream safety and efficacy.
This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives (GC-MS, HPLC-UV). While GC-MS remains a standard for volatile amines, this guide argues that LC-MS is the superior choice for comprehensive impurity profiling , particularly when detecting non-volatile, thermally labile, or trace-level genotoxic by-products that escape UV detection due to piperidine’s lack of a chromophore.
Part 1: The Impurity Landscape
To select the right detection method, one must first understand the enemy. The synthesis of piperidine involves the reduction of pyridine, a process that is rarely 100% efficient.
Synthetic Route & Impurity Genesis
The primary route is the catalytic hydrogenation of pyridine over Nickel or Palladium catalysts.
-
Reaction: Pyridine + 3H₂
Piperidine -
Critical Impurities:
-
Unreacted Pyridine: The starting material.
-
Partially Reduced Intermediates: 1,2,3,6-Tetrahydropyridine (often unstable).
-
Oxidation Products: Pyridine N-oxide (if starting material was aged).
-
Dimers: Formed via radical coupling during high-temperature hydrogenation.
-
DOT Diagram 1: Impurity Formation Pathways
Caption: Mechanistic pathway showing the origin of critical impurities during pyridine hydrogenation.
Part 2: Comparative Analysis of Detection Methods
Why shift to LC-MS when GC-MS has been the historical standard for volatile amines? The answer lies in versatility and sensitivity .[1] Piperidine has no significant UV absorption above 200 nm, rendering standard HPLC-UV useless without complex derivatization.
Table 1: Performance Matrix (LC-MS vs. GC-MS vs. HPLC-UV)
| Feature | LC-MS (ESI+) | GC-MS | HPLC-UV (Direct) |
| Primary Advantage | Detects polar, non-volatile, & trace impurities. | Excellent for volatile parent compound (Piperidine). | Low cost, available in QC labs.[2] |
| Chromophore Req. | None (Ionization based). | None (Ionization based). | High (Piperidine is UV transparent). |
| Sample Prep | Minimal (Dilute & Shoot). | Minimal for volatiles; Derivatization often needed for polar by-products. | Mandatory Derivatization (e.g., Tosyl-Cl) to see piperidine. |
| Sensitivity (LOD) | High (ng/mL range). | Moderate to High. | Low (µg/mL) without derivatization. |
| Thermal Stability | Not required. | Required (Analytes must survive injector port). | Not required. |
| Blind Spots | Salts, ion suppression (matrix effects). | Non-volatiles, thermally labile oxides. | Co-eluting non-chromophoric impurities. |
Expert Insight: While GC-MS is excellent for quantifying the piperidine main peak, it often fails to detect heavier, thermally unstable oxidation by-products or dimers. LC-MS covers the entire polarity and mass range in a single run.
Part 3: Deep Dive – The LC-MS Solution
1. The "Chromophore Problem" Solved
Piperidine is a secondary amine with no conjugated system. In HPLC-UV, you would need to react it with a reagent like p-toluenesulfonyl chloride to create a UV-absorbing derivative.
-
The LC-MS Advantage: In Electrospray Ionization (ESI), piperidine acts as a strong base (
). It protonates readily ( ), producing a massive signal intensity in positive mode without any chemical modification.
2. Column Selection Strategy
Piperidine is small and highly polar. On a standard C18 column at low pH, it will elute near the void volume (dead time), causing poor separation from salts.
-
Strategy A (High pH C18): Use a hybrid-silica C18 column resistant to high pH (up to pH 10). At pH 10, piperidine is less ionized (more neutral), increasing retention on the hydrophobic stationary phase.
-
Strategy B (HILIC): Hydrophilic Interaction Liquid Chromatography is ideal for polar amines. It retains piperidine well using an organic-rich mobile phase, which also enhances ESI desolvation and sensitivity.
DOT Diagram 2: Method Development Decision Tree
Caption: Logical workflow for selecting the appropriate chromatographic mode.
Part 4: Validated Experimental Protocol (LC-MS)
This protocol is designed for the identification of pyridine and tetrahydropyridine impurities in a piperidine sample. It utilizes a High-pH Reversed-Phase approach to ensure retention of the basic amine.
Materials
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP) coupled to UHPLC.
-
Column: Waters XBridge C18 (100mm x 2.1mm, 3.5 µm) or equivalent high-pH stable column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with Ammonia).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Methodology
-
Sample Preparation (Self-Validating Step):
-
Dissolve 10 mg of synthesized Piperidine in 10 mL of 50:50 Water:Acetonitrile.
-
Validation Check: Spike a known concentration (e.g., 1 µg/mL) of Pyridine-d5 (internal standard) into the vial. If the IS signal varies >15% between runs, matrix effects are present.
-
-
LC Parameters:
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts).
-
1-6 min: 5%
60% B. -
6-8 min: 95% B (Wash).
-
8-10 min: 5% B (Re-equilibration).
-
-
Injection Vol: 2 µL.
-
-
MS Parameters (ESI Positive):
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Scan Mode: Full Scan (m/z 50 – 500) for profiling; SIM (Selected Ion Monitoring) for quantitation.
-
Target Ions:
-
Piperidine: m/z 86
-
Pyridine (Impurity): m/z 80
-
Tetrahydropyridine: m/z 84
-
-
-
Data Interpretation:
Part 5: References
-
BenchChem. (2025).[4][5][6][7] Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. Retrieved from
-
National Institutes of Health (NIH). (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from
-
ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Core Differences Explained. Retrieved from
-
Rasayan Journal of Chemistry. Development and Validation of Chromatographic Methods by LC-MS/MS for Genotoxic Impurities. Retrieved from
-
Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from
Sources
- 1. alternative-therapies.com [alternative-therapies.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC vs. LC-MS: Critical Transition in Methodology & Consumables [hplcvials.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating Structure of 4-Heteroaryl Piperidines: A 2D NMR Strategy
Topic: Validating structure of 4-heteroaryl piperidines using 2D NMR Content Type: Publish Comparison Guide
Executive Summary
The 4-heteroaryl piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous GPCR ligands and kinase inhibitors (e.g., Risperidone, Paliperidone). However, synthetic routes to these scaffolds—often involving Suzuki couplings or S_N_Ar reactions—frequently yield ambiguous regiochemical outcomes, particularly regarding which nitrogen or carbon on the heteroaryl ring has coupled.
While X-ray crystallography remains the absolute structural truth, it is a bottleneck for high-throughput medicinal chemistry. This guide validates a 2D NMR-driven workflow as the superior routine alternative, specifically highlighting the underutilized power of
Part 1: The Challenge – Regioisomerism & Stereochemistry
When attaching a heteroaryl group (e.g., pyrazole, triazole, pyridine) to the 4-position of a piperidine ring, researchers face two primary analytical blind spots:
-
Heteroaryl Regiochemistry: In nitrogen-rich heterocycles, tautomerism can lead to alkylation or coupling at the "wrong" nitrogen. Mass Spectrometry (MS) cannot distinguish these isomers as they share identical masses.
-
Piperidine Conformation: The 4-substituent can adopt an axial or equatorial orientation. This stereochemistry drastically affects binding affinity but is invisible to standard 1D NMR due to signal overlap.
Part 2: Comparative Analysis of Validation Methods
The following table objectively compares the three primary methods for structural validation.
| Feature | Method A: High-Field 2D NMR | Method B: X-Ray Crystallography | Method C: MS/MS Fragmentation |
| Primary Output | Connectivity (Through-bond) & Spatial (Through-space) | Absolute 3D atomic coordinates | Molecular weight & fragment ions |
| Regiochemical Certainty | High (via | Absolute | Low (Isomers often fragment similarly) |
| Sample State | Solution (Physiologically relevant) | Solid Crystal (Lattice packing forces apply) | Gas Phase |
| Throughput | Medium (1–8 hours/sample) | Low (Days to Weeks for crystal growth) | High (Minutes) |
| Limitation | Requires ~2-5 mg pure sample; Rotamers can broaden signals | Requirement for single crystals (major bottleneck) | Ambiguous for positional isomers |
| Verdict | The Routine Standard. Best balance of speed and certainty. | The "Final Truth." Use for lead compounds only. | Screening Only. Insufficient for structure proof. |
Part 3: The 2D NMR Validation Protocol
Phase 1: Sample Preparation & 1D Screening
-
Solvent Selection: Do not default to CDCl
. 4-substituted piperidines often exhibit rotameric broadening due to N-acylation or carbamates (e.g., N-Boc).-
Recommendation: Use DMSO-d
at 298K. If signals remain broad, heat to 350K to coalesce rotamers.
-
-
Concentration: Aim for >10 mg/0.6 mL for
N detection.
Phase 2: Establishing the Skeleton (HSQC & HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence): Assigns all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the workhorse.
-
Critical Linkage: Look for the long-range coupling (
) between the Piperidine H-4 proton and the ipso-Carbon of the heteroaryl ring. -
Self-Validation: If this correlation is absent, the linkage may not be at C-4, or the sample has degraded.
-
Phase 3: The "Killer App" –
N-HMBC
For heteroaryl rings (pyrazoles, triazoles), carbon data is often insufficient because quaternary carbons are silent in HSQC and often have ambiguous HMBC correlations.
-
The Experiment:
- N HMBC (optimized for long-range couplings, typically 5–8 Hz). -
Why it works: Nitrogen chemical shifts are highly sensitive to substitution.
-
Example: A pyrrole-type nitrogen (N-H or N-R) resonates at ~130–180 ppm. A pyridine-type nitrogen (=N-) resonates at ~250–350 ppm.
-
Validation: Identifying which nitrogen couples to the Piperidine H-4 or the linker methylene proves the attachment point definitively.
-
Phase 4: Stereochemistry (NOESY/ROESY)
-
Objective: Determine if the heteroaryl group is axial or equatorial.
-
Diagnostic Signal:
-
Axial H-4: If the H-4 proton shows strong NOE correlations to the axial protons at C-2 and C-6 (1,3-diaxial interaction), the H-4 is axial, meaning the heteroaryl group is equatorial (preferred conformation).
-
Equatorial H-4: If H-4 shows weak/no NOE to axial H-2/H-6 but strong NOE to adjacent equatorial protons, the heteroaryl group is forced axial.
-
Part 4: Visualization of the Workflow
The following diagram illustrates the logical decision tree for validating these structures.
Caption: Figure 1. Decision tree for NMR structural validation. Note the critical checkpoint for
Part 5: Case Study – The Pyrazole Regioisomer Problem
A common scenario in drug discovery is the alkylation of a pyrazole ring. When coupling a pyrazole to a piperidine, two isomers are possible: the N-linked (via nitrogen) or C-linked (via carbon).
The Mechanism of Differentiation
-
C-Linked (Carbon-Carbon bond):
-
HMBC: The Piperidine H-4 will show a correlation to a quaternary Carbon on the pyrazole.
- N HMBC: The pyrazole nitrogens will show no 2-bond coupling to the Piperidine H-4.
-
-
N-Linked (Carbon-Nitrogen bond):
-
HMBC: Often fails to show a correlation across the C-N bond due to low
values or heteroatom interference. - N HMBC: The Piperidine H-4 will show a strong correlation to the attached Nitrogen. Furthermore, the chemical shift of the attached Nitrogen (N-alkylated) will shield significantly (upfield shift) compared to the un-alkylated form.
-
Data Interpretation Table:
| Signal | Isomer A (N-Linked) | Isomer B (C-Linked) |
| Pip-H4 Chemical Shift | Deshielded (>4.0 ppm) due to electronegative N | Shielded (<3.0 ppm) |
| Strong correlation from Pip-H4 to N1 | No correlation from Pip-H4 to N | |
| No strong Pip-H4 to Het-C correlation | Strong correlation Pip-H4 to Het-C |
References
-
Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N heteronuclear shift correlation. Journal of Natural Products. Link
- Context: Establishes the foundational parameters for optimizing N HMBC experiments for heterocycles.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
- Context: Authoritative source for NOESY/ROESY interpretation in chair conform
-
Parella, T., & Sanchez-Ferrando, F. (2004). NMR methods for the determination of the configuration of 4-substituted piperidines. Magnetic Resonance in Chemistry. Link
- Context: Specific protocols for distinguishing axial/equatorial substituents in piperidine rings.
-
Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. Link
- Context: Reference for solvent effects and dynamic NMR (rotamer coalescence) mentioned in Phase 1.
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-methyl-4-(1H-pyrazol-4-yl)Piperidine
[1]
Executive Safety Directive
Immediate Action Required: Treat 1-methyl-4-(1H-pyrazol-4-yl)piperidine as a basic, organic heterocyclic amine .
This compound is a pharmaceutical building block often used in kinase inhibitor synthesis. While specific Safety Data Sheet (SDS) data for this exact catalog number may be sparse, its functional groups (piperidine and pyrazole) dictate its safety profile. It is incompatible with strong acids, acid chlorides, and anhydrides .[1] Failure to segregate this compound from acidic waste streams can result in rapid exothermic reactions and potential container over-pressurization.
Core Hazard Profile:
-
Chemical Class: Organic Base / Heterocycle.
-
Primary Hazards: Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335). Potential Corrosive (depending on concentration/pH).[2]
-
Disposal Method: High-temperature incineration via licensed contractor.
Pre-Disposal Assessment & Segregation
The Self-Validating System: Safety in chemical disposal relies on segregation logic , not just labeling. Before disposing of this compound, you must validate the waste stream to prevent cross-reactivity.
Segregation Logic Flow
The following decision tree illustrates the critical decision points for segregating piperidine-derivative waste.
Figure 1: Segregation logic ensures incompatible waste streams (specifically acids) are not mixed with this basic piperidine derivative.[3]
Operational Disposal Protocols
A. Solid Waste (Pure Compound or Contaminated Debris)
Applicability: Expired reagent, contaminated gloves, weigh boats, and spill cleanup materials.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Bagging: Double-bag the solid in clear, 4-mil polyethylene bags before placing it in the rigid container. This prevents dust generation upon reopening by waste contractors.
-
Labeling:
-
Constituents: "Solid Waste: 1-methyl-4-(1H-pyrazol-4-yl)Piperidine, Debris."[3]
-
Hazard Checkbox: [x] Toxic [x] Irritant.
-
-
Storage: Store in a cool, dry area away from oxidizers (e.g., nitric acid bottles).
B. Liquid Waste (Mother Liquors / HPLC Waste)
Applicability: Reaction mixtures or purification fractions dissolved in solvents.
-
Compatibility Check (Crucial):
-
Mechanism: Piperidines are secondary or tertiary amines. They react violently with acid chlorides (e.g., Acetyl Chloride) and strong acids.
-
Protocol: Measure the pH of the destination waste container using a pH strip before adding the piperidine solution. If pH < 4, do not add . Start a new "Basic/Organic" waste container.
-
-
Solvent Segregation:
-
If dissolved in Dichloromethane (DCM) -> Halogenated Waste .
-
If dissolved in Methanol/Ethanol/DMSO -> Non-Halogenated Waste .
-
-
Cap Venting: Ensure caps are rated for pressure relief if the solution contains volatile solvents, though the piperidine itself has low volatility.
Chemical Compatibility Matrix
Use this table to validate co-disposal decisions.
| Chemical Class | Compatibility with Piperidine Derivative | Operational Action |
| Organic Solvents | Compatible | Safe to mix (adhering to Halogenated/Non-Halogenated rules).[3] |
| Aqueous Bases | Compatible | Safe to mix (e.g., NaOH, KOH solutions). |
| Strong Acids | INCOMPATIBLE | STOP. Risk of heat generation and salt precipitation. |
| Acid Chlorides | INCOMPATIBLE | STOP. Risk of violent reaction/explosion. |
| Oxidizers | INCOMPATIBLE | STOP. Risk of fire (e.g., Peroxides, Nitrates). |
Emergency Contingencies: Spill Management
Scenario: A 5g bottle of solid 1-methyl-4-(1H-pyrazol-4-yl)Piperidine drops and shatters.
Immediate Response:
-
Evacuate: Clear the immediate 3-meter radius.
-
PPE Upgrade: Standard lab coat/gloves are insufficient for direct cleanup. Wear double nitrile gloves , safety goggles , and a N95/P100 respirator (to prevent inhalation of dust).
Cleanup Workflow:
Figure 2: Step-by-step spill response.[3][4][5][6] Note: Dampening the solid (Step 3) prevents dust inhalation.[3]
Specific Cleaning Agents:
-
Do NOT use bleach (Sodium Hypochlorite). Hypochlorites can react with amines to form chloramines, which are toxic and unstable.
-
Use: Simple soapy water or a dilute acetic acid solution (vinegar) to solubilize residues after the bulk solid is removed.
Regulatory & Compliance (RCRA)
As a researcher, you are the "Generator." Proper classification ensures legal compliance.
-
RCRA Status: This specific compound is likely not P-listed or U-listed by name.
-
Characteristic Waste Codes:
-
D001 (Ignitable): Only applies if the compound is in a flammable solvent (Flash point < 60°C).
-
D002 (Corrosive): Applies if the waste is aqueous and pH > 12.5. (Pure organic amines often do not trigger this unless in aqueous solution, but "Corrosive" labeling is best practice for safety).
-
-
Labeling Requirement: Labels must read "Hazardous Waste" and include the start date of accumulation.
-
Final Disposition: Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine Derivatives. PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. EPA.gov. [Link][3]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
